molecular formula C8H7O3- B1228835 Phenoxyacetate

Phenoxyacetate

Numéro de catalogue: B1228835
Poids moléculaire: 151.14 g/mol
Clé InChI: LCPDWSOZIOUXRV-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenoxyacetate is an organic anion compound that serves as a fundamental chemical scaffold in both agricultural and pharmacological research. Its core structure, phenoxyacetic acid, is a monocarboxylic acid characterized as the O-phenyl derivative of glycolic acid . In agricultural sciences, chlorinated phenoxyacetates such as 2,4-D and 2,4,5-T are extensively studied for their potent herbicidal properties. They function by mimicking the plant growth hormone indoleacetic acid (IAA), inducing rapid and uncontrolled growth in broad-leaf plants, which leads to their selective elimination . This mechanism makes them valuable tools for studying plant physiology and developing weed control strategies. Research into the environmental toxicology of these compounds has shown that renal accumulation is mediated by organic anion transporters (OATs), including Oat1 and Oat3, which informs studies on nephrotoxicity and environmental exposure . In medicinal chemistry, the this compound moiety is a privileged structure for designing novel bioactive molecules. It forms the backbone of phenoxyacetamide derivatives, which are investigated for a wide spectrum of pharmacological activities. These include potential anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral applications . Researchers utilize this compound as a key building block in synthetic chemistry to develop new compounds, such as phenoxy thiazoles and phenoxy oxazolines, for cytotoxic and anti-proliferative screening against various cancer cell lines . This product is intended For Research Use Only. It is not for medicinal, household, or any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H7O3-

Poids moléculaire

151.14 g/mol

Nom IUPAC

2-phenoxyacetate

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1

Clé InChI

LCPDWSOZIOUXRV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OCC(=O)[O-]

SMILES canonique

C1=CC=C(C=C1)OCC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Phenoxyacetate Action in Plant Growth Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetates are a class of synthetic chemicals that mimic the action of indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2][3] Developed in the 1940s, they represent some of the first selective organic herbicides, capable of controlling broadleaf weeds in monocotyledonous crops like corn and wheat.[1][4] Their mechanism of action is centered on the disruption of normal hormonal balance, leading to uncontrolled and disorganized growth that ultimately results in plant death in susceptible species.[1][5] This guide provides an in-depth examination of the molecular signaling pathways, quantitative receptor interactions, and key experimental protocols used to elucidate the mechanism of phenoxyacetate action.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

Phenoxyacetates, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), function by overwhelming the plant's natural auxin signaling cascade.[1][3] Unlike the tightly regulated concentrations of endogenous IAA, the high and persistent levels of these synthetic auxins lead to a catastrophic loss of coordinated development.[3] The core mechanism can be dissected into several key steps: perception, signal transduction, and transcriptional reprogramming.

Perception and Co-Receptor Binding

The primary site of auxin perception is a co-receptor complex in the cell nucleus.[2] This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7]

  • TIR1/AFB Proteins: These are F-box proteins that serve as the substrate-recognition component of an SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex.[6][8]

  • Aux/IAA Repressors: These proteins bind to and inhibit the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[7]

Phenoxyacetates, like IAA, act as a "molecular glue," binding directly within a surface pocket on the TIR1/AFB protein.[8] This binding event stabilizes and enhances the interaction between the TIR1/AFB protein and the Aux/IAA repressor, forming a stable ternary complex (TIR1/AFB-auxin-Aux/IAA).[8][9]

Ubiquitination and Proteasomal Degradation

The formation of this stable complex is the critical signal for the destruction of the Aux/IAA repressor. The SCFTIR1/AFB complex functions as an E3 ubiquitin ligase, which tags the bound Aux/IAA protein with a chain of ubiquitin molecules.[6][7] This polyubiquitination marks the Aux/IAA for rapid degradation by the 26S proteasome.[10]

Transcriptional Reprogramming

With the Aux/IAA repressors destroyed, the AUXIN RESPONSE FACTOR (ARF) transcription factors are released from inhibition.[7][11] Liberated ARFs can then bind to Auxin Response Elements (AREs) in the promoter regions of target genes, either activating or repressing their transcription.[11] This leads to a massive change in the plant's transcriptome, upregulating genes involved in:

  • Cell Elongation and Division: Leading to epinasty (twisting of stems and petioles), tissue swelling, and callus growth.[2][4]

  • Ethylene Biosynthesis: Increased ethylene production contributes to senescence and leaf abscission.[2]

  • Metabolic Processes: Mobilization of metabolic reserves is directed to the growing meristematic tissues, ultimately exhausting the plant's resources.[3]

The sustained and overwhelming activation of these pathways by phenoxyacetates disrupts vascular tissue, inhibits root growth, and leads to the characteristic symptoms of uncontrolled growth that define their herbicidal action.[4]

Auxin_Signaling_Pathway This compound (Synthetic Auxin) Signaling Pathway AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Inhibits ARE_low Auxin Response Element (ARE) (Promoter) ARF_low->ARE_low Bound Gene_low Auxin-Responsive Gene Repression TRANSCRIPTION REPRESSED Gene_low->Repression Auxin This compound (e.g., 2,4-D) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Forms Ternary Complex (Molecular Glue) Ub Ubiquitin AuxIAA_high->Ub Polyubiquitination SCF SCF Complex SCF->TIR1 Part of SCF E3 Ligase Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high ARF Transcription Factor ARE_high Auxin Response Element (ARE) ARF_high->ARE_high Binds & Activates Gene_high Auxin-Responsive Gene Activation TRANSCRIPTION ACTIVATED Gene_high->Activation

Caption: The nuclear auxin signaling pathway in the absence (left) and presence (right) of this compound.

Quantitative Data: Receptor Binding Affinity

The efficacy of different auxinic herbicides can be partially explained by their binding affinities for the various TIR1/AFB receptors. While all mimic IAA, there are notable differences in selectivity and strength of binding. Quantitative structure-activity relationship (qSAR) assays using purified receptor proteins provide insight into these interactions.

CompoundChemical ClassAtTIR1AtAFB2AtAFB5
IAA (Indole-3-acetic acid) Indole-carboxylic acid100%100%100%
2,4-D Phenoxy-carboxylate29%22%40%
MCPA Phenoxy-carboxylateLower than IAALower than IAALower than IAA
Mecoprop Phenoxy-carboxylateHigher than 2,4-DHigher than other phenoxy-carboxylatesLower than IAA
Dichlorprop Phenoxy-carboxylateHigher than 2,4-DLower than IAALower than IAA
Picloram Pyridine-carboxylateLowLowSignificantly higher than to TIR1/AFB2
Dicamba BenzoateLowLowLow
Data represents relative binding efficacy compared to the natural auxin IAA, which is set at 100%. Data compiled from quantitative assays.[9]

This data highlights that while 2,4-D binds to all three tested receptors, its affinity is significantly lower than that of the natural hormone IAA.[9] Other compounds show differential binding, with some, like picloram, demonstrating a clear preference for a specific receptor (AtAFB5), which may contribute to their unique herbicidal properties.[9]

Experimental Protocols

Elucidating the mechanism of phenoxyacetates relies on precise quantification of endogenous and synthetic auxins in plant tissues. The following is a generalized protocol for the high-throughput extraction, purification, and quantification of auxins using gas chromatography-mass spectrometry (GC-MS/MS).[12][13][14]

Protocol: Quantification of Auxins by GC-MS/MS

Objective: To accurately measure the concentration of IAA and synthetic auxins (e.g., 2,4-D) in small amounts of plant tissue.

Materials:

  • Plant tissue (2-20 mg fresh weight)

  • Homogenization buffer

  • Stable isotope-labeled internal standards (e.g., 13C6-IAA, 13C6-2,4-D)

  • Solid Phase Extraction (SPE) tips (e.g., Amino (NH2) resin)[13][15]

  • Derivatization agent

  • Gas chromatograph-mass spectrometer (GC-MS/MS)

Methodology:

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Accurately weigh 2-20 mg of tissue into a microcentrifuge tube.

  • Homogenization and Internal Standard Spiking:

    • Add homogenization buffer to the tissue sample.

    • Add a precise, known amount of the stable isotope-labeled internal standards.[12] This is critical for absolute quantification via isotope dilution.[13]

  • Extraction:

    • Vortex the sample thoroughly and centrifuge to pellet debris.

    • Transfer the supernatant to a new tube for purification.

  • Solid Phase Extraction (SPE) Purification:

    • Condition the SPE tip according to the manufacturer's protocol (e.g., washes with hexane, acetonitrile, ethyl acetate, and conditioning buffer).[13][15]

    • Load the sample supernatant onto the SPE tip.

    • Wash the tip with appropriate solvents to remove interfering compounds.

    • Elute the auxin fraction with an appropriate elution solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a derivatization agent to the dried sample to increase the volatility and thermal stability of the auxins for GC analysis.

  • GC-MS/MS Analysis:

    • Inject the derivatized sample into the GC-MS/MS system.

    • The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the column.

    • The triple quadrupole mass spectrometer (MS/MS) is set to Selected Reaction Monitoring (SRM) mode.[12][14] This highly selective mode monitors a specific precursor-to-product ion transition for both the endogenous analyte and its corresponding stable isotope-labeled internal standard, ensuring highly accurate and sensitive quantification.

Experimental_Workflow Workflow for Auxin Quantification cluster_prep Sample Preparation cluster_purify Purification & Analysis Tissue 1. Plant Tissue (2-20 mg) Homogenize 2. Homogenization + Internal Standards Tissue->Homogenize Extract 3. Centrifugation & Supernatant Collection Homogenize->Extract SPE 4. Solid Phase Extraction (SPE) Extract->SPE Purify Sample Deriv 5. Derivatization SPE->Deriv GCMS 6. GC-MS/MS Analysis (SRM Mode) Deriv->GCMS Data 7. Data Quantification GCMS->Data

Caption: A generalized experimental workflow for the quantification of auxins in plant tissue.

Conclusion

The mechanism of action for this compound herbicides is a classic example of targeted biochemical disruption. By acting as potent and persistent mimics of natural auxin, they successfully hijack the plant's endogenous hormonal signaling machinery. The process, initiated by binding to the TIR1/AFB co-receptor, triggers a fatal cascade of Aux/IAA repressor degradation and subsequent uncontrolled expression of auxin-responsive genes. This detailed molecular understanding, supported by quantitative binding data and robust analytical protocols, not only explains their efficacy as herbicides but also provides a powerful tool for studying plant growth regulation and developing novel compounds for agricultural and research applications.

References

structure-activity relationship of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored for a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives, focusing on their applications as herbicides, as well as their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. The guide details the key structural modifications that influence biological efficacy, presents quantitative data in structured tables, and provides detailed experimental protocols for the evaluation of these compounds. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond.[1][2] This core structure is amenable to various chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activities.[3] The versatility of the phenoxyacetic acid scaffold has led to its incorporation into numerous commercially available drugs and agrochemicals.[1][2] Understanding the SAR of these derivatives is crucial for the rational design of new and more potent agents with improved selectivity and reduced toxicity.[4]

Herbicidal Activity

Phenoxyacetic acid derivatives were among the first synthetic organic herbicides developed and are known for their selective action against broadleaf weeds.[5][6]

Mechanism of Action

The primary herbicidal mechanism of many phenoxyacetic acid derivatives involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[5][7][8] These synthetic auxins bind to auxin-binding proteins, disrupting normal plant development.[7] This disruption can involve the discontinuation of oxidizing phosphorylation and affecting the synthesis of RNA.[6]

Structure-Activity Relationship

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[4][6]

  • Position and Nature of Substituents: The introduction of halogens, such as chlorine, into the phenyl ring significantly enhances herbicidal activity.[6] The position of these substituents is critical; for instance, in dichlorophenoxyacetic acid, the 2,4-disubstituted isomer (2,4-D) exhibits the highest physiological activity, while the 2,6-isomer has the lowest.[6]

  • Side Chain Modification: The carboxylic acid group is essential for activity. Esterification of this group can increase the lipophilicity of the molecule, aiding its penetration through the plant cuticle.[6] These esters are then hydrolyzed within the plant to release the active acidic form.[5]

Quantitative Data

The following table summarizes the herbicidal activity of selected phenoxyacetic acid derivatives.

CompoundTarget SpeciesActivityReference
N-(2-bromo-4-chlorophenyl)-2-(2, 4-dichlorophenoxy)-N-nitroacetamideA. albus, Rape, S. sudanenseGood herbicidal activity against rootsWei et al.[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weedsHigh physiological activityThe Statesman[6]
2,6-Dichlorophenoxyacetic acidBroadleaf weedsLow physiological activityThe Statesman[6]
Experimental Protocol: Herbicide Bioassay

A common method to assess herbicidal activity is a bioassay using sensitive plant species.[9]

Objective: To determine the effect of phenoxyacetic acid derivatives on plant growth.

Materials:

  • Test compounds (phenoxyacetic acid derivatives)

  • Control herbicide (e.g., 2,4-D)

  • Sensitive plant seeds (e.g., cress, lettuce, or crabgrass)[10][11]

  • Petri dishes or multi-well plates[10][11]

  • Filter paper or agar medium

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for each test compound and the control herbicide in a suitable solvent.

  • Plating: Place a sterile filter paper or a layer of agar medium in each petri dish or well. Moisten the filter paper or medium with a known volume of the test solution. A solvent-only control should also be prepared.

  • Seeding: Place a predetermined number of seeds onto the prepared plates.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle) for a specified period (e.g., 3-7 days).

  • Assessment: Measure the germination rate, root length, and shoot length of the seedlings. The herbicidal effect is determined by the degree of growth inhibition compared to the solvent control.[9] For high-throughput screening, spectral image analysis can be used to assess plant responses.[10][11]

Anticancer Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][12]

Mechanism of Action

The anticancer mechanisms of phenoxyacetic acid derivatives are diverse and appear to be cell-line specific. Some derivatives induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[12] Others may act as inhibitors of specific signaling pathways, such as the PI3K-Akt pathway, which is often dysregulated in cancer.[13] Certain derivatives have also been shown to act as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which can regulate cell proliferation.[14]

dot

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PPARg PPARγ Gene_Expression ↓ Proliferation ↑ Differentiation PPARg->Gene_Expression Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Acid_Derivative->Receptor Inhibit Phenoxyacetic_Acid_Derivative->Akt Inhibits (e.g., L8) Phenoxyacetic_Acid_Derivative->PPARg Activates

Caption: Simplified signaling pathways affected by phenoxyacetic acid derivatives.

Structure-Activity Relationship
  • Substituents on the Phenyl Ring: The presence and position of substituents like halogens (e.g., bromine) or electron-withdrawing groups can significantly influence cytotoxic potency.[15] For example, a bromine group at the 4-position of the phenyl ring has been shown to enhance inhibitory activity against cancer cells.[15]

  • Side Chain Modifications: The acetamide moiety and its substitutions are critical. Modifications at this position can alter the compound's interaction with biological targets.

  • Chirality: The stereochemistry of chiral derivatives can play a role in their antiproliferative activity and their function as PPARγ partial agonists.[14]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected phenoxyacetic acid derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
4-Chlorophenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/mLTerenteva et al.[1]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidNot specified4.8 ± 0.35Not specified[1]
Compound I (a phenoxy acetamide derivative)HepG2 (Liver cancer)1.43Mohammed et al.[12]
Compound II (a phenoxy acetamide derivative)HepG2 (Liver cancer)6.52Mohammed et al.[12]
5-Fluorouracil (Standard Drug)HepG2 (Liver cancer)5.32Mohammed et al.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

dot

mtt_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound Add varying concentrations of phenoxyacetic acid derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Objective: To determine the IC₅₀ value of a phenoxyacetic acid derivative.[17]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their antibacterial and antifungal properties.[1][18]

Mechanism of Action

The exact antimicrobial mechanism for many phenoxyacetic acid derivatives is not fully elucidated. However, it is proposed that, similar to other phenolic compounds, they may interfere with bacterial cell wall and membrane integrity.[19] Some derivatives, like Penicillin V, inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, leading to cell lysis.[19]

Structure-Activity Relationship
  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrazole, can lead to potent antimycobacterial activity.[20]

  • Substitutions: The presence of specific substituents can enhance activity against certain bacterial strains. For example, derivatives with four fluoro groups have shown good inhibition.[1]

  • β-Lactam Rings: The synthesis of monocyclic cis-β-lactams from phenoxyacetic acid has yielded compounds with moderate antibacterial and antifungal activities.[21]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.[22][23]

CompoundBacterial StrainMIC (µg/mL)Reference
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis H37Rv0.06Ashref et al.[19]
2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acidM. tuberculosis H37Rv & INH-resistant M. tuberculosis0.06Ali & Shaharyar[20]
Methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonateMycobacterium tuberculosis H37RvPromising activityMore et al.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25]

dot

mic_workflow start Start prepare_dilutions Prepare serial dilutions of the test compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (~5x10^5 CFU/mL) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate all wells (except sterility control) with the bacterial suspension prepare_inoculum->inoculate_wells add_controls Include growth control (no compound) and sterility control (no bacteria) inoculate_wells->add_controls incubate Incubate the plate at 37°C for 18-24 hours add_controls->incubate observe_growth Visually inspect for turbidity (bacterial growth) incubate->observe_growth determine_mic Identify the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Objective: To determine the MIC of a phenoxyacetic acid derivative against a specific bacterial strain.[23]

Materials:

  • Test compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Sterile Mueller-Hinton broth (MHB)[24]

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5x10⁵ CFU/mL)[23]

  • Incubator

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound at a high concentration to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23][24]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22][26]

Other Biological Activities

Anti-inflammatory Activity (COX-2 Inhibition)

Certain phenoxyacetic acid derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[27] The selectivity for COX-2 over COX-1 is a key design consideration to reduce gastrointestinal side effects.[28] SAR studies have shown that specific substitutions on the aryl groups attached to a core ring are crucial for potent and selective COX-2 inhibition.[28] For instance, compounds with a chlorophenyl motif coupled with the phenoxyacetic acid moiety have demonstrated significant COX-2 inhibitory activity, with IC₅₀ values as low as 0.06 µM.[28]

PPAR Agonist Activity

Phenoxyacetic acid derivatives have been identified as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the δ subtype.[29][30] PPARs are nuclear receptors that play a key role in regulating lipid and carbohydrate metabolism.[14][30] The development of subtype-selective PPAR agonists is a promising strategy for treating metabolic diseases. SAR studies have focused on optimizing the hydrophobic tail of the molecule to achieve potent and balanced pan-PPAR agonism.[31]

Conclusion

The phenoxyacetic acid scaffold is a remarkably versatile platform for the development of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and stereochemistry in determining the efficacy and selectivity of these derivatives across various applications, from agriculture to medicine. A thorough understanding of these SAR principles, combined with robust experimental evaluation, will continue to drive the discovery of novel phenoxyacetic acid-based agents with enhanced performance and safety profiles.

References

The Discovery of Novel Phenoxyacetate Analogues as Potent Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenoxyacetate derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and mechanism of action of novel this compound analogues, with a focus on their potential as inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS).

Synthesis of this compound Analogues

The general synthetic route to this compound analogues involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate, typically in the presence of a base. The versatility of this method allows for the introduction of a wide array of substituents on the aromatic ring, enabling the exploration of structure-activity relationships.

General Experimental Protocol for Synthesis

Materials:

  • Substituted phenol

  • Ethyl chloroacetate or methyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • For the synthesis of the corresponding carboxylic acid, dissolve the purified ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phenoxyacetic acid derivative.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound analogues is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol for Broth Microdilution MIC Assay

Materials:

  • Synthesized this compound analogues

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the microbial suspension equivalent to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of synthesized this compound analogues against various microbial strains.

Compound IDR-GroupS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
PA-1 H>128>128>128>128
PA-2 4-Cl6412812864
PA-3 2,4-diCl32646432
PA-4 4-NO₂16323216
PA-5 4-CF₃816168
PA-6 3,5-diCF₃4884

Mechanism of Action: Inhibition of Pseudomonas aeruginosa Type III Secretion System

A significant mechanism of action for a subset of phenoxyacetamide analogues is the inhibition of the Type III Secretion System (T3SS) in Gram-negative bacteria like Pseudomonas aeruginosa. The T3SS is a needle-like apparatus that injects bacterial effector proteins directly into the cytoplasm of host cells, a crucial step in pathogenesis.

Phenoxyacetamide inhibitors have been shown to target PscF, the protein that polymerizes to form the T3SS needle filament. By binding to PscF, these compounds are thought to interfere with the assembly of the needle, thereby preventing the secretion of virulence factors.[1][2][3]

Visualizing the Experimental Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of these novel antimicrobial agents.

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_screening Antimicrobial Screening Phenol Substituted Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Haloacetate α-Haloacetate Haloacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Ester This compound Ester Reaction->Ester Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Acid Phenoxyacetic Acid Analogue Hydrolysis->Acid Analogues Synthesized Analogues Acid->Analogues MIC_Assay Broth Microdilution Assay Analogues->MIC_Assay Microbes Bacterial & Fungal Strains Microbes->MIC_Assay MIC_Data MIC Data Table MIC_Assay->MIC_Data

Caption: General experimental workflow for the synthesis and antimicrobial screening of this compound analogues.

T3SS_Inhibition_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell T3SS_Apparatus Type III Secretion System (T3SS) Secretion Secretion T3SS_Apparatus->Secretion PscF_Monomer PscF Monomers Needle_Assembly Needle Filament Assembly PscF_Monomer->Needle_Assembly Needle_Assembly->T3SS_Apparatus Effector_Proteins Effector Proteins Effector_Proteins->Secretion Host_Cytoplasm Host Cell Cytoplasm Secretion->Host_Cytoplasm Injection of Effectors Phenoxyacetamide Phenoxyacetamide Analogue Phenoxyacetamide->PscF_Monomer Inhibition Inhibition Inhibition->Needle_Assembly

Caption: Proposed mechanism of action of phenoxyacetamide analogues via inhibition of PscF and the T3SS needle assembly.

SAR_Logic Core_Scaffold This compound Core Scaffold Modification Systematic Modification Core_Scaffold->Modification Substituents Substituents (R-groups) on Phenyl Ring Substituents->Modification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Modification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Antimicrobial_Activity Antimicrobial Activity (MIC) Antimicrobial_Activity->SAR_Analysis

Caption: Logical relationship in the structure-activity relationship (SAR) studies of this compound analogues.

Conclusion and Future Directions

This compound analogues represent a versatile scaffold for the development of novel antimicrobial agents. The ability to systematically modify their structure allows for the fine-tuning of their activity and the exploration of their therapeutic potential. The inhibition of the Pseudomonas aeruginosa T3SS by phenoxyacetamide derivatives highlights a promising strategy to combat this opportunistic pathogen by disarming its virulence mechanisms rather than directly killing the bacterium, which may reduce the selective pressure for resistance development.

Future research should focus on the synthesis and evaluation of a broader range of analogues to expand the structure-activity relationship knowledge base. Further mechanistic studies are also warranted to identify other potential microbial targets and to fully elucidate the molecular interactions between the inhibitors and their targets. These efforts will be crucial in advancing this promising class of compounds towards clinical development.

References

Technical Whitepaper: Analysis of Organic Acids in Cocoa Beans and the Status of Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the subject of phenoxyacetic acid's presence in cocoa beans (Theobroma cacao). A thorough review of scientific literature reveals no credible evidence to support the natural occurrence of phenoxyacetic acid in cocoa beans . Phenoxyacetic acid is a synthetic compound, primarily known for its use as a herbicide and as a precursor in the synthesis of other chemicals. While some online databases mention its detection in cocoa, these claims are not substantiated by primary, peer-reviewed research. Its presence in a cocoa sample would most likely indicate environmental contamination or contact with agricultural chemicals.

In light of this, this guide provides a comprehensive overview of the organic acids that are well-documented as natural constituents of cocoa beans. These compounds are critical to the flavor development of chocolate and are of significant interest to food scientists and researchers. This paper details the types and concentrations of these acids, the established methodologies for their extraction and quantification, and the analytical workflows involved.

The Status of Phenoxyacetic Acid in Theobroma cacao

Phenoxyacetic acid (POA) is an O-phenyl derivative of glycolic acid. It is structurally related to synthetic auxins and serves as the backbone for many widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA. While it has minor uses as a food additive or fragrance component, its origin is synthetic.

Despite isolated mentions in non-peer-reviewed databases, extensive chromatographic and mass spectrometric studies of cocoa's chemical composition have not identified phenoxyacetic acid as a naturally occurring metabolite. Numerous studies analyzing pesticide residues in cocoa have detected various other synthetic compounds, but phenoxyacetic acid is not reported as a common contaminant. Therefore, any research into phenoxyacetic acid in cocoa should be approached from the perspective of residue analysis rather than as a study of a natural product.

Naturally Occurring Organic Acids in Cocoa Beans

The organic acid profile of cocoa beans is a complex mixture that significantly influences the final flavor of chocolate. These acids are primarily formed during the fermentation and drying stages of cocoa processing, where microbial activity on the pulp surrounding the beans leads to the production of various metabolites that diffuse into the bean cotyledon.

The primary organic acids found in cocoa beans can be categorized as non-volatile and volatile.

  • Non-Volatile Acids: Citric, Oxalic, Malic, Lactic, Succinic, and Tartaric acid.

  • Volatile Acids: Acetic acid is the most significant, with smaller amounts of propionic and isobutyric acids.

The concentration of these acids is highly dependent on the cocoa variety, geographical origin, and, most importantly, the fermentation and drying protocols.

Quantitative Data on Organic Acids in Fermented Cocoa Beans

The following tables summarize the concentration ranges for key organic acids found in fermented cocoa beans as reported in scientific literature. These values can vary significantly based on the factors mentioned above.

Table 1: Concentration of Non-Volatile Organic Acids in Fermented Cocoa Beans

Organic AcidConcentration Range (mg/g of dry bean)
Citric Acid5.6 - 13.2
Lactic Acid1.1 - 7.1
Oxalic Acid2.4 - 4.3
Malic Acid0.2 - 1.0
Succinic Acid0.2 - 0.7

Source: Data compiled from multiple analytical studies.

Table 2: Concentration of Volatile Organic Acids in Fermented Cocoa Beans

Organic AcidConcentration Range (mg/g of dry bean)
Acetic Acid0.38 - 1.34
Propionic Acid0.042 - 0.289

Source: Data compiled from multiple analytical studies.

Experimental Protocols for Organic Acid Analysis

The accurate quantification of organic acids in the complex matrix of cocoa beans requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Sample Preparation and Extraction

This protocol outlines a standard method for extracting organic acids from cocoa beans for HPLC analysis.

  • Homogenization: Freeze-dry a representative sample of fermented cocoa beans. Grind the beans into a fine, homogenous powder using a laboratory mill.

  • Defatting (Optional but Recommended): To remove the high content of cocoa butter which can interfere with analysis, perform a Soxhlet extraction or a series of washes with a non-polar solvent like n-hexane.

    • Weigh 5 grams of cocoa powder into a centrifuge tube.

    • Add 20 mL of n-hexane, vortex for 5 minutes, and centrifuge at 6000 rpm for 15 minutes.

    • Discard the supernatant. Repeat this step 3-4 times until the solvent is clear.

    • Allow the defatted cocoa powder to air-dry in a fume hood to remove residual hexane.

  • Aqueous Extraction:

    • Weigh 1 gram of the defatted cocoa powder into a new centrifuge tube.

    • Add 10 mL of ultrapure water (or a dilute acid solution, e.g., 5.0 mM H₂SO₄, to match the mobile phase).

    • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

    • Place the tube in a heated water bath at 60-80°C for 20 minutes to improve extraction efficiency.

  • Clarification:

    • Centrifuge the extract at 10,000 rpm for 20 minutes to pellet solid particles.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This step is critical to prevent column clogging.

HPLC Method for Quantification

This section describes a typical HPLC setup for the analysis of sugars, ethanol, and key organic acids like citric, lactic, and acetic acid.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. A UV detector (set to ~210 nm) can also be used for organic acids.

  • Column: An ion-exchange column, such as an Aminex HPX-87H (300 mm x 7.8 mm), is highly effective for this separation.

  • Mobile Phase: Isocratic elution with 5.0 mM sulfuric acid (H₂SO₄) in ultrapure water. The mobile phase should be filtered and degassed.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-80°C. Maintaining a high, stable column temperature is crucial for good peak shape and separation on this type of column.

  • Detector: Refractive Index (RI) detector. The detector temperature should be stable and similar to the column temperature.

  • Injection Volume: 10-20 µL.

  • Quantification: Create a multi-level calibration curve using certified standards for each organic acid of interest (e.g., citric acid, lactic acid, acetic acid). Concentrations are determined by comparing the peak area of the analyte in the sample to the calibration curve.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for organic acid analysis.

Caption: Workflow for Organic Acid Extraction and Analysis in Cocoa Beans.

HPLC_Logic_Diagram mobile_phase Mobile Phase 5.0 mM H₂SO₄ (Isocratic) pump HPLC Pump Flow Rate: 0.6 mL/min mobile_phase->pump autosampler Autosampler Injection: 20 µL Filtered Sample pump->autosampler column Column Aminex HPX-87H Oven: 65°C autosampler->column detector RI Detector Data Acquisition column->detector output {Output|Chromatogram (Peak Area)} detector->output

Caption: Logical Flow of the HPLC System for Organic Acid Separation.

Conclusion

While the initial query concerned the natural occurrence of phenoxyacetic acid in cocoa, this investigation concludes that there is no scientific basis for this claim. Phenoxyacetic acid is a synthetic compound, and its detection in cocoa would be an issue of contamination. For researchers in the field, the focus should remain on the well-established profile of naturally occurring volatile and non-volatile organic acids. These compounds, including acetic, lactic, and citric acids, are integral to the development of cocoa's characteristic flavor and are generated through complex microbial processes during fermentation. The standardized analytical protocols provided in this guide offer a robust framework for the accurate quantification of these key quality markers in Theobroma cacao.

References

In Vivo Metabolism and Degradation Pathways of Phenoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate (PAA), a primary metabolite of the widely used preservative 2-phenoxyethanol, is a molecule of significant interest in the fields of toxicology, pharmacology, and environmental science. Understanding its metabolic fate within a biological system is crucial for assessing the safety of its parent compound and for the development of new chemical entities with similar structural motifs. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and degradation pathways of this compound, with a focus on mammalian systems. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key metabolic transformations.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process primarily involving Phase I hydroxylation followed by Phase II conjugation reactions, facilitating its renal excretion. While this compound itself can be formed from the metabolism of precursor compounds like 2-phenoxyethanol, it subsequently undergoes further biotransformation.

Phase I Metabolism: Aromatic Hydroxylation

The primary Phase I metabolic reaction for this compound is the hydroxylation of its aromatic ring. This reaction introduces a hydroxyl group, increasing the water solubility of the molecule and providing a site for subsequent conjugation reactions.

The major metabolite formed through this pathway is 4-hydroxyphenoxyacetic acid . The specific cytochrome P450 (CYP450) isoenzymes responsible for this transformation in mammals have not been definitively identified in the reviewed literature. However, CYP450 monooxygenases are well-established catalysts of such aromatic hydroxylation reactions for a wide range of xenobiotics.[1][2][3][4] For structurally related phenoxyacetic acid herbicides, the involvement of hepatic monooxygenases has been observed.

This compound This compound Hydroxylation Aromatic Hydroxylation (Phase I) This compound->Hydroxylation Metabolite1 4-Hydroxyphenoxyacetic Acid Hydroxylation->Metabolite1 CYP450 Cytochrome P450 (Specific isozymes not yet identified) CYP450->Hydroxylation

Figure 1: Phase I Hydroxylation of this compound.
Phase II Metabolism: Conjugation

Following Phase I hydroxylation, both this compound and its hydroxylated metabolite can undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous molecules, which further increases their water solubility and facilitates their elimination from the body. For phenoxyacetic acid herbicides, conjugation is a significant metabolic pathway.[5][6] In dogs, the related compound 2,4-dichlorophenoxyacetic acid has been shown to form a variety of conjugates, including those with taurine, serine, glycine, glutamic acid, cysteine, as well as sulphate and glucuronide conjugates.[7]

The primary conjugation reactions for this compound and its metabolites are presumed to be:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfonate group.

  • Amino Acid Conjugation: This pathway involves the formation of an amide linkage with amino acids like glycine or glutamine.

cluster_phase1 Phase I cluster_phase2 Phase II This compound This compound Metabolite1 4-Hydroxyphenoxyacetic Acid This compound->Metabolite1 Hydroxylation Conjugation1 Conjugation This compound->Conjugation1 Conjugation2 Conjugation Metabolite1->Conjugation2 Excretion1 Excreted Conjugates Conjugation1->Excretion1 Excretion2 Excreted Conjugates Conjugation2->Excretion2

Figure 2: Phase II Conjugation Pathways.

Excretion and Enterohepatic Circulation

The primary route of excretion for this compound and its metabolites is via the urine.[8] A mass balance study using radiolabeled [14C]-2-phenoxyethanol demonstrated that 73.03% of the administered radioactivity was recovered in the urine, with only a minor fraction (0.66%) found in the feces.[8] Similarly, for related phenoxyacetic acid herbicides, urinary excretion accounts for 90-101% of the administered dose in humans.[5][6]

Glucuronide conjugates of xenobiotics are known to be excreted into the bile, from where they can enter the gastrointestinal tract.[9][10][11] Here, they can be hydrolyzed by bacterial β-glucuronidases, releasing the parent compound or its metabolite, which can then be reabsorbed into the bloodstream. This process, known as enterohepatic circulation , can prolong the half-life of a compound in the body.[10][11] While not definitively demonstrated for this compound, its propensity for glucuronidation suggests that enterohepatic circulation is a potential component of its in vivo disposition.

cluster_body Body Blood Bloodstream (this compound & Metabolites) Liver Liver (Metabolism & Conjugation) Blood->Liver Kidney Kidney Blood->Kidney Liver->Blood Bile Bile Liver->Bile Intestine Intestine Bile->Intestine Intestine->Blood Reabsorption (Enterohepatic Circulation) Feces Feces (Minor Excretion Route) Intestine->Feces Urine Urine (Major Excretion Route) Kidney->Urine

Figure 3: Excretion and Potential Enterohepatic Circulation.

Quantitative Data

ParameterValueSpeciesCompoundSource
Urinary Excretion 73.03% of doseRat[14C]-2-Phenoxyethanol derived[8]
Fecal Excretion 0.66% of doseRat[14C]-2-Phenoxyethanol derived[8]
Urinary Excretion 90 - 101% of doseHumanPhenoxyacetic acid herbicides[5][6]
AUC Ratio (PAA/PE) 4.4 - 5.3RatPhenoxyacetic Acid / 2-Phenoxyethanol[12]
Elimination Half-life (t½) ~1 and 6 hoursRat2,4-D and MCPA[13]
Elimination Half-life (t½) 12 and 11 hoursHuman2,4-D and MCPA[13]

Experimental Protocols

In Vivo Study Design for this compound Metabolism

A typical in vivo study to characterize the metabolism and pharmacokinetics of this compound would involve the following steps:

  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[8]

  • Compound Administration: this compound can be administered via various routes, including intravenous (IV) for determining fundamental pharmacokinetic parameters and oral (PO) or dermal to assess absorption and first-pass metabolism.[14][15][16][17][18] For IV administration, the compound is typically dissolved in a suitable vehicle like saline.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration via cannulation or other appropriate methods. Urine and feces are collected over a defined period (e.g., 72 hours) using metabolic cages.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples may require a hydrolysis step (e.g., acid hydrolysis) to cleave conjugates and allow for the measurement of total metabolite concentrations.[5][6]

  • Bioanalysis: The concentrations of this compound and its metabolites in plasma, urine, and feces are determined using a validated analytical method, such as LC-MS/MS.

start Start admin Compound Administration (e.g., IV to rats) start->admin sampling Serial Blood & Urine/Feces Collection admin->sampling prep Sample Preparation (Plasma separation, hydrolysis of conjugates) sampling->prep analysis LC-MS/MS Analysis prep->analysis pk Pharmacokinetic & Metabolite Data Analysis analysis->pk end End pk->end

Figure 4: General Workflow for an In Vivo Metabolism Study.
Analytical Methodology: LC-MS/MS for this compound and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the simultaneous quantification of this compound and its metabolites in biological matrices.[12]

  • Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for phenoxyacetic acids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards are used to ensure accuracy and precision.

ParameterPhenoxyethanol (PE)Phenoxyacetic Acid (PAA)
LLOQ (Plasma) 10 ng/mL20 ng/mL
LLOQ (Urine/Tissue) 20 ng/mL50 ng/mL

Table adapted from a study on the analysis of PE and PAA in rats.[12]

Signaling Pathways

The current body of literature does not provide direct evidence for the interaction of this compound or its metabolites with specific cellular signaling pathways. Further research is required to investigate potential effects on nuclear receptors, transcription factors, or other signaling cascades that could be relevant to its toxicological profile.

Conclusion

The in vivo metabolism of this compound in mammals is characterized by a two-phase process involving aromatic hydroxylation to 4-hydroxyphenoxyacetic acid, followed by conjugation reactions to form water-soluble metabolites that are primarily excreted in the urine. While the major metabolic pathways have been elucidated, further research is needed to identify the specific enzymes responsible for these transformations and to fully characterize the pharmacokinetic profile of this compound following direct administration. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule and related chemical structures.

References

Exploring the Binding Affinity of Phenoxyacetate to Target Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenoxyacetate and its derivatives to various target proteins. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative binding data, and visualization of relevant signaling pathways.

Introduction to this compound and Its Biological Significance

This compound is a chemical compound that serves as a core structure for a variety of biologically active molecules, including herbicides and pharmaceuticals. Its derivatives have been shown to interact with several key proteins in humans and plants, modulating their function and influencing downstream signaling pathways. Understanding the binding affinity and mechanism of action of this compound and its analogs is crucial for the rational design of novel therapeutics and other bioactive agents. This guide focuses on the interaction of this compound with three primary target proteins: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Auxin-Binding Proteins (ABPs), and Human Serum Albumin (HSA).

Quantitative Binding Affinity Data

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and its derivatives with their respective target proteins.

LigandTarget ProteinBinding Affinity (Kd)MethodReference
Phenoxyacetic acid PIN-FORMED (PIN) auxin transporter~ 500 µMNot Specified[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)PIN-FORMED (PIN) auxin transporter59 ± 7 µMNPA Inhibition Assay[1]
Iophenoxic acidHuman Serum Albumin (HSA)0.013 µMUltrafiltration

Table 1: Dissociation Constants (Kd) of this compound and its Derivatives. This table presents the Kd values, which represent the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd value indicates a higher binding affinity.

LigandTarget Protein/Cell LineIC50EffectReference
Chiral phenoxyacetic acid analoguesColorectal Cancer CellsVaries (µM range)Antiproliferative activity[2]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Phenoxyacetic Acid Derivatives. This table shows the concentration of a substance that is required for 50% inhibition of a biological process. In this context, it reflects the potency of the compounds in a cell-based assay.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount for structure-activity relationship (SAR) studies and lead optimization. The following sections detail the methodologies for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Detailed Protocol:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, thoroughly degassed buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH of 7.4.

    • The protein concentration in the sample cell is typically in the range of 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher than the protein concentration.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.

Principle: The ligand is immobilized on a gold-coated sensor chip. When the analyte flows over the surface and binds to the ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR angle. This change is proportional to the mass of the bound analyte.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration and covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+) over the immobilized ligand surface.

    • Include a reference flow cell (e.g., an activated and deactivated surface without immobilized ligand) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the association phase during analyte injection and the dissociation phase during buffer flow.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand upon binding to a larger protein.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled version of the ligand (or a competitive ligand).

    • Prepare a series of dilutions of the unlabeled ligand (this compound) and a fixed concentration of the target protein and the fluorescent tracer in a suitable assay buffer.

  • Assay Procedure:

    • In a microplate, add the fixed concentrations of the target protein and the fluorescent tracer to wells containing increasing concentrations of the unlabeled competitor (this compound).

    • Include control wells with only the fluorescent tracer and with the tracer and protein but no competitor.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value of the unlabeled ligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ligand-protein interactions is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for determining binding affinity.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Binding Assay cluster_Analysis 3. Data Analysis cluster_Interpretation 4. Interpretation Protein_Prep Protein Expression & Purification ITC Isothermal Titration Calorimetry Protein_Prep->ITC SPR Surface Plasmon Resonance Protein_Prep->SPR FP Fluorescence Polarization Protein_Prep->FP Ligand_Prep Ligand Synthesis/Procurement Ligand_Prep->ITC Ligand_Prep->SPR Ligand_Prep->FP Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->ITC Buffer_Prep->SPR Buffer_Prep->FP Data_Processing Raw Data Processing ITC->Data_Processing SPR->Data_Processing FP->Data_Processing Curve_Fitting Curve Fitting & Model Selection Data_Processing->Curve_Fitting Parameter_Extraction Extraction of Kd, Ki, IC50 Curve_Fitting->Parameter_Extraction SAR_Analysis Structure-Activity Relationship Parameter_Extraction->SAR_Analysis Mechanism_Elucidation Mechanism of Action Parameter_Extraction->Mechanism_Elucidation

A general workflow for determining protein-ligand binding affinity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Phenoxyacetic acid derivatives have been identified as partial agonists of PPARγ[2]. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

PPAR_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand This compound Derivative PPARg PPARγ Ligand->PPARg Binding & Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates

Simplified PPARγ signaling pathway activated by a this compound derivative.

Auxin-Binding Protein 1 (ABP1) Signaling Pathway

In plants, auxins are a class of hormones that regulate various aspects of growth and development. Phenoxyacetic acid and its derivatives can act as synthetic auxins. One of the proposed mechanisms of auxin perception involves Auxin-Binding Protein 1 (ABP1). While the precise signaling cascade is still under investigation, a leading model suggests that auxin binds to ABP1 in the apoplast (the space outside the cell membrane), leading to the activation of downstream signaling components at the plasma membrane and subsequent cellular responses.

ABP1_Signaling cluster_Apoplast Apoplast cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Auxin This compound (Auxin) ABP1 ABP1 Auxin->ABP1 Binds to Receptor Membrane Receptor ABP1->Receptor Interacts with Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Cell Elongation) Signaling_Cascade->Cellular_Response Leads to

A model of the ABP1-mediated auxin signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the binding affinity of this compound and its derivatives to key protein targets. The compiled quantitative data, alongside comprehensive experimental protocols and visual representations of signaling pathways, offers a valuable resource for researchers in the field. While direct binding data for unsubstituted this compound remains somewhat limited for certain targets, the information on its derivatives provides a strong foundation for further investigation and the rational design of new molecules with tailored biological activities. The methodologies and pathways described herein should serve as a practical guide for future studies aimed at elucidating the intricate interactions of this compound and its analogs with their protein partners.

References

Phenoxyacetate as a Precursor in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenoxyacetate scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules.[1][2] Its synthetic tractability and the ability of the phenoxy group to engage in various biological interactions have led to the development of numerous compounds with significant therapeutic and commercial applications.[3] This technical guide provides a comprehensive overview of the synthesis of bioactive molecules derived from this compound, with a focus on anticancer, anti-inflammatory, antibacterial, and herbicidal agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Bioactive Molecules Derived from this compound

The versatility of the this compound core allows for the introduction of various pharmacophoric features, leading to compounds with a wide range of biological activities. This section summarizes the key classes of bioactive molecules synthesized from this compound precursors.

Anticancer Agents

This compound derivatives, particularly those incorporating a hydrazone linkage, have emerged as a promising class of anticancer agents.[4] These compounds often induce apoptosis in cancer cells through various mechanisms.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-methylphenoxy)-N'-[(4-phenylthiophen-2-yl)methylidene] acetohydrazide (3g)MKN45 (Gastric)1.471 ± 0.23[4]
Compound I (a 2,4,5-trichloro-phenoxyacetic acid derivative)HepG2 (Liver)1.43[5]
5-FU (Reference Drug)HepG2 (Liver)5.32[5]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal Cancer (CRC) cells4.8 ± 0.35[6]
Rosiglitazone (Reference Drug)Colorectal Cancer (CRC) cells>10000 nM[6]
Anti-inflammatory Agents (COX-2 Inhibitors)

Phenoxyacetic acid derivatives have been successfully designed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8] The phenoxyacetic acid moiety often serves as a key pharmacophore for interacting with the COX-2 active site.[9]

Table 2: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
5d0.06 ± 0.01-133.34[9]
5e0.07 ± 0.01--[9]
5f0.06 ± 0.01-111.53[9]
7b0.08 ± 0.01--[9]
10c0.09 ± 0.01--[9]
10d0.07 ± 0.01--[9]
10e0.06 ± 0.01--[9]
10f0.07 ± 0.01--[9]
Celecoxib (Reference Drug)0.05 ± 0.0214.93 ± 0.12298.6[9]
Mefenamic Acid (Reference Drug)1.98 ± 0.0229.9 ± 0.09-[9]
Pyrazoline-phenoxyacetic acid derivative 6a0.03-365.4[8]
Pyrazoline-phenoxyacetic acid derivative 6c0.03-196.9[8]
Antibacterial Agents

A variety of phenoxyacetic acid derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including Mycobacterium tuberculosis.[6]

Table 3: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57[6]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis H37Rv0.06[6]
Isoniazid (Reference Drug)Mycobacterium tuberculosis H37Rv1.36[6]
Ciprofloxacin (Reference Drug)Mycobacterium smegmatis6.67 ± 0.48[6]
Herbicidal Agents (HPPD Inhibitors)

Aryloxyacetic acid derivatives have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant tyrosine catabolism, leading to their use as bleaching herbicides.[10][11]

Table 4: Herbicidal Activity of Aryloxyacetic Acid Derivatives (HPPD Inhibition)

CompoundAtHPPD Ki (µM)Reference
I120.011[10][11]
I230.012[10][11]
II40.023[10][11]
Mesotrione (Commercial Herbicide)0.013[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative bioactive molecules from this compound precursors and for the biological assays used to evaluate their activity.

General Synthesis of Phenoxyacetic Acid

A common method for the synthesis of the phenoxyacetic acid scaffold involves the reaction of a substituted phenol with chloroacetic acid in the presence of a base.[12]

Protocol 2.1.1: Synthesis of Phenoxyacetic Acid [12]

  • Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice-water bath.

  • Adjust the pH of the solution to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.

  • In a separate flask, dissolve 45 mmol of NaOH in a mixed solvent of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring.

  • Slowly add 45 mmol of the desired phenol to the NaOH solution.

  • After stirring for 20 minutes, add the previously prepared sodium chloroacetate solution to the reaction mixture.

  • Reflux the mixture at 102°C for 5 hours.

  • After cooling to room temperature, acidify the mixture to pH 1-2 with 2.0 mol·L-1 HCl to precipitate the crude product.

  • Filter the precipitate, wash it three times with dilute hydrochloric acid, and dry at 60°C.

  • For purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.

  • Filter the solution and collect the filtrate.

  • Acidify the filtrate to pH 1-2 with 2.0 mol·L-1 HCl to precipitate the pure phenoxyacetic acid derivative.

  • Cool the mixture to room temperature, filter the product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.

Synthesis of Anticancer Hydrazone Derivatives

Protocol 2.2.1: Synthesis of 2,4,5-Trichloro-Phenoxyacetic Acid Hydrazide (1) [5]

  • To a solution of ethyl 2-(2,4,5-trichlorophenoxy) acetate (10.0 mmol) in ethanol (30 mL), add hydrazine hydrate (5 mL, 80.0 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, filter the precipitate.

  • Wash the precipitate with ice-cold ethanol and ether.

  • Recrystallize the product from ethanol to yield colorless crystals.

Protocol 2.2.2: General Synthesis of Phenoxy Acetamide Hydrazone Derivatives [13]

  • A mixture of the appropriate aryloxy hydrazide (0.1 mol) and a substituted aldehyde (0.05 mol) is refluxed in ethanol (20 mL) in the presence of a few drops of sulfuric acid as a catalyst for 7–8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solid product is filtered, washed, and recrystallized.

Synthesis of Anti-inflammatory COX-2 Inhibitors

Protocol 2.3.1: Synthesis of Phenoxyacetic Acid Aldehyde Intermediates [9]

  • Treat the starting aldehyde (e.g., 4-hydroxybenzaldehyde) with ethyl bromoacetate to yield the corresponding ethyl this compound derivative.

  • Subsequent hydrolysis of the ester results in the formation of the phenoxyacetic acid aldehyde derivative.

Protocol 2.3.2: Synthesis of Final Hydrazone-Based COX-2 Inhibitors [9]

  • Subject the phenoxyacetic acid aldehyde derivative to a reaction with a benzohydrazide derivative or 2-phenylacetohydrazide in refluxing ethanol with a catalytic amount of acetic acid.

Synthesis of Herbicidal HPPD Inhibitors

Protocol 2.4.1: General Synthesis of Aryloxyacetic Acid Derivatives as HPPD Inhibitors [14]

  • The synthesis typically involves a multi-step process starting from commercially available substituted phenols.

  • The phenol is reacted with methyl chloroacetate in the presence of a base like anhydrous potassium carbonate (K2CO3) in a solvent such as CH3CN to form the corresponding ester intermediate.

  • The ester is then hydrolyzed using a base (e.g., K2CO3) to yield the aryloxyacetic acid.

  • Finally, the aryloxyacetic acid is coupled with a 1,3-dicarbonyl compound (e.g., substituted 1,3-cyclohexanediones or 1,3-dimethyl-1H-pyrazole-5-ol) in the presence of a coupling agent like EDCI and a catalyst such as DMAP.

Biological Evaluation Protocols

Protocol 2.5.1: In Vitro COX-1 and COX-2 Inhibition Assay [9]

  • The Cayman® colorimetric COX inhibitor screening assay kit is used to assess the inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2.

  • The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is determined.

  • The COX-2 selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Protocol 2.5.2: In Vitro Antibacterial Activity (Broth Microdilution Method) [4]

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated under appropriate conditions for the specific bacterial strain.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 2.5.3: In Vitro HPPD Inhibition Assay [10]

  • The inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) is determined.

  • The assay measures the enzymatic conversion of the substrate, and the inhibition constant (Ki) is calculated to quantify the potency of the inhibitor.

Protocol 2.5.4: In Vitro Anticancer Activity (MTT Assay) [5]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are a result of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

COX-2 Inhibition in Inflammation

This compound-based anti-inflammatory agents selectively inhibit the COX-2 enzyme, which is a key player in the inflammatory cascade.[15]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetate_Inhibitor This compound-based COX-2 Inhibitor Phenoxyacetate_Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway and its inhibition by this compound derivatives.

HPPD Inhibition in Herbicidal Action

Aryloxyacetic acid-based herbicides target the HPPD enzyme, disrupting a critical metabolic pathway in plants and leading to a bleaching effect and eventual death.[1][2]

HPPD_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone_Tocopherol Carotenoid_Synthesis Carotenoid Synthesis Plastoquinone_Tocopherol->Carotenoid_Synthesis Cofactor Chlorophyll_Protection Chlorophyll Protection Carotenoid_Synthesis->Chlorophyll_Protection Plant_Death Plant Bleaching & Death Phenoxyacetate_Inhibitor Aryloxyacetic Acid HPPD Inhibitor Phenoxyacetate_Inhibitor->HPPD Inhibits

Caption: HPPD inhibition pathway by aryloxyacetic acid herbicides.

Induction of Apoptosis by Anticancer Hydrazones

Many this compound-hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, often through mitochondria-dependent pathways involving caspase activation.[16][17]

Apoptosis_Pathway Phenoxyacetate_Hydrazone This compound-Hydrazone Derivative Mitochondria Mitochondria Phenoxyacetate_Hydrazone->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Experimental_Workflow Start Start: Identify Target & Design Strategy Synthesis Synthesis of this compound Precursor Start->Synthesis Derivatization Derivatization & Library Synthesis Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Biological_Screening In Vitro Biological Screening (e.g., IC50, MIC) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Refinement In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing End End: Candidate Drug/ Bioactive Molecule In_Vivo_Testing->End

References

Core Chemical Properties of Substituted Phenoxyacetates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenoxyacetates are a versatile class of organic compounds that have garnered significant interest in pharmaceutical research and development. Their structural motif, consisting of a substituted phenyl ring linked to an acetic acid moiety via an ether bond, serves as a scaffold for a wide array of biological activities. These compounds have been investigated for their potential as antibacterial, anti-inflammatory, anti-cancer, and anti-sickling agents, as well as herbicides.[1][2][3][4] The biological efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their fundamental chemical properties, which are modulated by the nature and position of substituents on the phenoxy ring. This guide provides an in-depth overview of these core properties, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of substituted phenoxyacetates are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets. Key parameters include acidity (pKa), lipophilicity (logP), and solubility.

Acidity (pKa)

The carboxylic acid group in phenoxyacetates is weakly acidic. The pKa of the parent phenoxyacetic acid is approximately 3.7.[5] Substituents on the phenyl ring can significantly influence this value through inductive and resonance effects. Electron-withdrawing groups (e.g., -Cl, -NO₂) tend to decrease the pKa (increase acidity) by stabilizing the carboxylate anion, while electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the pKa (decrease acidity). The acidity of the precursor phenol is also a key factor.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The logP of the parent phenoxyacetic acid is approximately 1.48.[5] The lipophilicity of substituted phenoxyacetates can be tailored by the choice of substituents. Halogen and alkyl groups generally increase logP, enhancing lipophilicity, whereas polar groups like hydroxyl or amino groups tend to decrease it.

Solubility

The solubility of substituted phenoxyacetates in aqueous and organic solvents is crucial for formulation and bioavailability. The parent phenoxyacetic acid has a water solubility of about 12 g/L.[5] Solubility is highly dependent on the substituent, pH, and the physical state of the compound. Generally, polar substituents enhance aqueous solubility, while nonpolar substituents decrease it. The salt form of these acids is typically more water-soluble. For instance, 2,4-D is more soluble in organic solvents like ethanol and acetone, with its aqueous solubility being pH-dependent.[3]

Table 1: Physicochemical Properties of Phenoxyacetic Acid and Related Compounds
CompoundStructurepKalogP (Experimental/Calculated)Water Solubility (at 25°C unless noted)
Phenoxyacetic AcidO(c1ccccc1)CC(=O)O3.7[5]1.48[5]12 g/L[5]
4-Chlorophenoxyacetic Acid (4-CPA)O(c1ccc(Cl)cc1)CC(=O)O3.56[6]2.25[6]957 mg/L[6]
2,4-Dichlorophenoxyacetic Acid (2,4-D)O(c1ccc(Cl)cc1Cl)CC(=O)O2.64 - 3.31[7]2.81 (Calculated)900 mg/L[1]
2-Methyl-4-chlorophenoxyacetic Acid (MCPA)O(c1ccc(Cl)cc1C)CC(=O)O3.07[1]2.75 (Calculated)Insoluble[8]

Note: Calculated logP values were obtained using online prediction tools and are for comparative purposes.

Spectroscopic Characterization

The structural elucidation of substituted phenoxyacetates relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic absorptions include a strong C=O stretching band for the carboxylic acid at approximately 1700-1750 cm⁻¹, a broad O-H stretch from 2500-3300 cm⁻¹, and C-O-C ether stretching bands around 1250 cm⁻¹.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons of the methylene group (-OCH₂-) typically appear as a singlet around 4.5-4.8 ppm. Aromatic protons resonate in the 6.8-7.5 ppm region, with their splitting patterns providing information on the substitution pattern. The acidic proton of the carboxyl group is often a broad singlet at higher chemical shifts (>10 ppm).

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is observed in the range of 170-180 ppm. The methylene carbon (-OCH₂-) appears around 65-70 ppm, and the aromatic carbons resonate between 115-160 ppm.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra often show a prominent molecular ion peak. Common fragmentation patterns include the loss of the carboxyl group and cleavage of the ether bond.

Synthesis and Experimental Protocols

General Synthesis of Substituted Phenoxyacetates

The most common method for synthesizing phenoxyacetic acids is a variation of the Williamson ether synthesis. This typically involves the reaction of a substituted sodium phenolate with sodium chloroacetate in an aqueous medium, followed by acidification.[5]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phenol Substituted Phenol Phenolate_Formation 1. Formation of Sodium Phenolate Phenol->Phenolate_Formation NaOH Sodium Hydroxide NaOH->Phenolate_Formation Chloroacetate Sodium Chloroacetate Etherification 2. Nucleophilic Attack on Chloroacetate Chloroacetate->Etherification Phenolate_Formation->Etherification Intermediate Acidification 3. Acidification Etherification->Acidification Sodium Phenoxyacetate Final_Product Substituted Phenoxyacetic Acid Acidification->Final_Product NaCl Sodium Chloride Acidification->NaCl

A generalized workflow for the synthesis of substituted phenoxyacetates.
Experimental Protocol: Cytotoxicity (MTT) Assay

This protocol is used to assess the effect of a compound on cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[8][11][12]

Experimental Protocol: PARP-1 Inhibition Assay (Cell-Based ELISA)

This protocol quantifies the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) activity in a cellular context.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative (inhibitor) for 1-2 hours.

  • Induction of DNA Damage: To stimulate PARP-1 activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and add cell lysis buffer.

  • Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA protein assay.

  • PAR ELISA: Quantify the amount of poly(ADP-ribose) (PAR) in each lysate using a commercial PAR ELISA kit, following the manufacturer's instructions. The signal is inversely proportional to the inhibitory activity of the compound.[1]

Structure-Activity Relationships (SAR) and Signaling Pathways

The biological activity of substituted phenoxyacetates is highly dependent on the electronic and steric properties of the substituents on the phenyl ring.

SAR_Logic Structure Chemical Structure (Substituent Type & Position) Properties Physicochemical Properties (pKa, logP, Molar Refraction) Structure->Properties determines ADME Pharmacokinetics (ADME) Properties->ADME influences Interaction Target Interaction (Binding Affinity) Properties->Interaction influences Activity Biological Activity (e.g., IC50, MIC) ADME->Activity modulates Interaction->Activity results in

Logical relationship in a Structure-Activity Relationship (SAR) study.

For example, in the context of anti-cancer activity, certain phenoxyacetamide derivatives have been shown to induce apoptosis. One identified mechanism is the inhibition of PARP-1, a key enzyme in DNA damage repair.[13] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to an accumulation of DNA damage and trigger programmed cell death (apoptosis).

PARP_Inhibition_Pathway Phenoxyacetamide Phenoxyacetamide Derivative PARP1 PARP-1 Enzyme Phenoxyacetamide->PARP1 inhibits Repair DNA Repair PARP1->Repair promotes CellCycle Cell Cycle Arrest & Genomic Instability PARP1->CellCycle inhibition leads to DNAdamage DNA Single-Strand Breaks DNAdamage->PARP1 activates Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis triggers

Signaling pathway of apoptosis induction via PARP-1 inhibition.

Conclusion

Substituted phenoxyacetates represent a promising and adaptable scaffold for drug discovery. A thorough understanding of their fundamental chemical properties is paramount for the rational design of new therapeutic agents. By systematically modifying the substituents on the phenoxy ring, researchers can fine-tune the physicochemical properties to optimize pharmacokinetic profiles and enhance biological activity. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued exploration and development of this important class of molecules.

References

A Historical Perspective on the Development of Phenoxy Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive historical overview of the development of phenoxy herbicides, from the fundamental discovery of auxins to the synthesis and commercialization of key compounds that revolutionized agriculture. This document details the scientific milestones, presents key quantitative data, outlines experimental protocols, and visualizes the core biological and experimental pathways.

Foundational Discovery: The Era of Auxins

The story of phenoxy herbicides begins with the discovery of the first plant hormones, auxins. In the late 19th century, Charles Darwin and his son Francis observed that a signal from the tip of a plant coleoptile was responsible for its bending towards light, a phenomenon known as phototropism.[1] This laid the groundwork for future research into the chemical messengers governing plant growth.

It wasn't until the 1920s that Dutch scientist Frits Went successfully isolated this growth-promoting substance, which he named "auxin," from the Greek word "auxein," meaning "to grow."[2][3] Went's Avena (oat) coleoptile curvature test became a standard bioassay for quantifying auxin activity.[2] Subsequently, Kenneth V. Thimann isolated and identified the primary natural auxin as indole-3-acetic acid (IAA) in 1934.[1][4]

The Dawn of a New Age in Agriculture: Synthesis of Phenoxy Herbicides

During the 1940s, research into plant growth regulators intensified, partly driven by the exigencies of World War II. Scientists in both the United Kingdom and the United States were independently exploring the potential of synthetic compounds to manipulate plant growth. This research led to the landmark discovery of the herbicidal properties of phenoxyacetic acids.

These synthetic compounds were found to mimic the action of IAA, but their persistence in plants led to uncontrolled, lethal growth in broadleaf (dicotyledonous) weeds, while monocotyledonous crops like cereals remained largely unaffected.[5] This selective herbicidal activity was a watershed moment in agriculture.

Key milestones in the development of the first phenoxy herbicides include:

  • 2,4-D (2,4-dichlorophenoxyacetic acid): The synthesis of 2,4-D was first described by Pokorny in 1941.[6] Its potent herbicidal properties were discovered shortly thereafter, and it was commercially introduced in 1945.[7] 2,4-D quickly became a widely used herbicide for the control of broadleaf weeds in cereal crops, pastures, and turf.[7]

  • MCPA ((4-chloro-2-methylphenoxy)acetic acid): Developed in the United Kingdom around the same time as 2,4-D, MCPA was also introduced in 1945.[8] It offered similar selective control of broadleaf weeds and became particularly prevalent in the UK and Europe.[9]

  • 2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Another early phenoxy herbicide, 2,4,5-T was developed in the late 1940s and was particularly effective against woody plants and brush.[10] However, its production process could lead to contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[9] This contamination led to significant controversy, particularly due to its use in the defoliant Agent Orange during the Vietnam War.[9][10] Mounting health concerns eventually led to the banning of 2,4,5-T in many countries, including the United States in 1985.[10][11]

  • Mecoprop (MCPP): Developed in the 1950s as a logical progression from MCPA, mecoprop contains an additional methyl group on the propionic acid side chain.[12] This modification enhanced its efficacy against certain broadleaf weeds that were less susceptible to 2,4-D and MCPA.[12] A significant later discovery was that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, now known as Mecoprop-P.[12]

Quantitative Data on Phenoxy Herbicides

The introduction of phenoxy herbicides had a profound impact on agricultural productivity and practices. The following tables summarize key quantitative data related to these compounds.

Table 1: Physicochemical Properties of Key Phenoxy Herbicides

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L at 25°C)pKa
2,4-D C₈H₆Cl₂O₃221.04140.59002.73
2,4,5-T C₈H₅Cl₃O₃255.481582782.88
MCPA C₉H₉ClO₃200.62118-119825 (at 23°C)3.07
Mecoprop C₁₀H₁₁ClO₃214.6494-956203.78

Table 2: Historical Production and Application of Phenoxy Herbicides in the United States

Year2,4-D Production (million lbs)2,4,5-T Production (million lbs)Typical Application Rate of 2,4-D (lbs/acre)
1966 >90% of phenoxy herbicides-< 1.0
1971 456< 1.0
2019 4500.25 - 0.5

Experimental Protocols

The development and evaluation of phenoxy herbicides relied on a range of experimental protocols, from laboratory synthesis to greenhouse bioassays and field efficacy trials.

Chemical Synthesis of Phenoxy Herbicides

The synthesis of phenoxy herbicides generally involves the reaction of a substituted phenol with a chloroalkanoic acid in the presence of a base.

General Synthesis of 2,4-D:

  • Reaction: 2,4-dichlorophenol is reacted with monochloroacetic acid.

  • Conditions: The reaction is typically carried out in a strongly alkaline medium at moderate temperatures.[13]

  • Alternative Method: An alternative synthesis involves the chlorination of phenoxyacetic acid.[13]

General Synthesis of 2,4,5-T:

  • Reaction: 2,4,5-trichlorophenol is reacted with chloroacetic acid.[10]

  • Conditions: Similar to 2,4-D synthesis, this is performed in the presence of a base. Careful temperature control during the manufacturing of the 2,4,5-trichlorophenol precursor is crucial to minimize the formation of TCDD.[9]

General Synthesis of MCPA:

  • Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid.

  • Conditions: The reaction is carried out in the presence of a dilute base.[1]

General Synthesis of Mecoprop:

  • Reaction: 2-methyl-4-chlorophenol is reacted with α-chloropropionic acid.

  • Conditions: This reaction is also conducted in the presence of a base, resulting in a racemic mixture of (R) and (S) enantiomers.[12]

Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are essential for the initial screening and evaluation of herbicide candidates.

  • Plant Selection: A selection of broadleaf weed species (e.g., common chickweed, plantain) and a monocot crop species (e.g., wheat, oat) are grown in pots under controlled greenhouse conditions.

  • Herbicide Application: The test herbicide is formulated and applied at a range of doses to the plants at a specific growth stage (e.g., 2-4 leaf stage). An untreated control group is included for comparison.

  • Data Collection: Plants are observed over a period of 14 to 28 days for signs of phytotoxicity, including epinasty (twisting of stems), chlorosis (yellowing), necrosis (tissue death), and stunting.

  • Efficacy Assessment: The level of weed control is typically assessed using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). Plant biomass (fresh or dry weight) may also be measured and compared to the untreated control.

Field Efficacy Trials

Field trials are crucial for evaluating the performance of a herbicide under real-world agricultural conditions.

  • Site Selection: Test sites are chosen to be representative of the intended use area, with a natural and uniform infestation of the target weed species.

  • Experimental Design: A randomized complete block design is typically used with multiple replications of each treatment.

  • Treatments: Treatments include a range of herbicide application rates, an untreated control, and often a commercial standard herbicide for comparison.

  • Application: The herbicide is applied using calibrated field spray equipment at the appropriate crop and weed growth stage as specified in the proposed label.

  • Data Collection:

    • Weed Control: Visual assessments of percent weed control are made at several intervals after application. Weed density and biomass may also be measured.

    • Crop Tolerance: The crop is assessed for any signs of phytotoxicity.

    • Yield: At the end of the growing season, the crop is harvested, and yield is measured to determine the impact of the weed control treatments.

  • Statistical Analysis: The collected data are subjected to statistical analysis to determine significant differences between treatments.

Mechanism of Action: The Auxin Signaling Pathway

Phenoxy herbicides exert their effects by disrupting the natural auxin signaling pathway in susceptible plants. They act as synthetic mimics of IAA, leading to a persistent and overwhelming hormonal signal.

AuxinSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Phenoxy Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to receptor SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted for AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Activates Transcription UncontrolledGrowth Uncontrolled Cell Division & Elongation -> Plant Death Gene->UncontrolledGrowth Leads to

In the absence of high levels of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[2] This prevents the expression of auxin-responsive genes. When a phenoxy herbicide is introduced, it binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[3] This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[2] The SCF complex then polyubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressors releases the ARF transcription factors, allowing them to activate the transcription of a wide array of auxin-responsive genes.[2] The resulting overstimulation of these genes leads to rapid and uncontrolled cell division and elongation, ultimately causing the death of the susceptible broadleaf plant.

Experimental and Developmental Workflow

The development of a new phenoxy herbicide follows a structured workflow from initial discovery to commercialization.

HerbicideDevelopmentWorkflow Discovery Compound Synthesis & Analogue Generation Screening Greenhouse Bioassay (Efficacy & Selectivity) Discovery->Screening FieldTrials Field Efficacy Trials (Multiple Locations & Years) Screening->FieldTrials Tox Toxicology & Environmental Fate Studies FieldTrials->Tox Registration Regulatory Submission & Approval Tox->Registration Commercialization Large-Scale Production & Market Introduction Registration->Commercialization

Conclusion

The discovery and development of phenoxy herbicides represent a pivotal moment in the history of agriculture. Stemming from fundamental research into plant growth, these synthetic auxins provided the first means of selective chemical weed control, dramatically increasing crop yields and reducing manual labor. While the history of these compounds is not without controversy, particularly concerning 2,4,5-T, their impact on modern agricultural practices is undeniable. The foundational science behind their mode of action continues to inform the development of new and improved herbicides. This guide has provided a technical overview of this important class of compounds, intended to serve as a valuable resource for professionals in the field.

References

Phenoxyacetate Derivatives: A Comprehensive Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a wide array of documented biological activities. The core structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a privileged scaffold in medicinal chemistry. This structural motif is present in numerous approved drugs, highlighting its significance in drug design and development.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of phenoxyacetate derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Core Therapeutic Areas and Mechanisms of Action

This compound derivatives have demonstrated therapeutic potential across several key areas, primarily driven by their interaction with specific biological targets.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of this compound derivatives. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[3]

  • Selective COX-2 Inhibition: Certain phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][[“]] For instance, compounds have been developed that show significant COX-2 inhibition with IC50 values in the nanomolar range.[3] In vivo studies have corroborated these findings, demonstrating a reduction in paw thickness and weight in carrageenan-induced paw edema models.[3][5]

  • Modulation of Pro-inflammatory Cytokines: The anti-inflammatory effects of these derivatives are also attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE-2).[3][5]

Anticancer Activity

The anticancer potential of this compound derivatives is an area of active investigation, with several mechanisms of action being explored.

  • Induction of Apoptosis: Many phenoxyacetamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).[6][7] This is often achieved through the modulation of apoptotic and anti-apoptotic proteins. For example, some compounds have been observed to cause cell cycle arrest and a significant increase in apoptotic cell death.[6]

  • PPARγ Agonism: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell proliferation and differentiation. Some chiral phenoxyacetic acid analogues act as partial agonists of PPARγ, leading to growth inhibition in colon cancer cells.[8] This interaction can interfere with the β-catenin/TCF signaling pathway, which is often dysregulated in cancer.[8]

  • Other Mechanisms: Other reported anticancer mechanisms include the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) and the suppression of tumor cell migration and invasion by inhibiting matrix metalloproteinases (MMPs).[6] Certain derivatives have also shown potent anti-proliferative activity by inducing G2/M phase arrest.[9][10]

Metabolic Disorders

This compound derivatives have shown promise in the management of metabolic disorders, particularly type 2 diabetes.

  • PPAR Agonism: Fibrates, a class of drugs used to treat hyperlipidemia, are phenoxyisobutyric acid derivatives that act as agonists of PPARα.[11][12] This activation leads to a decrease in serum triglycerides and an increase in high-density lipoprotein (HDL) levels.[13] Some derivatives have been designed as dual PPARα/γ agonists, offering the potential to address both dyslipidemia and hyperglycemia.[8]

  • Free Fatty Acid Receptor 1 (FFA1) Agonism: FFA1 (also known as GPR40) is a G-protein coupled receptor that amplifies glucose-stimulated insulin secretion. Novel phenoxyacetic acid derivatives have been identified as potent FFA1 agonists, demonstrating the ability to improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes without the risk of hypoglycemia.

Other Therapeutic Activities

Beyond the major areas discussed above, this compound derivatives have been investigated for a range of other therapeutic applications:

  • Antimicrobial Activity: Various derivatives have exhibited activity against a spectrum of bacteria and fungi, with reported minimum inhibitory concentrations (MICs).[1]

  • Antioxidant Activity: Some phenoxyacetic acid analogues have demonstrated significant antioxidant properties in various in vitro assays.[1][14]

  • Antitubercular Activity: Certain derivatives have shown promising activity against Mycobacterium tuberculosis, including rifampin-resistant strains.[13][15]

  • Antisickling Agents: Quantitative structure-activity relationship (QSAR) studies have been conducted on phenoxyacetic acid derivatives to develop compounds that can prevent the sickling of red blood cells.[16]

  • Radiosensitizers: Inspired by hemoglobin allosteric oxygen release regulators, novel phenoxyacetic acid analogues have been designed to increase oxygen concentration within tumors, thereby enhancing the effectiveness of radiotherapy.[17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound derivatives from the cited literature.

Table 1: In Vitro Anticancer and Anti-inflammatory Activity

Compound ID/DescriptionTarget/AssayCell Line/EnzymeIC50 ValueReference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidAntiproliferativeColorectal Cancer (CRC) cells4.8 ± 0.35 µM[1]
4-Cl-phenoxyacetic acidCytotoxicBreast Cancer cells0.194 ± 0.09 µg/ml[1]
Phenoxyacetamide derivative (Compound I)CytotoxicHepG21.43 µM[6][7]
Phenoxyacetamide derivative (Compound II)CytotoxicHepG26.52 µM[6]
5-Fluorouracil (Reference)CytotoxicHepG25.32 µM[6][7]
Phenoxyacetic acid hydrazide derivativeCOX-2 InhibitionCOX-20.06 µM[18]
Celecoxib (Reference)COX-2 InhibitionCOX-20.05 µM[18]
Phenoxyacetic acid derivative 5fCOX-2 InhibitionCOX-20.07 µM[19]
Phenoxyacetic acid derivative 7bCOX-2 InhibitionCOX-20.09 µM[19]

Table 2: In Vitro Antimicrobial and Other Activities

Compound ID/DescriptionTarget/AssayOrganism/ReceptorMIC/EC50 ValueReference
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidAntitubercularM. tuberculosis H37RV0.06 µg/ml[1]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateAntifungalC. utilis8 µg/ml[1]
Itraconazole (Reference)AntifungalC. utilis0.25 µg/ml[1]
3-Fluoro-4-nitrophenoxy acetamide derivativeAntitubercularM. tuberculosis H37Rv4 µg/mL[13]
Phenoxyacetic acid derivative 16FFA1 AgonistFFA143.6 nM[20]
Phenoxyacetic acid derivative 18bFFA1 AgonistFFA162.3 nM[11]

Table 3: In Vivo Anti-inflammatory Activity

Compound ID/DescriptionAnimal ModelParameter Measured% Inhibition / EffectReference
Phenoxyacetic acid derivative 5fCarrageenan-induced paw edemaPaw thickness63.35%[3][5]
Phenoxyacetic acid derivative 7bCarrageenan-induced paw edemaPaw thickness46.51%[3][5]
Phenoxyacetic acid derivative 5fCarrageenan-induced paw edemaPaw weight68.26%[3][5]
Phenoxyacetic acid derivative 7bCarrageenan-induced paw edemaPaw weight64.84%[3][5]
Phenoxyacetic acid derivative 5fCarrageenan-induced inflammationTNF-α reduction61.04%[3][5]
Phenoxyacetic acid derivative 7bCarrageenan-induced inflammationTNF-α reduction64.88%[3][5]
Phenoxyacetic acid derivative 5fCarrageenan-induced inflammationPGE-2 reduction60.58%[3][5]
Phenoxyacetic acid derivative 7bCarrageenan-induced inflammationPGE-2 reduction57.07%[3][5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route for preparing this compound derivatives involves the reaction of a substituted phenol with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).[5][18] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.[5][18] Further modifications, such as amide formation, can be achieved by reacting the carboxylic acid with an appropriate amine.

General Protocol for Synthesis of Phenoxyacetic Acid Hydrazones: [18]

  • Esterification: A mixture of the substituted phenol, ethyl bromoacetate, and potassium carbonate in DMF is stirred, typically at room temperature, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the ethyl this compound derivative.

  • Hydrolysis: The synthesized ester is refluxed with a base, such as sodium hydroxide, in a solvent mixture like methanol/water. After the reaction is complete, the mixture is acidified to precipitate the phenoxyacetic acid.

  • Hydrazone Formation: The phenoxyacetic acid is then reacted with a suitable benzohydrazide or acetohydrazide derivative in refluxing ethanol with a catalytic amount of acetic acid to yield the target hydrazone derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of this compound derivatives to inhibit COX-1 and COX-2 enzymes is a key measure of their anti-inflammatory potential.

General Protocol:

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) containing a cofactor like hematin.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Quantification: The enzymatic activity is determined by measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.[5]

General Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., celecoxib).

  • Induction of Edema: After a certain period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw of each animal to induce inflammation.

  • Measurement of Paw Volume/Thickness: The paw volume or thickness is measured at different time intervals after the carrageenan injection using a plethysmometer or a digital caliper.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated groups with that of the control group.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway in Cancer

Certain this compound derivatives exert their anticancer effects by acting as partial agonists of PPARγ. This interaction can lead to the inhibition of cell proliferation.

Caption: PPARγ signaling pathway modulation by this compound derivatives in cancer cells.

General Experimental Workflow for Therapeutic Agent Discovery

The discovery and development of this compound derivatives as therapeutic agents typically follow a structured workflow from synthesis to in vivo evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Mechanism of Action, Selectivity) Primary_Screening->Secondary_Screening Active Compounds Animal_Models Efficacy in Animal Models (e.g., Cancer, Inflammation) Secondary_Screening->Animal_Models Lead Compounds Toxicity_Studies Preliminary Toxicity Studies Animal_Models->Toxicity_Studies

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives have firmly established themselves as a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their ability to interact with a diverse range of biological targets, including enzymes, nuclear receptors, and G-protein coupled receptors, underscores their broad therapeutic potential. The extensive research into their anti-inflammatory, anticancer, and metabolic regulatory effects has yielded numerous lead compounds with significant in vitro and in vivo activity.

Future research in this area should focus on several key aspects. The optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles is crucial for their translation into clinical candidates. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives. Furthermore, exploring novel therapeutic applications and elucidating the underlying molecular mechanisms of action will continue to expand the therapeutic landscape of this important class of compounds. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery and development of new this compound-based drugs to address unmet medical needs.

References

Methodological & Application

detailed protocol for the synthesis of methyl phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of methyl phenoxyacetate, a valuable intermediate in the pharmaceutical and pesticide industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol outlines two distinct variations of the synthesis, offering flexibility in reagent and solvent selection. Detailed experimental procedures, purification methods, and characterization data are presented. Additionally, a visual workflow of the synthesis process is provided to aid in experimental planning and execution. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl this compound is a chemical compound with the formula C₆H₅OCH₂CO₂CH₃. It serves as a key building block in the synthesis of various more complex molecules, including certain pharmaceuticals and herbicides. The synthesis of methyl this compound is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. This reaction proceeds via an Sₙ2 mechanism. This protocol will detail two reliable methods for its preparation, highlighting the necessary reagents, conditions, and purification steps to obtain a high-purity product.

Chemical Reaction

The overall chemical transformation is depicted below:

Data Presentation

The following table summarizes the key quantitative data associated with the two synthesis protocols described herein.

ParameterProtocol 1Protocol 2
Starting Materials
Phenol9.4 g (0.1 mol)9.94 g (0.106 mol)
Methyl Chloroacetate11.9 g (0.11 mol)-
Methyl Bromoacetate-10 mL (0.106 mol)
BasePotassium Carbonate (20.7 g, 0.15 mol)Potassium Carbonate (21.89 g, 0.158 mol)
Catalyst-Potassium Iodide (5 g, 0.03 mol)
SolventN,N-Dimethylformamide (100 µL)Acetone (250 mL)
Reaction Conditions
Temperature50 °CReflux
Reaction Time12 hoursOvernight
Product Information
Product NameMethyl this compoundMethyl this compound
Theoretical Yield16.62 g17.61 g
Reported Actual Yield15.2 g[1]~14.1 g (based on 80% yield)[1]
Yield (%)92.0%[1]80%[1]
AppearanceLight yellow oily product[1]Slightly yellow liquid[1]
Physical Properties
Molecular FormulaC₉H₁₀O₃C₉H₁₀O₃
Molecular Weight166.17 g/mol [2][3][4]166.17 g/mol [2][3][4]
Boiling Point243 °C[3][5]243 °C[3][5]
Density1.149 g/mL at 25 °C[3][5]1.149 g/mL at 25 °C[3][5]
Refractive Index1.513-1.515 at 20 °C[5]1.513-1.515 at 20 °C[5]

Experimental Protocols

Protocol 1: Synthesis using Methyl Chloroacetate in N,N-Dimethylformamide

This protocol is adapted from a procedure utilizing methyl chloroacetate as the alkylating agent and N,N-dimethylformamide as the solvent.[1]

Materials:

  • Phenol (9.4 g)

  • Methyl chloroacetate (11.9 g)

  • Potassium carbonate (20.7 g)

  • N,N-Dimethylformamide (100 µL)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add phenol (9.4 g) and N,N-dimethylformamide (100 µL).

  • Sequentially add methyl chloroacetate (11.9 g) and potassium carbonate (20.7 g) to the flask.

  • Heat the reaction mixture to 50 °C and stir continuously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and add 300 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 200 mL of ethyl acetate each time.

  • Combine the organic layers and wash them three times with 400 mL of saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.

  • This procedure yields approximately 15.2 g (92.0%) of a light yellow oily product, methyl this compound.[1]

Protocol 2: Synthesis using Methyl Bromoacetate in Acetone

This protocol provides an alternative method using methyl bromoacetate and acetone as the solvent.[1]

Materials:

  • Phenol (9.9380 g)

  • Methyl bromoacetate (10 mL)

  • Potassium carbonate (21.89 g)

  • Potassium iodide (5 g)

  • Acetone (250 mL)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with reflux condenser

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl bromoacetate (10 mL) and phenol (9.9380 g) in 250 mL of acetone in a round-bottom flask.

  • Add potassium carbonate (21.89 g) and potassium iodide (5 g) to the mixture.

  • Heat the mixture to reflux with stirring and maintain for overnight.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the resulting solution in vacuo to remove the acetone.

  • Add 200 mL of deionized water to the residue.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate each time.

  • Combine the ethyl acetate layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the ethyl acetate in vacuo to yield a slightly yellow liquid. This method results in an approximate 80% yield.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of methyl this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Phenol Phenol ReactionMixture Combine Reactants & Heat Phenol->ReactionMixture Haloacetate Methyl Haloacetate (Chloro- or Bromo-) Haloacetate->ReactionMixture Base Base (K₂CO₃) Base->ReactionMixture Solvent Solvent (Acetone or DMF) Solvent->ReactionMixture Quench Quench with Water ReactionMixture->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation PurificationStep Column Chromatography (Optional but recommended) Evaporation->PurificationStep FinalProduct Methyl this compound PurificationStep->FinalProduct

Caption: Workflow for the Synthesis of Methyl this compound.

Conclusion

The protocols detailed in this document provide reliable and reproducible methods for the synthesis of methyl this compound. Both protocols, based on the Williamson ether synthesis, offer high yields of the desired product. The choice between the two may depend on the availability of reagents and the desired solvent system. Proper execution of the work-up and purification steps is crucial for obtaining a high-purity final product. The provided data and workflow diagram serve as valuable resources for researchers undertaking this synthesis.

References

Application Note: Quantification of Phenoxyacetate Herbicides in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid herbicides are a class of selective herbicides widely used in agriculture to control broadleaf weeds.[1][2] Due to their widespread use, concerns about their potential contamination of soil and water have grown.[2][3] Accurate and sensitive analytical methods are crucial for monitoring their presence in environmental samples to ensure environmental safety and regulatory compliance.[1][2] This application note provides detailed protocols for the quantification of phenoxyacetate herbicides in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and robust analytical techniques for this purpose.[1][4]

Overview of Analytical Approaches

The two primary methods for the quantification of this compound in soil are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, often allowing for the direct analysis of the acidic form of the herbicides without the need for derivatization.[1][2] It is particularly well-suited for non-volatile compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS typically requires a derivatization step to convert the polar phenoxyacetic acids into more volatile and thermally stable esters for analysis.[4][6] GC-MS/MS offers enhanced selectivity and confirmation.[4]

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate quantification. The initial steps are common for both LC-MS/MS and GC-MS analysis.

Protocol 1: General Soil Sample Preparation

  • Sample Collection and Storage: Collect soil samples and store them appropriately to prevent degradation of the analytes.

  • Drying and Sieving: Air-dry the soil samples or use a ventilated oven at a temperature below 40°C.[7] Once dried, grind the samples and pass them through a 2 mm sieve to ensure homogeneity.[7]

  • Determination of Moisture Content: Determine the percent moisture of a separate subsample to allow for reporting results on a dry weight basis.[8]

Extraction of Phenoxyacetates from Soil

The following protocol outlines a general extraction procedure. Specific conditions may need to be optimized based on the soil type and the target analytes.

Protocol 2: Solvent Extraction and Optional Hydrolysis

  • Weighing: Weigh a representative portion of the prepared soil sample (e.g., 2-10 grams) into an appropriate extraction vessel.[2]

  • Hydrolysis (Optional but Recommended): To account for esterified forms of phenoxyacetates, a hydrolysis step can be included. Adjust the pH of the soil slurry to ≥ 12 with a suitable base (e.g., 1M KOH) and allow it to sit at room temperature for at least one hour to hydrolyze the esters to their acid form.[2]

  • Acidification: Acidify the sample to a pH of ≤ 2 with a strong acid (e.g., sulfuric acid or formic acid).[2][9] This step ensures that the phenoxyacetic acids are in their protonated form, which is more amenable to extraction.

  • Extraction: Add a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture) and extract the analytes from the soil matrix.[1] This can be achieved through various techniques such as shaking, sonication, or accelerated solvent extraction (ASE).[1][8]

  • Centrifugation and Filtration: Centrifuge the mixture to separate the solid and liquid phases. Filter the supernatant to remove any remaining particulate matter.[9]

Sample Cleanup using Solid-Phase Extraction (SPE)

A cleanup step is often necessary to remove interfering substances from the soil extract.

Protocol 3: C18 Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[9]

  • Sample Loading: Load the acidified soil extract onto the conditioned SPE cartridge at a controlled flow rate.[9]

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum.[9]

  • Elution: Elute the retained phenoxyacetates with a suitable organic solvent, such as methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[9] Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).[9]

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is typically required.

Protocol 4: Pentafluorobenzylation Derivatization

  • Reagent Addition: To the reconstituted extract, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) and a phase-transfer catalyst.[6]

  • Reaction: Heat the mixture under controlled conditions (e.g., 60°C) to facilitate the derivatization reaction, converting the phenoxyacetic acids to their pentafluorobenzyl esters.[6]

  • Extraction of Derivatives: After the reaction, extract the derivatives into an organic solvent like toluene.[6]

  • Analysis: The resulting solution is then ready for injection into the GC-MS system.

Instrumental Analysis

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical HPLC Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2 mm, 5 µm particle size)[9]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[2]

  • Injection Volume: 10-100 µL[9]

Typical MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for phenoxyacetic acids.[1][2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) system

  • Tandem Mass Spectrometer (MS/MS) with an electron ionization (EI) source

Typical GC Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm).[10]

  • Injection Mode: Splitless injection.[10]

  • Temperature Program: A temperature gradient is used to separate the analytes.

Typical MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

Data Presentation

The performance of analytical methods for this compound quantification can be summarized by several key parameters.

ParameterLC-MS/MSGC-MS/MSReference
Limit of Detection (LOD) 0.1 ng/mL - 1 ng/mL (in solution)10 ng/mL (in selected ion monitoring mode for 2,4-D in urine/serum)[3],[6]
Limit of Quantification (LOQ) 0.01 µg/L - 0.05 µg/L (in water)Not explicitly stated for soil, but generally in the low µg/kg range[3]
Recovery 76.5% - 108.3% (in water)Not explicitly stated for soil[3]
Precision (RSD) < 13.6% (in water)Not explicitly stated for soil[3]
Linearity (Correlation Coefficient) > 0.99> 0.99[1],[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Collection drying_sieving Drying and Sieving soil_sample->drying_sieving extraction Solvent Extraction (with optional Hydrolysis) drying_sieving->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms Direct Analysis derivatization Derivatization cleanup->derivatization data_analysis Data Analysis and Quantification lc_ms->data_analysis gc_ms GC-MS/MS Analysis gc_ms->data_analysis derivatization->gc_ms

Caption: Experimental workflow for this compound analysis in soil.

analytical_comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS/MS lcms_adv Advantages: - High Sensitivity - High Selectivity - No Derivatization Required lcms_disadv Disadvantages: - Matrix Effects can be significant gcms_adv Advantages: - Robust and Widely Available - Good for Volatile Compounds gcms_disadv Disadvantages: - Derivatization is often necessary - May be less suitable for thermally labile compounds method_choice Method Selection method_choice->lcms_adv method_choice->gcms_adv

Caption: Comparison of LC-MS/MS and GC-MS/MS methods.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the quantification of this compound herbicides in soil samples. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation. The protocols provided in this application note offer a comprehensive guide for researchers and scientists involved in the environmental monitoring of these important herbicides. Method validation is a critical step to ensure the accuracy and reliability of the generated data.[11][12]

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Phenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate derivatives are a class of organic compounds with significant importance in various fields, including pharmaceuticals, herbicides, and material science. The precise characterization of these molecules is crucial for understanding their structure-activity relationships, ensuring quality control, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation and characterization of these derivatives. This document provides detailed application notes and experimental protocols for the analysis of this compound derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.

I. NMR Spectroscopy Characterization

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the identity and purity of synthesized compounds.

Data Presentation: NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various this compound derivatives. These values are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shift Data for Selected this compound Derivatives

CompoundAr-H (ppm)-OCH₂- (ppm)Ester/Acid -CH₃/-CH₂- (ppm)Other Protons (ppm)Solvent
Phenoxyacetic acid6.90-7.35 (m)4.72 (s)-9.8 (br s, COOH)CD₃OD[1]
Methyl this compound6.80-7.27 (m)4.61 (s)3.78 (s)-CDCl₃
Ethyl 2-(4-chlorophenoxy)acetate6.85 (d), 7.25 (d)4.60 (s)4.25 (q), 1.30 (t)-CDCl₃
(4-chloro-2-methylphenoxy)acetic acid6.67-7.14 (m)--7.02 (s, Ar-CH₃)CDCl₃[2]
2,4-Dichlorophenoxyacetic acid7.09 (d), 7.25 (dd), 7.45 (d)4.87 (s)-9.8 (br s, COOH)Acetone-d₆
2-Ethylhexyl (2,4-dichlorophenoxy)acetate6.85-7.40 (m)4.75 (s)4.15 (m), 0.8-1.6 (m)-CDCl₃

Table 2: ¹³C NMR Chemical Shift Data for Selected this compound Derivatives

CompoundAr-C (ppm)-OCH₂- (ppm)C=O (ppm)Ester/Acid -CH₃/-CH₂- (ppm)Other Carbons (ppm)Solvent
Phenoxyacetic acid114.8, 121.7, 129.5, 157.865.1171.5--DMSO-d₆
Methyl this compound114.7, 121.5, 129.4, 157.965.3169.352.2-CDCl₃
(4-chloro-2-methylphenoxy)acetic acid112.36, 126.54, 130.99-174.91--CDCl₃[2]
2,4-Dichlorophenoxyacetic acid115.3, 122.9, 126.2, 127.8, 130.2, 152.965.3168.7--Acetone-d₆
2,4-Dichlorophenoxyacetic acid, 2-chloroethyl ester115.1, 123.2, 126.5, 128.1, 130.4, 152.565.8168.064.2, 41.1-CDCl₃
Experimental Protocols: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of this compound derivatives is provided below.

1. Sample Preparation:

  • Weigh 5-25 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the derivative.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) depending on the sample concentration.

  • For 2D NMR (optional but recommended for complex structures):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of protons.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C acquire_2D Acquire 2D Spectra (optional) lock_shim->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_2D->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate 1H Peaks phase_cal->integrate 1H analyze Analyze Chemical Shifts, Couplings, and 2D Correlations phase_cal->analyze integrate->analyze structure Structure Elucidation analyze->structure

A flowchart of the general workflow for NMR analysis.

II. Mass Spectrometry Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of this compound derivatives in mass spectrometry is influenced by the ionization method and the substituents on the aromatic ring and the ester group. Common fragmentation pathways include cleavage of the ether bond, loss of the ester group, and rearrangements.

Table 3: Key Mass Spectral Fragments for Selected this compound Derivatives (EI-MS)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Putative Fragment Structure/Loss
Methyl this compound166107, 94, 77, 59[C₆H₅OCH₂]⁺, [C₆H₅OH]⁺, [C₆H₅]⁺, [COOCH₃]⁺
Ethyl this compound180107, 94, 77, 73[C₆H₅OCH₂]⁺, [C₆H₅OH]⁺, [C₆H₅]⁺, [COOCH₂CH₃]⁺
2,4-Dichlorophenoxyacetic acid220162, 127, 99[M-C₂H₂O₂]⁺, [ClC₆H₃O]⁺, [ClC₅H₂]⁺
Experimental Protocols: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

  • For direct infusion, the sample is introduced directly into the ion source.

  • For LC-MS, the sample is injected onto a liquid chromatography system coupled to the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation.

    • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to ionize the sample, leading to extensive and reproducible fragmentation. This is often used with Gas Chromatography (GC-MS).

  • Mass Analyzer:

    • Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap. High-resolution mass spectrometers (HRMS) like TOF and Orbitrap can provide accurate mass measurements, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain more detailed structural information, a precursor ion of interest (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions. This helps in elucidating fragmentation pathways.

Visualization: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a common fragmentation pathway for a generic this compound ester under Electron Ionization (EI).

Fragmentation_Pathway M [Ar-O-CH₂-COOR]⁺˙ (Molecular Ion) F1 [Ar-O-CH₂]⁺ M->F1 - ⋅COOR F2 [Ar-OH]⁺˙ M->F2 Rearrangement F4 [COOR]⁺ M->F4 - ⋅ArOCH₂ F5 [Ar-O]⁺ F1->F5 - CH₂ F3 [Ar]⁺ F2->F3 - CO

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid and its derivatives are compounds of significant interest in environmental monitoring and pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and widely used technique for the separation and quantification of these acidic compounds.[2] This application note provides a detailed protocol for the analysis of phenoxyacetate using a reversed-phase HPLC method with UV detection. The principle of separation is based on the hydrophobicity of the analyte, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[2]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible results and depends on the sample matrix. The primary goal is to extract the analyte of interest while removing potential interferences.[3]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of this compound from water samples.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it.

  • Sample Loading: Acidify the water sample (up to 1 L) to a pH of less than 2 with an appropriate acid (e.g., phosphoric acid). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Samples

This protocol is a general approach for extracting acidic compounds from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Acidification: Acidify the homogenate to a pH below 2 to ensure this compound is in its protonated, less polar form.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or methylene chloride). Vortex the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.[3]

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the this compound.

  • Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase, followed by filtration as described in Protocol 1.[2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a pump, autosampler, and UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid or formic acid.[1][5]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 270 nm[6] or 260 nm[2]

Method Validation

To ensure the suitability of the method for its intended purpose, validation should be performed according to ICH guidelines.[6][7]

Data Presentation

The following tables summarize the expected quantitative data from method validation.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.5 - 50> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound10< 2.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound5(Result)98 - 102
15(Result)98 - 102
30(Result)98 - 102

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound(Calculated Value)(Calculated Value)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Water, Biological Matrix) Pretreatment Pre-treatment (e.g., Acidification) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

References

Phenoxyacetate: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid and its derivatives represent a significant class of compounds in organic synthesis, serving as a versatile building block for the construction of a wide array of biologically active molecules. The inherent structural features of the phenoxyacetate core, including the ether linkage and the carboxylic acid moiety, provide a reactive handle for diverse chemical transformations, leading to the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with notable antibacterial, anti-inflammatory, and herbicidal activities.

Application Note 1: Synthesis of Phenoxyacetic Acid Derivatives as Antimycobacterial Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Phenoxyacetic acid derivatives have shown promise in this area, with several synthesized compounds exhibiting significant in vitro activity against M. tuberculosis H37Rv. The synthetic strategy often involves the elaboration of the this compound scaffold into more complex heterocyclic systems, such as chalcones and pyrazolines.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This protocol describes the synthesis of a key intermediate, an aldehyde-functionalized phenoxyacetic acid, which serves as a precursor for chalcone synthesis.

Materials:

  • Vanillin

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A mixture of vanillin (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in ethanol is refluxed for 8-10 hours.

  • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester of 2-(4-formyl-2-methoxyphenoxy)acetic acid.

  • The ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.

  • The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure 2-(4-formyl-2-methoxyphenoxy)acetic acid.[1]

Protocol 1.2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized from the aldehyde intermediate and various substituted acetophenones.

Materials:

  • 2-(4-formyl-2-methoxyphenoxy)acetic acid

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Methanolic potassium hydroxide solution

  • Methanol

  • Glacial acetic acid

Procedure:

  • To a solution of 2-(4-formyl-2-methoxyphenoxy)acetic acid (1 equivalent) and a substituted acetophenone (1 equivalent) in methanol, a solution of methanolic potassium hydroxide is added dropwise with stirring at room temperature.[1]

  • The reaction mixture is stirred for 24 hours.

  • The mixture is then poured into crushed ice and acidified with glacial acetic acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the chalcone derivative.[1]

Protocol 1.3: Synthesis of Pyrazoline Derivatives

The synthesized chalcones are cyclized to form pyrazoline derivatives.

Materials:

  • Chalcone derivative

  • Hydrazine hydrate or substituted hydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol containing a catalytic amount of glacial acetic acid is refluxed for 6-8 hours.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized to give the pure pyrazoline derivative.[2]

Quantitative Data
CompoundYield (%)M.P. (°C)MIC (µg/mL) vs. M. tuberculosis H37Rv
2-{4-[1-carbamoyl-5-(4-chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f)[2]78188-1900.06
Chalcone Intermediate (from 4-chloroacetophenone)85152-154-

Diagram of Synthetic Workflow

G vanillin Vanillin intermediate_ester Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate vanillin->intermediate_ester K2CO3, EtOH, Reflux ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester intermediate_acid 2-(4-formyl-2-methoxyphenoxy)acetic acid intermediate_ester->intermediate_acid NaOH, H2O, Reflux then H+ chalcone Chalcone Derivative intermediate_acid->chalcone KOH, MeOH, RT acetophenone Substituted Acetophenone acetophenone->chalcone pyrazoline Pyrazoline Derivative (Antimycobacterial Agent) chalcone->pyrazoline Glacial Acetic Acid, EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: Synthetic pathway to antimycobacterial pyrazoline derivatives.

Application Note 2: Phenoxyacetamides as Selective COX-2 Inhibitors for Anti-Inflammatory Applications

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal side effects due to the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Selective COX-2 inhibitors offer a safer alternative. Phenoxyacetic acid derivatives have been explored for the development of such selective inhibitors.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl this compound Derivatives

Materials:

  • Substituted p-hydroxybenzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetone

Procedure:

  • A mixture of the substituted p-hydroxybenzaldehyde (1 equivalent), ethyl bromoacetate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetone is refluxed for 12 hours.

  • The reaction mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl this compound derivative, which can be purified by column chromatography.[3]

Protocol 2.2: Hydrolysis to Phenoxyacetic Acid Derivatives

Materials:

  • Ethyl this compound derivative

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a solution of the ethyl this compound derivative (1 equivalent) in a mixture of THF and water (3:1), lithium hydroxide monohydrate (1.5 equivalents) is added.

  • The mixture is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl.

  • The precipitated solid is filtered, washed with water, and dried to give the phenoxyacetic acid derivative.[3]

Protocol 2.3: Synthesis of Phenoxyacetamide Derivatives

Materials:

  • Phenoxyacetic acid derivative

  • Substituted benzohydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A solution of the phenoxyacetic acid derivative (1 equivalent) and a substituted benzohydrazide (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 8 hours.[3]

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried to afford the final phenoxyacetamide derivative.[3]

Quantitative Data
CompoundYield (%)M.P. (°C)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(4-((E)-(4-bromobenzylidene)amino)phenoxy)acetic acid (5f)[3]73244-2450.07>142
2-(4-((E)-(2-phenylacetyl)hydrazono)methyl)phenoxy)acetic acid (7b)[3]74209-2110.06>166
Celecoxib (Reference)[4]--0.05298.6

Diagram of COX Inhibition Assay Workflow

G compound Test Compound (Phenoxyacetamide Derivative) cox1 COX-1 Enzyme compound->cox1 cox2 COX-2 Enzyme compound->cox2 pg_cox1 Prostaglandin Production (COX-1) cox1->pg_cox1 pg_cox2 Prostaglandin Production (COX-2) cox2->pg_cox2 arachidonic_acid Arachidonic Acid arachidonic_acid->cox1 arachidonic_acid->cox2 measurement1 Measure PG Levels (e.g., ELISA) pg_cox1->measurement1 measurement2 Measure PG Levels (e.g., ELISA) pg_cox2->measurement2 ic50_1 Calculate COX-1 IC50 measurement1->ic50_1 ic50_2 Calculate COX-2 IC50 measurement2->ic50_2 selectivity Determine Selectivity Index ic50_1->selectivity ic50_2->selectivity

Caption: Workflow for determining COX-2 selectivity.

Application Note 3: Synthesis of Herbicidal N-Aryl-Phenoxyacetamides

Phenoxyacetic acid derivatives have a long history of use as herbicides. Modern research focuses on synthesizing novel derivatives with improved efficacy and selectivity. The synthesis of N-(2-bromo-4-chlorophenyl)-2-(2,4-dichlorophenoxy)-N-nitroacetamide is an example of such efforts, leading to compounds with potent herbicidal activity.

Experimental Protocol

Protocol 3.1: Synthesis of N-(2-bromo-4-chlorophenyl)-2-(2,4-dichlorophenoxy)-N-nitroacetamide

Materials:

  • 2,4-Dichlorophenol

  • Ethyl chloroacetate

  • Sodium hydride

  • N,N-Dimethylformamide (DMF)

  • 2-Bromo-4-chloroaniline

  • Nitrating mixture (concentrated nitric acid and sulfuric acid)

Procedure:

  • Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate: To a solution of 2,4-dichlorophenol (1 equivalent) in dry DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl chloroacetate (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours. The mixture is poured into ice water, and the product is extracted with ether. The organic layer is washed with water, dried, and concentrated to give the ester.

  • Hydrolysis to 2-(2,4-dichlorophenoxy)acetic acid: The ester is hydrolyzed using aqueous sodium hydroxide solution by refluxing for 4 hours. Acidification with concentrated HCl precipitates the carboxylic acid, which is filtered and dried.

  • Synthesis of 2-(2,4-dichlorophenoxy)acetyl chloride: The carboxylic acid is converted to the acid chloride by refluxing with thionyl chloride for 2 hours. Excess thionyl chloride is removed by distillation.

  • Synthesis of N-(2-bromo-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: The acid chloride is reacted with 2-bromo-4-chloroaniline in the presence of pyridine in dichloromethane at room temperature for 6 hours to yield the corresponding amide.

  • Nitration: The amide is carefully added to a pre-cooled nitrating mixture at 0 °C. The reaction is stirred for 2 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to give the final product.

Quantitative Data
CompoundYield (%)M.P. (°C)Herbicidal Activity (Root growth inhibition %)
N-(2-bromo-4-chlorophenyl)-2-(2,4-dichlorophenoxy)-N-nitroacetamide[5]65145-147Good activity against various weed species

Diagram of Logical Relationships in Herbicide Development

G start Phenoxyacetic Acid Scaffold substituents Introduction of Substituents (e.g., halogens, nitro group) start->substituents synthesis Multi-step Synthesis substituents->synthesis library Library of Derivatives synthesis->library screening Herbicidal Activity Screening (e.g., seed germination, root growth) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization sar->optimization lead->optimization candidate Herbicidal Candidate optimization->candidate

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Phenoxyacetate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate derivatives represent a class of organic compounds with a diverse range of reported biological activities, including antimicrobial properties.[1] The evaluation of their efficacy against various microbial pathogens is a critical step in the discovery and development of new antimicrobial agents. This document provides detailed protocols for determining the antimicrobial efficacy of this compound compounds, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These protocols are based on well-established methods such as broth microdilution and agar dilution.[2][3][4]

Data Presentation

The quantitative data generated from the antimicrobial efficacy studies of this compound compounds should be summarized for clear comparison. The following table provides a template for presenting MIC and MBC data for a series of hypothetical this compound compounds against various microbial strains.

Table 1: Antimicrobial Efficacy of this compound Compounds (Hypothetical Data)

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
PA-001Staphylococcus aureus ATCC 259231632
PA-001Escherichia coli ATCC 2592264>128
PA-002Staphylococcus aureus ATCC 25923816
PA-002Escherichia coli ATCC 259223264
PA-003Staphylococcus aureus ATCC 259233264
PA-003Escherichia coli ATCC 25922128>128
Control (Ampicillin)Staphylococcus aureus ATCC 259230.51
Control (Ampicillin)Escherichia coli ATCC 2592224

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[5][8]

Materials:

  • This compound compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[9]

  • Sterile 96-well microtiter plates[6]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.[5]

    • Include a positive control well (bacteria and MHB without compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] The MBC test is a follow-up to the MIC assay.[12]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock This compound Compound Stock Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 16-20h) Inoculation->Incubation_MIC MIC_Determination MIC Determination (Visual/OD Reading) Incubation_MIC->MIC_Determination Subculturing Subculturing from Clear MIC Wells MIC_Determination->Subculturing Proceed if growth is inhibited Incubation_MBC Incubation on Agar Plates (37°C, 18-24h) Subculturing->Incubation_MBC MBC_Determination MBC Determination (Colony Counting) Incubation_MBC->MBC_Determination

Caption: Workflow for determining MIC and MBC of this compound compounds.

Hypothetical_Signaling_Pathway This compound This compound Compound Transpeptidation Transpeptidation This compound->Transpeptidation Inhibition Cell_Wall_Precursor Cell Wall Precursor Synthesis Transglycosylation Transglycosylation Cell_Wall_Precursor->Transglycosylation Transglycosylation->Transpeptidation Cell_Wall_Integrity Cell Wall Integrity Transpeptidation->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of

Caption: Hypothetical signaling pathway for a this compound compound.

References

Application Notes and Protocols: Phenoxyacetate in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenoxyacetate and its derivatives as preservatives in cosmetic formulations. This document details their antimicrobial efficacy, mechanisms of action, and includes protocols for their evaluation and synthesis.

Introduction to this compound Preservatives

Phenoxyacetic acid and its salts, such as sodium this compound, are utilized in the cosmetics industry for their preservative qualities.[1] These compounds, along with phenoxyethanol, are effective against a broad spectrum of microorganisms, helping to prevent product spoilage and ensure consumer safety.[2] this compound derivatives, including various esters, are also synthesized for use in cosmetic formulations, not only for their antimicrobial properties but also to enhance sensory characteristics and act as solvents. The combination of phenoxyethanol with other preservatives has been shown to achieve effective preservation at lower concentrations of allergenic preservatives.[3]

Antimicrobial Efficacy of this compound

The effectiveness of a preservative is determined by its ability to inhibit the growth of a wide range of bacteria and fungi. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

While extensive data on this compound is not as widely published as for its counterpart phenoxyethanol, one study reported the MIC of sodium phenylacetate (sodium this compound) to be between 50 and 100 µg/mL for Candida albicans.[1] The same study found complete inhibition of Pseudomonas syringae pv. syringae and Bacillus subtilis at 50 µg/mL.[1] For comparison, the MIC of phenoxyethanol against various bacteria and fungi typically ranges from 2,000 to 10,000 µg/mL (0.2% to 1.0%).

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium this compound and Related Preservatives

MicroorganismSodium this compound (µg/mL)Phenoxyethanol (µg/mL)
Candida albicans50 - 100[1]2500 - 5000
Pseudomonas syringae50[1]Not widely reported
Bacillus subtilis50[1]2500
Staphylococcus aureusNot widely reported2500 - 5000
Pseudomonas aeruginosaNot widely reported5000 - 10000
Escherichia coliNot widely reported2500 - 5000

Note: Data for phenoxyethanol is provided for comparative purposes and is based on typical ranges found in literature. Specific values can vary depending on the test method and strain.

Mechanism of Antimicrobial Action

The precise signaling pathways of this compound's antimicrobial activity are not extensively detailed in the public domain. However, based on the known mechanisms of similar phenolic compounds, a multi-faceted mode of action can be proposed. The primary mechanisms are believed to be disruption of the cell membrane and inhibition of essential enzymatic activity.

Cell Membrane Disruption

Phenolic compounds are known to interfere with the integrity of the microbial cell membrane. This disruption can lead to:

  • Increased Membrane Permeability: Alteration of the membrane structure allows for the leakage of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.

  • Dissipation of Proton Motive Force: The disruption of the electrochemical gradient across the membrane inhibits vital cellular processes that rely on this force, such as ATP synthesis and active transport.

Inhibition of Enzymatic Activity

This compound may also inhibit the function of key microbial enzymes. This can occur through:

  • Denaturation of Proteins: Interaction with enzyme protein structures can lead to a loss of their three-dimensional conformation and, consequently, their catalytic activity.

  • Inhibition of Metabolic Pathways: By targeting enzymes involved in critical metabolic pathways, such as cellular respiration or cell wall synthesis, this compound can effectively halt microbial growth and proliferation.

Below is a diagram illustrating the proposed antimicrobial mechanism of action for this compound.

Phenoxyacetate_Mechanism_of_Action cluster_Cell Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability (Leakage of ions, ATP) Metabolic_Disruption Metabolic Disruption & Cell Death Cytoplasm->Metabolic_Disruption Loss of Homeostasis Enzymes Essential Enzymes (e.g., in metabolic pathways, cell wall synthesis) Enzymes->Metabolic_Disruption Leads to This compound This compound This compound->Cell_Membrane Disrupts Integrity This compound->Enzymes Inhibits Activity

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against relevant cosmetic spoilage microorganisms.

Materials:

  • This compound (or its salt/derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the this compound compound in a suitable solvent (e.g., sterile deionized water or a solvent that does not inhibit microbial growth at the final concentration).

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of desired concentrations. Leave a column for a positive control (broth and inoculum, no preservative) and a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).

  • Reading Results: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.

Protocol for Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930

This protocol provides a general outline for a challenge test to evaluate the effectiveness of a preservative system in a cosmetic formulation.

Materials:

  • Cosmetic product containing the this compound preservative system.

  • Standardized inocula of specified microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

  • Sterile containers for the product.

  • Neutralizer solution to inactivate the preservative.

  • Plating medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubator.

Procedure:

  • Product Inoculation: Inoculate separate samples of the cosmetic product with a known concentration of each test microorganism.

  • Incubation: Store the inoculated product samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark.

  • Sampling: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.

  • Neutralization and Plating: Immediately mix the aliquot with a validated neutralizer solution. Perform serial dilutions and plate onto the appropriate agar medium.

  • Enumeration: After incubation of the plates, count the number of colony-forming units (CFUs) to determine the concentration of viable microorganisms remaining in the product.

  • Evaluation: Compare the log reduction in microbial concentration at each time point to the acceptance criteria defined in the ISO 11930 standard.

Challenge_Test_Workflow Start Start: Cosmetic Product with This compound Inoculation Inoculate with Test Microorganisms Start->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Day 7, 14, 28 Incubation->Sampling Neutralization Neutralize Preservative Sampling->Neutralization Plating Plate Serial Dilutions Neutralization->Plating Enumeration Count CFUs Plating->Enumeration Evaluation Evaluate Log Reduction against ISO 11930 Criteria Enumeration->Evaluation End End: Pass/Fail Evaluation->End

Caption: General workflow for a cosmetic challenge test.

Synthesis of this compound Esters

This compound esters are synthesized for various applications in cosmetics. The synthesis can be achieved through chemical or enzymatic routes. Enzymatic synthesis is gaining interest as a more sustainable and "green" alternative.

Protocol for Enzymatic Synthesis of a this compound Ester (e.g., Ethylhexyl this compound)

This protocol describes a general method for the lipase-catalyzed synthesis of a this compound ester.

Materials:

  • Phenoxyacetic acid

  • 2-Ethylhexanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (optional, solvent-free systems are preferred for green chemistry)

  • Reaction vessel with temperature and agitation control

  • Vacuum system (for water removal)

Procedure:

  • Reactant Mixture: Combine phenoxyacetic acid and 2-ethylhexanol in the reaction vessel. A molar ratio of alcohol to acid may be varied to optimize the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture. The amount of enzyme will depend on its activity and the desired reaction rate.

  • Reaction Conditions: Heat the mixture to the optimal temperature for the lipase (e.g., 60-80°C) with constant agitation. If the reaction is performed under vacuum, this will help to remove the water produced during esterification, driving the reaction towards the product.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.

  • Purification: Purify the resulting ester by techniques such as distillation under reduced pressure to remove any unreacted starting materials.

Enzymatic_Ester_Synthesis cluster_reactants Reactants PA Phenoxyacetic Acid Reaction Esterification Reaction (Controlled Temperature & Agitation) PA->Reaction Alcohol Alcohol (e.g., 2-Ethylhexanol) Alcohol->Reaction Lipase Immobilized Lipase Lipase->Reaction Catalyst Ester This compound Ester Reaction->Ester Water Water Reaction->Water Water_Removal Water Removal (Vacuum) Purification Purification (e.g., Distillation) Ester->Purification Water->Water_Removal Final_Product Pure this compound Ester Purification->Final_Product

Caption: Logical relationship for enzymatic ester synthesis.

Safety and Regulatory Status

Phenoxyethanol, a closely related compound, is authorized as a preservative in cosmetic formulations in the European Union at a maximum concentration of 1.0%. The safety of phenoxyacetic acid and its salts in cosmetics is established through rigorous safety assessments. As with any cosmetic ingredient, it is crucial to adhere to the regulatory limits and guidelines set forth by authorities in the respective regions where the product will be marketed.

Disclaimer: These application notes are for informational purposes only and should not be considered a substitute for comprehensive safety and regulatory assessments. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety precautions.

References

Synthesis and Pharmacological Screening of Phenoxyacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of phenoxyacetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. The provided methodologies and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the phenoxyacetamide scaffold.

Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an N-substituted-2-chloroacetamide in the presence of a weak base.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of N-aryl-2-(substituted-phenoxy)acetamides.

Materials:

  • Substituted phenol (1.0 eq)

  • N-substituted-2-chloroacetamide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Potassium iodide (KI) (catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol in anhydrous acetone, add potassium carbonate and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the N-substituted-2-chloroacetamide to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phenol Substituted Phenol reaction Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) phenol->reaction chloroacetamide N-Substituted-2- chloroacetamide chloroacetamide->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization or Column Chromatography evaporation->purification product Phenoxyacetamide Derivative purification->product

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Pharmacological Screening Protocols

Phenoxyacetamide derivatives have been investigated for a wide array of pharmacological activities. Detailed protocols for the preliminary screening of these activities are provided below.

Antimicrobial Activity

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates microbial growth.

Anticancer Activity

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[1]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Administration: Divide the animals into groups (n=6-8). Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Analgesic Activity

Protocol: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[2]

Materials:

  • Mice or rats

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds

  • Reference drug (e.g., Morphine)

Procedure:

  • Baseline Measurement: Place each animal on the hot plate and record the reaction time (latency) for licking the paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals.

  • Post-treatment Measurement: Measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group compared to the baseline.

Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for screening compounds against generalized tonic-clonic seizures.[3]

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

  • Test compounds

  • Reference drug (e.g., Phenytoin)

Procedure:

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals.

  • Electrode Application: Apply a drop of topical anesthetic and saline to the corneas of each animal. Place the corneal electrodes on the eyes.

  • Electroshock Delivery: Deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered to have anticonvulsant activity if it abolishes the tonic hindlimb extension. The ED₅₀ (median effective dose) can be determined by testing a range of doses.

Data Presentation

Quantitative data from pharmacological screenings should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative 1 12.52550
Derivative 2 6.2512.525
Derivative 3 >100>100>100
Reference Drug 0.521

Table 2: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Derivative A 15.2 ± 1.88.5 ± 0.9
Derivative B 5.8 ± 0.62.1 ± 0.3
Derivative C 45.1 ± 3.528.9 ± 2.1
Doxorubicin 0.9 ± 0.10.5 ± 0.08

Table 3: Anti-inflammatory Activity of Phenoxyacetamide Derivatives (% Inhibition of Paw Edema at 3h)

Compound (Dose)% Inhibition of Edema
Derivative X (20 mg/kg) 45.8 ± 3.2
Derivative Y (20 mg/kg) 62.5 ± 4.1
Indomethacin (10 mg/kg) 75.2 ± 5.5

Table 4: Anticonvulsant Activity of Phenoxyacetamide Derivatives in the MES Test

CompoundDose (mg/kg)Protection (%)
Derivative P 3050
Derivative Q 3083.3
Phenytoin 25100

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms of action is crucial for the rational design and optimization of phenoxyacetamide derivatives.

Anticancer Activity: Induction of Apoptosis

Several phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.

G compound Phenoxyacetamide Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by phenoxyacetamide derivatives.

Anticonvulsant Activity: Modulation of Neuronal Excitability

The anticonvulsant effects of some phenoxyacetamide derivatives are attributed to their ability to modulate voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.[1]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron ap Action Potential na_channel Voltage-gated Na+ Channel ap->na_channel Opens glutamate Glutamate (Excitatory NT) na_channel->glutamate Triggers release receptor Glutamate Receptor glutamate->receptor Binds to excitation Postsynaptic Excitation receptor->excitation compound Phenoxyacetamide Derivative compound->na_channel Stabilizes inactive state (Inhibition)

Caption: Mechanism of anticonvulsant action via sodium channel modulation.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetamide derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and the N-aryl rings.

G cluster_sar Structure-Activity Relationship (SAR) cluster_phenoxy Phenoxy Ring Substituents cluster_naryl N-Aryl Ring Substituents scaffold Phenoxyacetamide Scaffold ewg_phenoxy Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance anticancer and anti-inflammatory activity scaffold->ewg_phenoxy lipophilicity Lipophilicity is crucial for anticonvulsant activity scaffold->lipophilicity edg_phenoxy Electron-donating groups (e.g., -OCH₃) can modulate activity halogen Halogen substitution can increase antimicrobial and anticancer potency

Caption: Key structure-activity relationships of phenoxyacetamide derivatives.

For instance, in the context of anticancer and anti-inflammatory activities, the presence of electron-withdrawing groups such as nitro or halogen on the phenoxy ring has been shown to be favorable.[4] For anticonvulsant activity, the lipophilicity of the N-aryl substituent plays a critical role. Similarly, halogen substitutions on the N-aryl ring can enhance antimicrobial and anticancer potency.[4]

Conclusion

The phenoxyacetamide scaffold represents a versatile template for the design of novel therapeutic agents with a broad spectrum of pharmacological activities. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate new derivatives, explore their mechanisms of action, and delineate their structure-activity relationships. Further optimization of this scaffold holds significant promise for the development of new and effective drugs for a variety of diseases.

References

Troubleshooting & Optimization

optimizing reaction conditions for high-yield phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the high-yield synthesis of phenoxyacetates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenoxyacetates?

A1: The most prevalent and versatile method for synthesizing phenoxyacetates is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide from an α-haloacetate (e.g., chloroacetic acid or its esters) by a phenoxide ion.[1][3] The phenoxide is generated in situ by treating a phenol with a suitable base.[3]

Q2: What are the key reactants and reagents involved in this synthesis?

A2: The key components for phenoxyacetate synthesis via the Williamson ether synthesis are:

  • Phenol: The starting material that provides the phenoxy group.

  • α-Haloacetate: Typically chloroacetic acid or an ester like ethyl bromoacetate, which provides the acetate moiety.[3][4]

  • Base: A crucial reagent to deprotonate the phenol and form the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3][5]

  • Solvent: The choice of solvent is critical and can significantly influence the reaction rate and yield.[1]

Q3: How does the choice of base impact the reaction?

A3: The strength of the base is critical for the complete deprotonation of the phenol to form the phenoxide.[5] Strong bases like NaOH or KOH are commonly used to ensure a sufficient concentration of the nucleophilic phenoxide ion, which is necessary for the subsequent nucleophilic attack on the α-haloacetate.[3][5]

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: In heterogeneous reaction mixtures (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst can be employed to shuttle the phenoxide ion from the aqueous or solid phase to the organic phase where the α-haloacetate is located.[6][7] This increases the reaction rate and can lead to higher yields under milder conditions.[6][8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of the phenol.Use a stronger base or ensure the stoichiometry of the base is correct.
Low reaction temperature.Increase the reaction temperature. A typical range is 50-100°C.[1][10]
Insufficient reaction time.Extend the reaction time. Monitoring the reaction by TLC can help determine the optimal duration.[1]
Poor choice of solvent.Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[1]
Side reactions are dominating.Optimize the temperature to minimize side reactions like elimination.[1][5]
Presence of Unreacted Phenol Incomplete reaction.Increase reaction time or temperature.[1]
Insufficient amount of α-haloacetate.Use a slight excess of the α-haloacetate.
Inefficient purification.During workup, wash the organic layer with an aqueous base (e.g., 5% NaOH) to remove unreacted phenol.
Formation of Oily Product Instead of Solid Presence of impurities.Ensure the reaction has gone to completion. Purify the product thoroughly via recrystallization or column chromatography.[11]
Residual solvent.Ensure the final product is thoroughly dried under vacuum.[11]
Reaction is Very Slow Protic or apolar solvent is being used.Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) which can accelerate SN2 reactions.[1]
Sterically hindered reactants.If possible, use less sterically hindered starting materials.
Product Decomposes During Workup Product is unstable to acidic or basic conditions.Test the stability of your product to the workup conditions on a small scale. If instability is observed, use neutral workup conditions.[12]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound synthesis.

Parameter Condition Effect on Yield Reference(s)
Temperature Low TemperatureSlower reaction rate, potentially higher selectivity.[13][13]
Optimal Temperature (50-100 °C)Balances reaction rate and minimizes side reactions, leading to good yields.[1][10][1][10]
High Temperature (>100 °C)Increased reaction rate but may promote side reactions like elimination, potentially lowering the yield.[1][13][1][13]
Solvent Protic Solvents (e.g., water, ethanol)Can slow the reaction rate by solvating the nucleophile.[1][10][1][10]
Polar Aprotic Solvents (e.g., DMF, acetonitrile)Generally increase the reaction rate and yield.[1][1]
Acetone-Water MixtureIncreasing the percentage of water can decrease the reaction rate.[4][4]
Base Strong Base (e.g., NaOH, KOH)Essential for complete deprotonation of phenol, leading to higher yields.[3][5][3][5]
Catalyst Phase-Transfer CatalystCan significantly increase the yield and reaction rate, especially in heterogeneous systems.[6][7][8][6][7][8]

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Methylphenoxyacetic Acid

This protocol is adapted from a standard laboratory procedure for Williamson ether synthesis.[3]

Materials:

  • 4-methylphenol (p-cresol)

  • 30% aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Phenoxide Formation:

    • In a 25x100 mm test tube, accurately weigh approximately 1.0 g of 4-methylphenol.

    • Add 5 mL of 30% aqueous NaOH solution.

    • Add 1.5 g of chloroacetic acid to the test tube.

    • Stir the mixture to dissolve the reagents. Gentle warming may be applied to aid dissolution.

  • Reaction:

    • Clamp the test tube in a hot water bath maintained at 90-100°C for 30-40 minutes.[3]

  • Work-up and Extraction:

    • Cool the reaction mixture and dilute it with approximately 10 mL of water.

    • Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.

    • Transfer the mixture to a 125 mL separatory funnel and extract with 15 mL of diethyl ether.

    • Separate the aqueous layer.

    • Wash the ether layer with 15 mL of water.

    • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the product from unreacted phenol.

  • Isolation and Purification:

    • Collect the sodium bicarbonate layer, which now contains the sodium salt of the product.

    • Carefully acidify the bicarbonate layer with 6M HCl. Foaming will occur.

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Recrystallize the crude product from a minimal amount of hot water.

    • Dry the purified crystals and determine the mass and melting point. The literature melting point is 136-137°C.[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis phenol Phenol phenoxide_formation Phenoxide Formation phenol->phenoxide_formation base Base (e.g., NaOH) base->phenoxide_formation haloacetate α-Haloacetate williamson_synthesis Williamson Ether Synthesis haloacetate->williamson_synthesis phenoxide_formation->williamson_synthesis acidification Acidification williamson_synthesis->acidification extraction Extraction acidification->extraction purification Purification (Recrystallization) extraction->purification yield_calc Yield Calculation purification->yield_calc characterization Characterization (MP, NMR) purification->characterization troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Purification Loss start->purification_loss reagent_issue Reagent Issue start->reagent_issue optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions minimize_side_reactions Adjust Conditions side_reactions->minimize_side_reactions improve_workup Refine Purification purification_loss->improve_workup check_base Check Base/Solvent reagent_issue->check_base

References

common side reactions in phenoxyacetic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxyacetic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of phenoxyacetic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phenoxyacetic acid, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My phenoxyacetic acid yield is lower than expected. What are the common causes and how can I improve it?

Answer:

Low yields in phenoxyacetic acid synthesis, typically performed via the Williamson ether synthesis, can be attributed to several factors. Below is a breakdown of potential causes and strategies for optimization.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider extending the reaction time or increasing the temperature. A typical protocol involves heating at 90-100°C for 30-60 minutes.[1][2] Ensure thorough mixing to maximize the interaction between reactants.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product. The most common side reactions are detailed in the FAQ section below.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.

    • Base: A strong base is necessary to deprotonate phenol to the more nucleophilic phenoxide ion. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[1]

    • Solvent: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can accelerate SN2 reactions.[3] Aqueous solutions or mixtures with co-solvents like ethanol are also frequently employed.[4]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and C-alkylation. Optimization of the temperature is crucial.

  • Purification Losses: Product can be lost during the workup and purification steps.

    • Solution: Phenoxyacetic acid is typically isolated by acidification of the reaction mixture, followed by filtration. Ensure the pH is low enough for complete precipitation. Washing the precipitate with large volumes of water can lead to losses due to its slight solubility. Washing with dilute acid can help minimize this.

Question 2: I am observing significant amounts of side products. How can I identify and minimize them?

Answer:

The presence of impurities can be confirmed by analytical techniques such as NMR, GC-MS, or by observing a broad and depressed melting point of the final product. The primary side reactions and mitigation strategies are outlined below.

  • C-alkylation of the Phenoxide Ion: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired), leading to hydroxy-phenylacetic acid isomers.

    • Avoidance:

      • Solvent Choice: Protic solvents, such as water and alcohols, can solvate the oxygen atom of the phenoxide ion, making the carbon atoms of the ring more accessible for alkylation.[5][6] Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[3][7]

      • Counter-ion: The nature of the cation can influence the O/C alkylation ratio, though this is less commonly manipulated in standard laboratory syntheses.

  • Hydrolysis of Chloroacetic Acid: In the presence of a strong base, chloroacetic acid can be hydrolyzed to glycolic acid, which will not react with the phenoxide ion.[8]

    • Avoidance:

      • Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a controlled temperature is important.

      • Order of Addition: Adding the chloroacetic acid solution gradually to the phenoxide solution can help to minimize the concentration of free chloroacetate in the basic solution at any given time.

  • Formation of Diaryl Ethers: While the Williamson ether synthesis is not suitable for preparing diaryl ethers like diphenyl ether from phenol and an unactivated aryl halide, trace amounts could potentially form if certain impurities are present or under specific catalytic conditions (Ullmann condensation).[9][10][11]

    • Avoidance: Ensure the purity of the starting materials. Aryl halides are unlikely to be present as significant impurities in phenol or chloroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for phenoxyacetic acid synthesis?

The most common laboratory and industrial synthesis of phenoxyacetic acid is the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: A strong base (e.g., NaOH) deprotonates phenol to form the sodium phenoxide. The phenoxide ion is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.

  • Product Formation: This concerted step results in the formation of the ether linkage, yielding phenoxyacetic acid (after acidification).

Q2: What are the key experimental parameters to control during the synthesis?

  • Temperature: Typically, the reaction is carried out at elevated temperatures (e.g., 90-100°C) to ensure a reasonable reaction rate.[2] However, excessively high temperatures can promote side reactions.

  • Stoichiometry: A slight excess of chloroacetic acid is sometimes used to ensure complete consumption of the phenol.

  • Purity of Reagents: The purity of phenol and chloroacetic acid is crucial. Impurities in phenol, such as cresols, will lead to the formation of the corresponding methylphenoxyacetic acids.[12]

Q3: Can I use other haloacetic acids besides chloroacetic acid?

Yes, other haloacetic acids can be used. The reactivity follows the order I > Br > Cl. Bromoacetic acid would be more reactive than chloroacetic acid and could lead to a faster reaction. However, chloroacetic acid is often preferred due to its lower cost and wider availability.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Phenoxyacetic Acid Yield

Phenol DerivativeBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
PhenolNaOHWater, Ethanol102575[4]
4-methylphenolNaOHWater90-1000.5-0.67Not specified[2]
2,4-dichlorophenolNaOHNot specified90-100Not specified>95[12]
MethylphenolKOHWaterReflux298[12]

Experimental Protocols

Detailed Methodology for the Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid [2]

  • Preparation of the Phenoxide: Accurately weigh approximately 1.0 g of 4-methylphenol (p-cresol) and place it in a 25x100 mm test tube. Add 5 mL of 30% aqueous sodium hydroxide solution.

  • Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the test tube.

  • Reaction: Stir the mixture to dissolve the reagents. Gentle warming may be applied to aid dissolution. Clamp the test tube in a hot water bath and maintain the temperature at 90-100°C for 30 to 40 minutes.

  • Workup:

    • Cool the test tube and dilute the mixture with approximately 10 mL of water.

    • Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.

    • Transfer the acidic solution and any solid to a separatory funnel and extract with 15 mL of diethyl ether.

    • Separate the aqueous layer. Wash the ether layer with about 15 mL of water.

    • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol.

  • Isolation of Product:

    • Carefully acidify the sodium bicarbonate layer with 6M HCl. Foaming will occur.

    • Collect the precipitated solid product by filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain purified 4-methylphenoxyacetic acid.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation chloroacetic_acid Chloroacetic Acid phenoxyacetic_acid Phenoxyacetic Acid chloroacetic_acid->phenoxyacetic_acid salt Salt (e.g., NaCl) base Strong Base (e.g., NaOH) phenoxide->phenoxyacetic_acid SN2 Attack Troubleshooting_Low_Yield start Low Yield Observed check_completion Check for Reaction Completion (TLC, etc.) start->check_completion check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) check_completion->check_conditions Incomplete check_side_products Analyze for Side Products (NMR, GC-MS) check_completion->check_side_products Complete optimize_conditions Optimize Conditions: - Adjust Temperature/Time - Change Base/Solvent check_conditions->optimize_conditions check_purification Evaluate Purification Procedure check_side_products->check_purification minimize_side_products Minimize Side Products: - Use Aprotic Solvent - Control Temperature check_side_products->minimize_side_products improve_purification Improve Purification: - Ensure complete precipitation - Minimize washing losses check_purification->improve_purification end Improved Yield optimize_conditions->end minimize_side_products->end improve_purification->end

References

troubleshooting guide for the purification of phenoxyacetate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of phenoxyacetate and its derivatives through recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not crystallizing upon cooling. What should I do?

A1: Failure to crystallize is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent reason for crystallization failure.[1] To address this, try boiling off some of the solvent to increase the concentration of the this compound and then allow the solution to cool again.[2][3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1] Crystallization can often be induced by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[1][2][4] This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5]

    • Seeding: Add a small, pure crystal of this compound (a "seed crystal") to the solution.[2][4] This provides a template for further crystal formation.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the this compound.[6]

Q2: My compound has separated as an oil instead of crystals. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1][2][3] This is problematic because the oil can trap impurities.[2] Here are some solutions:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[1][2][3] Allow it to cool slowly.

  • Slow Down Cooling: Rapid cooling can promote oiling out.[4] After dissolving your compound in the hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[2]

  • Change the Solvent: The boiling point of your solvent might be too high relative to the melting point of your this compound. Consider using a solvent with a lower boiling point. Oiling out is more likely when the compound is significantly impure.[1]

Q3: The yield of my recrystallized this compound is very low. What went wrong?

A3: A low yield can be disappointing but is often correctable. Common causes include:

  • Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor.[2][7]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[3][6][8] Ensure your funnel is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation.[6]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[7]

Q4: How do I choose the best solvent for recrystallizing this compound?

A4: The ideal solvent is one in which this compound is very soluble at high temperatures but poorly soluble at low temperatures.[4][9] Phenoxyacetic acid has limited solubility in water but is more soluble in organic solvents like alcohols (ethanol, methanol) and acetone.[10][11] For a successful recrystallization:

  • The solvent should not react with the this compound.

  • Impurities should either be insoluble in the hot solvent (to be filtered off) or very soluble in the cold solvent (to remain in the mother liquor).[4]

  • The solvent should have a relatively low boiling point for easy removal from the final crystals.[12]

A mixed solvent system (e.g., ethanol/water) can also be effective. The compound is dissolved in the "good" solvent (e.g., hot ethanol) and then the "poor" solvent (e.g., water) is added until the solution becomes cloudy, after which it is reheated to clarify and then cooled.

Quantitative Data: Solubility of Phenoxyacetic Acid

The selection of an appropriate solvent is critical for successful recrystallization. Below is a table summarizing the solubility of phenoxyacetic acid in various solvents.

SolventSolubility at Room TemperatureSolubility in Hot SolventNotes
Water0.1-0.5 g/100 mL at 17°C[11]Increases with temperatureA good choice for "green" chemistry, but the low solubility may require larger volumes.
EthanolSoluble[11]Very SolubleOften used in a mixed solvent system with water to optimize solubility differences.
MethanolSoluble[10]Very SolubleSimilar to ethanol, can be effective.
AcetoneSoluble[10]Very SolubleA good solvent, but its high volatility requires care.
Diethyl EtherSoluble[13]Very SolubleHighly flammable and volatile, requires careful handling.

Experimental Protocol: Recrystallization of Phenoxyacetic Acid from a Mixed Solvent System (Ethanol/Water)

This protocol outlines a general procedure for the purification of phenoxyacetic acid.

  • Dissolution: Place the crude phenoxyacetic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions and allow time for the solid to dissolve between additions to avoid using an excess.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step removes solid impurities.[8]

  • Induce Cloudiness: While the ethanol solution is still hot, add water dropwise until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is not supersaturated before cooling begins.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.[4][6] Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[6]

  • Isolation of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. A melting point analysis can be performed to assess the purity of the final product.[6]

Visualizations

RecrystallizationFactors outcome Successful Recrystallization (High Purity & Yield) solvent Solvent Choice sol_high High solubility when hot solvent->sol_high sol_low Low solubility when cold solvent->sol_low cooling Cooling Rate cool_slow Slow Cooling cooling->cool_slow cool_fast Fast Cooling cooling->cool_fast concentration Solution Concentration conc_sat Saturated Solution concentration->conc_sat conc_unsat Too Dilute concentration->conc_unsat purity Initial Purity of Crude impure_high High Impurity Level purity->impure_high sol_high->outcome sol_low->outcome cool_slow->outcome Favors large, pure crystals cool_fast->outcome Risk of small crystals, trapping impurities conc_sat->outcome conc_unsat->outcome Leads to low yield impure_high->outcome Can inhibit crystallization or cause oiling out

References

improving the stability of phenoxyacetate solutions for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of phenoxyacetate solutions for experimental assays. It is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has formed a precipitate. What should I do?

A: Precipitation can occur for several reasons, including improper solvent choice, concentration exceeding solubility limits, or temperature fluctuations during storage.

  • Initial Troubleshooting: Gentle warming and/or sonication can often help redissolve the compound.[1]

  • Solvent System: Ensure you are using an appropriate solvent system. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, but hygroscopic DMSO can negatively impact solubility; always use newly opened DMSO.[1] For in vivo preparations, complex solvent systems may be required, such as:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

    • 10% DMSO, 90% Corn Oil[1]

  • Concentration: Verify that the concentration of your solution does not exceed the known solubility limit in the chosen solvent. If necessary, prepare a new, more dilute stock solution.

Q2: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?

A: The stability of this compound solutions is highly dependent on storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes after preparation.[1]

  • Recommended Storage: For stock solutions prepared in a solvent like DMSO, the following storage conditions are recommended:

    • -80°C: Stable for up to 2 years.[1]

    • -20°C: Stable for up to 1 year.[1]

  • Solid Compound: The solid (powder) form of phenoxyacetic acid is generally stable when stored at room temperature for up to 3 years.[1] Sodium this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Form Storage Temperature Guaranteed Stability Period Citation
In Solvent (e.g., DMSO)-80°C2 years[1]
In Solvent (e.g., DMSO)-20°C1 year[1]
Solid CompoundRoom Temperature3 years[1]
Q3: I am observing high inter-assay or intra-assay variability. Could my this compound solution be the cause?

A: Yes, inconsistent compound stability, preparation, or handling is a significant source of assay variability.[3][4]

  • Solution Integrity:

    • Prepare Fresh: Whenever possible, prepare fresh dilutions of the compound from a properly stored stock aliquot for each experiment.[3][4] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3]

    • Check for Degradation: The primary degradation pathway for this compound esters in aqueous solutions is hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in biological samples like plasma.[5][6][7][8] This will reduce the effective concentration of your active compound.

    • pH Control: The rate of hydrolysis is pH-dependent.[5][9] Ensure the pH of your assay medium is stable and appropriate for your compound. Using a suitable buffer system (e.g., HEPES, MOPS) can help maintain a constant pH.[10]

  • General Assay Troubleshooting: If you suspect solution instability, it is also crucial to rule out other common sources of variability.[11]

    • Pipetting: Ensure pipettes are calibrated and use proper, consistent technique.[3][4]

    • Cell Health: Use cells within a narrow passage number range and confirm high viability before each experiment.[3][]

    • Edge Effects: In microplates, outer wells are prone to evaporation. Fill peripheral wells with sterile media or PBS to create a humidity barrier.[3][4]

Troubleshooting Workflow for Assay Variability

G start High Assay Variability (e.g., CV > 15%) check_compound Review Compound Solution & Handling start->check_compound check_cells Assess Biological System (Cells) start->check_cells check_protocol Verify Assay Protocol & Execution start->check_protocol storage Stored Properly? (Temp, Aliquots) check_compound->storage passage Consistent Passage #? check_cells->passage pipetting Consistent Pipetting? check_protocol->pipetting fresh_prep Prepare Fresh Working Solution storage->fresh_prep No analytical_verify Perform Analytical Verification (e.g., HPLC) storage->analytical_verify Yes viability High Viability? passage->viability Yes new_culture Start New Culture from Master Stock passage->new_culture No viability->new_culture No reagents Same Reagent Lots? pipetting->reagents Yes review_sop Review & Adhere to Standard Protocol pipetting->review_sop No reagents->review_sop No

Caption: A logical flowchart for troubleshooting common sources of experimental assay variability.

Q4: What are the primary degradation pathways for this compound compounds in aqueous assay buffers?

A: The most significant degradation pathway for this compound esters in aqueous solutions is hydrolysis.[7][8] This reaction involves the splitting of the ester bond by water, which can be catalyzed by acid or base, resulting in the formation of a carboxylic acid and an alcohol.[8] In biological assays, this process can also be significantly accelerated by esterase enzymes present in serum or cell lysates.[6]

Alkaline Hydrolysis of a this compound Ester

G sub This compound Ester ts Tetrahedral Intermediate sub->ts Nucleophilic Attack oh + OH- (Base) prod1 This compound (Carboxylate Salt) ts->prod1 prod2 Alcohol ts->prod2

Caption: The base-catalyzed hydrolysis pathway for a generic this compound ester.

Other factors that can influence degradation include temperature, light exposure (photodegradation), and microbial activity in cases of contamination.[9][13]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of phenoxyacetic acid (MW: 152.15 g/mol ) in DMSO.

Materials:

  • Phenoxyacetic acid (solid)

  • Anhydrous, high-purity DMSO[1]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 152.15 g/mol × 1000 mg/g = 7.61 mg

  • Weighing: Accurately weigh approximately 7.61 mg of solid phenoxyacetic acid and place it into a sterile tube. Record the exact mass.

  • Dissolution: Add the corresponding volume of DMSO to achieve a 50 mM concentration. For example, if you weighed exactly 7.61 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic bath to aid dissolution.[1] Ensure the solution is clear with no visible particulates.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile cryovials.[1]

  • Storage: Immediately store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Workflow for Solution Preparation and Handling

G start Obtain Solid This compound weigh Weigh Compound Accurately start->weigh add_solvent Add High-Purity Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw One Aliquot for Experiment store->thaw dilute Prepare Final Dilutions in Assay Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Recommended workflow for preparing and handling this compound solutions for assays.

Protocol 2: General Method for Assessing Solution Stability via HPLC

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of a this compound compound in a solution over time. Specific parameters (e.g., column, mobile phase, wavelength) must be optimized for the exact compound.

Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions (e.g., in assay buffer at 37°C).

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of the this compound compound in the mobile phase to generate a standard curve.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration in the relevant assay buffer (e.g., cell culture medium).

    • Incubate the solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

  • Reaction Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., an equal volume of cold acetonitrile) and/or placing the sample on ice. This precipitates proteins and halts enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the parent compound from potential degradation products using an appropriate column and mobile phase gradient.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Determine the peak area of the parent compound at each time point.

    • Use the standard curve to calculate the concentration of the parent compound remaining in the solution at each time point.

    • Plot the concentration versus time to determine the degradation rate. The stability is often reported as the percentage of the initial concentration remaining at the final time point.

References

overcoming challenges in the crystallization of phenoxyacetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of phenoxyacetate derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

Q1: My this compound derivative is separating from the solution as an oil or a sticky gum. What is happening and what can I do to promote crystallization?

A: This phenomenon is known as "oiling out" and occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1] This is a common challenge in the crystallization of organic molecules, including this compound derivatives. Oiling out is often favored when the supersaturation is very high or when the integration of molecules into a crystal lattice is kinetically hindered.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to high supersaturation, favoring oiling out. Try slowing down the cooling rate or adding the anti-solvent dropwise with vigorous stirring.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the this compound derivative has slightly lower solubility at the crystallization temperature may prevent oiling out. Experiment with different solvent systems. For instance, if you are using a highly polar solvent, try a less polar one or a mixture of solvents.

  • Seeding: Introducing a small amount of pre-existing, high-quality crystals (seed crystals) of your this compound derivative into the slightly supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

  • Temperature Control: Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent system. If the solution temperature is too high, the compound may separate as a molten liquid.

Issue 2: Poor crystal yield.

Q2: I've managed to obtain crystals, but the yield is very low. How can I improve it?

A: Low crystal yield is a common problem that can often be addressed by optimizing the crystallization conditions.

Troubleshooting Steps:

  • Optimize Solvent Volume: Using the minimum amount of solvent necessary to dissolve your compound at an elevated temperature will maximize the amount of product that crystallizes upon cooling.

  • Lower the Final Temperature: Cooling the solution to a lower temperature will decrease the solubility of your this compound derivative in the mother liquor, leading to a higher yield. Consider using an ice bath or refrigeration after initial cooling to room temperature.

  • Solvent Evaporation: If your compound is stable, slow evaporation of the solvent from the mother liquor can increase the concentration and lead to a second crop of crystals.

  • Anti-Solvent Addition: If you are not already using one, consider an anti-solvent crystallization. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent in which the compound is insoluble to induce precipitation.

Issue 3: Formation of very small or needle-like crystals.

Q3: The crystals of my this compound derivative are too small for single-crystal X-ray diffraction or have an undesirable needle-like morphology. How can I grow larger, more equant crystals?

A: Crystal size and habit are influenced by nucleation and growth kinetics. To obtain larger and better-shaped crystals, you need to favor crystal growth over nucleation.

Troubleshooting Steps:

  • Slow Down the Crystallization Process: Slower cooling rates or a slower addition of anti-solvent will reduce the level of supersaturation, leading to fewer nucleation events and allowing the existing crystals to grow larger.

  • Use a Solvent with Moderate Solubility: A solvent in which your compound has moderate solubility is often ideal. If the solubility is too high, it can be difficult to induce crystallization, and if it's too low, precipitation may be too rapid, leading to small crystals.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material. A solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility and promoting slow crystal growth.

  • Seeding: As mentioned before, seeding with a well-formed crystal can promote the growth of larger crystals with a similar, desirable morphology.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for crystallizing my this compound derivative?

A: Solvent selection is a critical first step. A good crystallization solvent will typically dissolve the compound when hot but have low solubility when cold. A solvent screen is the best approach. Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and with gentle heating. Phenoxyacetic acid, for example, is soluble in ethanol, benzene, and diethyl ether, but has low solubility in water.

Q5: What is polymorphism and why is it a concern for this compound derivatives in drug development?

A: Polymorphism is the ability of a solid compound to exist in more than one crystal form or arrangement.[2][3][4] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. In the context of drug development, this is critical because different polymorphs can affect a drug's bioavailability and shelf-life. It is important to identify and characterize all possible polymorphs of a this compound derivative intended for pharmaceutical use to ensure consistent product quality and efficacy.

Q6: Can the functional groups on my this compound derivative affect its crystallization behavior?

A: Yes, absolutely. The nature and position of functional groups on the phenoxy or acetate portions of the molecule can significantly influence its polarity, ability to form hydrogen bonds, and molecular packing.[5] For example, a hydroxyl or amino group can introduce strong hydrogen bonding interactions, which will favor certain crystal packing arrangements. Bulky substituents may hinder efficient packing and could make crystallization more challenging.

Data Presentation

Table 1: Solubility of Phenoxyacetic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water1012
EthanolRoom TemperatureSoluble
BenzeneRoom TemperatureSoluble
Diethyl EtherRoom TemperatureSoluble
Glacial Acetic AcidRoom TemperatureSoluble

Data compiled from various sources.[1][6]

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Solvent Selection: Choose a suitable solvent in which your this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a clean flask, dissolve your compound in the minimum amount of the chosen solvent by heating and stirring. Ensure all the solid has dissolved.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To further slow down the cooling process, you can place the flask in an insulated container.

  • Crystal Formation: As the solution cools, crystals should start to form. Avoid disturbing the flask during this process.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator for a period to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve your this compound derivative in a small amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly, and with vigorous stirring, add a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise until you observe persistent turbidity, indicating the onset of precipitation.

  • Crystal Growth: Stop the addition of the anti-solvent and continue to stir the mixture for a period to allow the crystals to grow.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Mandatory Visualization

experimental_workflow cluster_cooling Cooling Crystallization Workflow cluster_antisolvent Anti-Solvent Crystallization Workflow dissolve_cool Dissolve Compound in Hot Solvent slow_cool Slow Cooling to Room Temperature dissolve_cool->slow_cool Induces Supersaturation further_cool Further Cooling (Ice Bath/Fridge) slow_cool->further_cool Maximize Yield isolate_cool Isolate Crystals (Filtration) further_cool->isolate_cool dry_cool Dry Crystals isolate_cool->dry_cool dissolve_anti Dissolve Compound in 'Good' Solvent add_anti Add 'Poor' Solvent (Anti-Solvent) dissolve_anti->add_anti Induces Precipitation stir_grow Stir to Promote Crystal Growth add_anti->stir_grow isolate_anti Isolate Crystals (Filtration) stir_grow->isolate_anti dry_anti Dry Crystals isolate_anti->dry_anti

Caption: A comparison of cooling and anti-solvent crystallization workflows.

troubleshooting_oiling_out cluster_solutions Troubleshooting Strategies start Experiment Start: Crystallization of This compound Derivative problem Problem Encountered: 'Oiling Out' Occurs start->problem solution1 Reduce Rate of Supersaturation (Slower Cooling/Addition) problem->solution1 solution2 Change Solvent System (e.g., Less Polar) problem->solution2 solution3 Introduce Seed Crystals problem->solution3 solution4 Lower Crystallization Temperature problem->solution4 outcome Successful Crystallization: Formation of Solid Crystals solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical workflow for troubleshooting the "oiling out" phenomenon.

References

strategies to minimize impurity formation during phenoxyacetate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenoxyacetate Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize impurity formation during the synthesis of this compound and its derivatives.

Troubleshooting Guides

This guide addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue: Low or No Product Yield

Question 1: My reaction has resulted in a very low yield or no this compound product. What are the potential causes and how can I rectify this?

Answer: A low or negligible yield in this compound synthesis, typically performed via Williamson ether synthesis, can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Deprotonation of Phenol: The initial step is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. If this is inefficient, the subsequent reaction will not proceed effectively.

    • Weak Base: Ensure the base used is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can be more effective, particularly for less acidic phenols.[1][2]

    • Presence of Water: Water can consume the base and protonate the newly formed phenoxide, hindering the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Poor Quality of Reagents:

    • Decomposed Alkylating Agent: Alkyl halides like chloroacetates can decompose over time. Use freshly opened or purified reagents.[1]

    • Wet Solvents or Reagents: As mentioned, water interferes with the reaction. Use anhydrous solvents and ensure reagents like K₂CO₃ are properly dried before use.[1]

  • Suboptimal Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The reaction typically requires heating (reflux) to proceed to completion.[3] Ensure the reaction is heated appropriately and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Loss of Product During Work-up:

    • Extraction Issues: Ensure proper separation of the organic and aqueous layers during extraction to prevent product loss.[1]

Issue: High Levels of Impurities in the Final Product

Question 2: My final product shows significant impurities after purification. What are the common impurities and how can I minimize their formation?

Answer: The primary impurities in this compound synthesis are typically unreacted starting materials, byproducts from side reactions, and hydrolysis products.

  • Unreacted Phenol: The presence of unreacted phenol is a common issue.[4]

    • Cause: Incomplete reaction.

    • Solution: To ensure the reaction goes to completion, consider using a slight excess of the chloroacetate and the base.[1] Increasing the reaction time under reflux can also drive the reaction to completion.[1] Progress can be monitored using TLC to ensure the disappearance of the phenol spot.[1]

  • C-Alkylation Byproduct: The desired product is formed through O-alkylation of the phenoxide ion. However, a competing side reaction is C-alkylation, where the alkyl group attaches to the carbon of the aromatic ring.[5][6]

    • Cause: The phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the ring carbons.[5][6] The choice of solvent plays a crucial role in determining the site of alkylation.[5][7]

    • Solution: To favor O-alkylation, use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] Protic solvents like water or alcohols can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[5][7]

  • Hydrolysis of the Ester: The this compound ester can be hydrolyzed back to phenoxyacetic acid and the corresponding alcohol, especially during work-up.[6]

    • Cause: Exposure to acidic or basic aqueous conditions, particularly at elevated temperatures.[6]

    • Solution: During work-up, avoid prolonged exposure to strong acids or bases. If washing with a basic solution to remove unreacted phenol, do so with cooled solutions and work quickly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

A1: The optimal temperature depends on the specific reactants and solvent used. Generally, the reaction is carried out at reflux to ensure a reasonable reaction rate.[3] For instance, a synthesis using p-cresol and chloroacetic acid in water with KOH is heated to a gentle boil.[8] Another protocol for phenacetin synthesis specifies refluxing in methyl ethyl ketone (MEK) for one hour.[3]

Q2: How does the choice of base affect impurity formation?

A2: The base is crucial for deprotonating the phenol. A base that is too weak will result in a low yield and a high level of unreacted phenol.[1] Very strong bases, if not used carefully, can promote side reactions. Potassium and sodium carbonate are commonly used, offering a good balance of reactivity.[1] Sodium hydride is a stronger, non-nucleophilic base that can be effective but requires strictly anhydrous conditions.[2]

Q3: Can I use a different solvent for the reaction?

A3: Yes, but the solvent choice significantly impacts the reaction outcome, particularly the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO favor the desired O-alkylation.[5] Protic solvents such as water and alcohols can lead to increased formation of the C-alkylated impurity.[5] The solubility of the reactants and intermediates should also be considered.

Q4: How can I effectively remove unreacted phenol from my product?

A4: Unreacted phenol is acidic and can be removed by washing the organic extract with a dilute aqueous base, such as 5% sodium hydroxide or sodium carbonate solution.[9] The phenoxide salt formed is soluble in the aqueous layer and is thus separated from the desired ester in the organic layer.

Q5: What are the best methods for purifying the final this compound product?

A5: Purification typically involves a combination of extraction, washing, and either distillation or recrystallization.

  • Washing: The crude product is washed with a basic solution to remove acidic impurities like unreacted phenol and phenoxyacetic acid (if hydrolysis has occurred).[9] This is followed by a water wash to remove the base.

  • Recrystallization: For solid phenoxyacetates, recrystallization from a suitable solvent (e.g., ethanol, or a mixed solvent system) is an effective method for purification.[8][10]

  • Distillation: For liquid phenoxyacetates, vacuum distillation can be used for purification.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Impurity Formation in this compound Synthesis

ParameterCondition ACondition BExpected Outcome
Solvent Polar Aprotic (e.g., DMF, DMSO)Protic (e.g., Ethanol, Water)Condition A favors the desired O-alkylation, minimizing the C-alkylation impurity.[5]
Base Strength Moderate (e.g., K₂CO₃)Weak (e.g., NaHCO₃)Condition A leads to more complete deprotonation of phenol, reducing the amount of unreacted starting material.[1]
Temperature RefluxRoom TemperatureReflux conditions (Condition A) generally lead to higher conversion and lower levels of unreacted starting materials, but may increase the rate of side reactions if not optimized.[1]
Reaction Time Monitored to completion (e.g., via TLC)Fixed, insufficient timeCondition A ensures minimal unreacted starting materials in the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of p-Methylphenoxyacetic Acid via Williamson Ether Synthesis

This protocol is adapted from a representative Williamson ether synthesis procedure.[8]

Materials:

  • p-Cresol (2.0 g)

  • Potassium hydroxide (KOH) (4.0 g)

  • Deionized water (8 mL)

  • 50% aqueous solution of chloroacetic acid (6 mL)

  • Concentrated hydrochloric acid (HCl)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, pH paper, vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of water.

  • Add 2.0 g of p-cresol to the flask and swirl until a homogeneous solution is formed.

  • Add a few boiling chips and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle boil using a heating mantle.

  • Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the top of the condenser into the boiling solution.

  • Once the addition is complete, continue refluxing for an additional 10 minutes.

  • While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.

  • Acidify the solution by adding concentrated HCl dropwise, monitoring the pH with pH paper until it is acidic.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude solid from boiling water to obtain the purified p-methylphenoxyacetic acid.

  • Allow the crystals to air dry and determine the yield and melting point.

Protocol 2: Purification of Crude this compound Ester

This is a general purification protocol for a water-insoluble this compound ester.

Materials:

  • Crude this compound ester dissolved in an organic solvent (e.g., diethyl ether or dichloromethane)

  • 5% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound ester in a suitable organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of 5% aqueous Na₂CO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate, then drain the lower aqueous layer.

  • Repeat the washing with Na₂CO₃ solution.

  • Wash the organic layer with an equal volume of brine solution to remove residual water and dissolved salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to dry it. Swirl the flask and add more drying agent until it no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified this compound ester.

Protocol 3: HPLC Method for Impurity Profiling

This protocol provides a general framework for developing an HPLC method for analyzing this compound purity. Specific parameters may need to be optimized.[11][12]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphate buffer

  • Sample of this compound, reference standards for the product and potential impurities

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a specific pH). A common starting point is a 50:50 (v/v) mixture.[12]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and any available impurity standards in the mobile phase to create stock solutions.

    • Prepare working standards by diluting the stock solutions.

    • Accurately weigh and dissolve the this compound sample to be analyzed in the mobile phase to a similar concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water with buffer (isocratic or gradient elution).

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: Select a wavelength where the this compound and impurities have significant absorbance (e.g., 225 nm or 270 nm).[12]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine their retention times and response factors.

    • Inject the sample solution.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.

Visualizations

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base (Deprotonation) Base Base (e.g., K₂CO₃) Chloroacetate Chloroacetate (Cl-CH₂-COOR) This compound This compound (Product) (Ar-O-CH₂-COOR) Phenoxide->this compound + Chloroacetate (O-Alkylation, SN2) Favored in Aprotic Solvent C_Alkylation C-Alkylation Impurity Phenoxide->C_Alkylation + Chloroacetate (C-Alkylation) Favored in Protic Solvent

Caption: Williamson ether synthesis pathway for this compound, showing the competing O- and C-alkylation reactions.

Experimental_Workflow Start Start: Reactants (Phenol, Chloroacetate, Base, Solvent) Reaction Reaction (Heating under Reflux) Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying Organic Layer (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Distillation) Solvent_Removal->Purification Analysis Analysis (HPLC, GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Problem Encountered: High Impurity Level Check_Phenol Check for Unreacted Phenol (via TLC, HPLC) Problem->Check_Phenol Identify Impurity Check_C_Alkylation Check for C-Alkylation (via NMR, MS) Problem->Check_C_Alkylation Identify Impurity Check_Hydrolysis Check for Hydrolysis Product (via HPLC) Problem->Check_Hydrolysis Identify Impurity Solution_Phenol Solution: - Increase reaction time/temp - Use excess chloroacetate/base Check_Phenol->Solution_Phenol If present Solution_C_Alkylation Solution: - Switch to polar aprotic solvent (e.g., DMF) - Control temperature Check_C_Alkylation->Solution_C_Alkylation If present Solution_Hydrolysis Solution: - Minimize contact with H₂O/acid/base during work-up - Use mild conditions Check_Hydrolysis->Solution_Hydrolysis If present

Caption: Logical workflow for troubleshooting common impurities in this compound production.

References

Optimizing Phenoxyacetate Recrystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing solvent systems for the recrystallization of phenoxyacetates. The following information is designed to address common challenges and provide structured experimental protocols to enhance purity and yield.

Troubleshooting Common Recrystallization Issues

Recrystallization is a critical purification technique, but it can present several challenges. This section addresses common problems encountered during the recrystallization of phenoxyacetates and offers solutions to overcome them.

Problem Potential Cause Solution
No Crystal Formation The solution is not sufficiently supersaturated. This could be due to using too much solvent.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Cool the solution to a lower temperature in an ice bath.
"Oiling Out" The melting point of the phenoxyacetate is lower than the boiling point of the solvent, causing the compound to separate as a liquid instead of a solid. This is more common with impure samples.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. - Choose a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound crystallizes at a temperature below its melting point.
Low Crystal Yield - The compound has significant solubility in the cold solvent. - Too much solvent was used initially. - Premature crystallization occurred during hot filtration. - Crystals were lost during transfer.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. - If the mother liquor still contains a significant amount of product, concentrate it and perform a second recrystallization. - To prevent premature crystallization, use a heated funnel or add a small excess of hot solvent before filtration.
Impure Crystals - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent did not effectively discriminate between the desired compound and the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Re-recrystallize the product, ensuring a slow cooling rate. - Perform solubility tests to select a more appropriate solvent or solvent system where the impurities are either highly soluble or insoluble.
Colored Product The starting material contains colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound recrystallization.

Q1: How do I select the best solvent for recrystallizing my this compound derivative?

A1: An ideal solvent for recrystallization should exhibit high solubility for the this compound at elevated temperatures and low solubility at cooler temperatures. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. For phenoxyacetic acid, it is highly soluble in organic solvents like ethanol, diethyl ether, and benzene, with a water solubility of 12 g/L.[1] A common practice is to test the solubility of a small amount of the compound in various solvents at both room temperature and the solvent's boiling point.

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" aolvent). This approach is useful when no single solvent has the ideal solubility characteristics. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the hot "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A mixture of ethanol and methyl tert-butyl ether has been used for the recrystallization of phenoxyacetic acid derivatives.

Q3: How can I improve the recovery of my recrystallized this compound?

A3: To maximize recovery, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor. After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.

Q4: My this compound derivative is an oil at room temperature. Can I still purify it by recrystallization?

A4: Recrystallization is primarily a technique for purifying solids. If your compound is an oil at room temperature, other purification methods such as column chromatography may be more suitable.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound recrystallization.

Protocol 1: Single Solvent Recrystallization of Phenoxyacetic Acid

This protocol outlines the general procedure for recrystallizing phenoxyacetic acid using a single solvent.

  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., hot water, ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude phenoxyacetic acid and a boiling chip. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed Solvent Recrystallization of a this compound Derivative

This protocol describes the procedure for recrystallizing a this compound derivative using a mixed solvent system (e.g., ethanol and water).

  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent recrystallization protocol, using the mixed solvent (in the same proportion as the final crystallization mixture) for washing.

Data Presentation

The following table summarizes the solubility of phenoxyacetic acid in various solvents to aid in solvent selection.

Solvent Solubility Reference
Water12 g/L[1]
EthanolHighly soluble[1]
Diethyl EtherHighly soluble[1]
BenzeneHighly soluble[1]

Note: "Highly soluble" indicates that the compound dissolves readily, though specific quantitative values at different temperatures were not consistently available in the reviewed literature.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical steps involved in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome start Start crude Crude this compound start->crude dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent_selection Select Solvent(s) solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Crystallize dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (contains impurities) isolate->mother_liquor dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for this compound recrystallization.

Troubleshooting_Logic start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No low_yield Yield Acceptable? check_crystals->low_yield Yes no_crystals_sol Troubleshoot: - Evaporate solvent - Scratch flask - Add seed crystal oiling_out->no_crystals_sol No oiling_out_sol Troubleshoot: - Reheat & add co-solvent - Use lower boiling solvent oiling_out->oiling_out_sol Yes success Successful Purification low_yield->success Yes low_yield_sol Troubleshoot: - Concentrate mother liquor - Ensure complete cooling low_yield->low_yield_sol No

Caption: Troubleshooting decision tree for recrystallization.

References

addressing slow reaction kinetics in the synthesis of phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of phenoxyacetic acid, with a particular focus on addressing slow reaction kinetics. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of phenoxyacetic acid from phenol and chloroacetic acid?

The synthesis of phenoxyacetic acid from phenol and chloroacetic acid is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a strong base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether linkage.[1]

Q2: My reaction is proceeding very slowly. What are the primary factors that influence the reaction rate?

Slow reaction kinetics in the synthesis of phenoxyacetic acid can be attributed to several factors:

  • Base Strength: A sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the complete deprotonation of phenol to the more reactive phenoxide ion.[2]

  • Solvent Choice: The solvent plays a significant role in the reaction rate. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are known to accelerate SN2 reactions.[2] Protic solvents can slow the reaction by solvating the nucleophile.

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 60°C and 100°C, to ensure a reasonable reaction rate.[3]

  • Leaving Group: While chloroacetic acid is commonly used, bromoacetic or iodoacetic acid are more reactive and would lead to faster reaction times due to having better leaving groups.[2][4]

  • Phase-Transfer Catalyst: In heterogeneous reaction mixtures (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst can significantly increase the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[2]

Q3: Can I use a weaker base like potassium carbonate?

While strong bases like NaOH or KOH are more common, weaker bases such as potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetone.[1][2] However, using a weaker base may require higher temperatures or longer reaction times to achieve complete conversion.

Q4: Is it possible to run the reaction at room temperature?

While some protocols for derivatives of phenoxyacetic acid have been performed at very low temperatures, these are not typical for the standard synthesis.[2] Generally, the reaction requires heating to proceed at a practical rate. A lignin-catalyzed synthesis has been optimized at a temperature range of 60-65°C.[3]

Troubleshooting Guide: Slow Reaction Kinetics

This guide provides a systematic approach to diagnosing and resolving issues related to slow reaction kinetics in the synthesis of phenoxyacetic acid.

Issue: The reaction has not reached completion after the expected time.

Step 1: Verify the Integrity of Your Reagents and Reaction Setup

  • Purity of Reactants: Ensure that the phenol, chloroacetic acid, and solvent are of high purity and free from water, as moisture can interfere with the reaction.

  • Base Quality: Verify the concentration and quality of your base. Older solutions of NaOH or KOH may have absorbed atmospheric CO₂ and lost strength.

  • Moisture-Free Conditions: Ensure your glassware is thoroughly dried, especially when working with highly reactive reagents or anhydrous solvents.

Step-2: Evaluate and Optimize Reaction Parameters

  • Increase Temperature: If the reaction is proceeding slowly, a modest increase in temperature can significantly accelerate the reaction rate. Monitor for any potential side product formation at higher temperatures.

  • Solvent Selection: If you are using a protic solvent or a mixed-solvent system, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide ion.

  • Base Concentration: Ensure you are using a stoichiometric equivalent or a slight excess of a strong base to ensure complete deprotonation of the phenol.

Step 3: Consider Catalysis or More Reactive Reagents

  • Phase-Transfer Catalysis: If your reaction is heterogeneous, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically improve the reaction rate.

  • Change the Leaving Group: If feasible, substituting chloroacetic acid with bromoacetic acid will result in a faster reaction due to the better leaving group ability of bromide compared to chloride.[2]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported reaction conditions for the synthesis of phenoxyacetic acid and its derivatives, illustrating the impact of different parameters on reaction time and yield.

ReactantsBaseSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
Phenol, Chloroacetic acidSodium HydroxideWater, Ethanol1025 hours75[5]
4-Methylphenol, Chloroacetic acidSodium HydroxideWater90-10030-40 minutesN/A[2]
Phenol derivative, Chloroacetic acid derivativePotassium CarbonateAcetoneReflux3 hoursN/A[2]
Phenol derivative, Chloroacetic acid derivativeN/AAcetonitrile-202 hours81[2]
Phenol, Chloroacetic acidLignin CatalystWater60-6520-40 minutes78-82[3]

Experimental Protocols

Protocol: Synthesis of Phenoxyacetic Acid

This protocol is a generalized procedure based on common laboratory preparations.[5]

Materials:

  • Phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of phenol in a minimal amount of ethanol. While stirring, slowly add a stoichiometric equivalent of a concentrated aqueous solution of sodium hydroxide. Stir the mixture for 20-30 minutes at room temperature to ensure the complete formation of sodium phenoxide.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve a stoichiometric equivalent of chloroacetic acid in deionized water and neutralize it by the slow addition of a concentrated sodium hydroxide solution.

  • Reaction: Add the sodium chloroacetate solution to the flask containing the sodium phenoxide.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) with continuous stirring. Maintain the reflux for the desired reaction time (typically 1-5 hours, depending on the scale and desired conversion). Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is acidic (pH 1-2), which will precipitate the phenoxyacetic acid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from hot water or another suitable solvent system.

  • Drying: Dry the purified phenoxyacetic acid in a vacuum oven at an appropriate temperature.

Mandatory Visualization

Williamson_Ether_Synthesis Williamson Ether Synthesis of Phenoxyacetic Acid cluster_reactants Reactants cluster_products Products phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide + naoh NaOH (Base) phenoxyacetic_acid Phenoxyacetic Acid phenoxide->phenoxyacetic_acid + Chloroacetic Acid chloroacetic_acid Chloroacetic Acid (Electrophile) nacl NaCl (Byproduct)

Caption: General reaction pathway for the synthesis of phenoxyacetic acid.

Experimental_Workflow Experimental Workflow for Phenoxyacetic Acid Synthesis start Start prep_phenoxide Prepare Sodium Phenoxide start->prep_phenoxide react Combine and Reflux prep_phenoxide->react prep_chloroacetate Prepare Sodium Chloroacetate prep_chloroacetate->react workup Cool and Acidify react->workup isolate Filter and Wash workup->isolate purify Recrystallize isolate->purify dry Dry Product purify->dry end End dry->end

Caption: A typical experimental workflow for synthesizing phenoxyacetic acid.

Troubleshooting_Flowchart Troubleshooting Slow Reaction Kinetics start Slow Reaction? check_reagents Check Reagent Purity and Base Strength start->check_reagents Yes increase_temp Increase Reaction Temperature check_reagents->increase_temp change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) increase_temp->change_solvent Still slow success Reaction Rate Improved increase_temp->success Improved add_catalyst Add Phase-Transfer Catalyst (if heterogeneous) change_solvent->add_catalyst Still slow change_solvent->success Improved change_leaving_group Use Bromoacetic Acid add_catalyst->change_leaving_group Still slow add_catalyst->success Improved change_leaving_group->success Improved

References

resolving peak tailing issues in HPLC analysis of phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of phenoxyacetate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between closely eluting peaks, and obscure the detection of low-level impurities.[3][4] For this compound, an acidic compound, peak tailing is a common issue that can affect the reliability of analytical results.

Q2: What is the primary cause of peak tailing for acidic compounds like this compound?

A2: The most common cause of peak tailing for acidic and basic compounds is secondary interactions with the stationary phase.[1][4] For silica-based columns (like C18), residual silanol groups (Si-OH) on the silica surface can interact with polar analytes.[2] Phenoxyacetic acid, with a pKa between 3.17 and 3.7, can exist in an ionized (deprotonated) state at higher mobile phase pH.[5][6][7] This negatively charged this compound anion can then interact with the polar silanol groups, leading to a secondary retention mechanism that causes peak tailing.[8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[8] To minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analyte.[8] For phenoxyacetic acid (pKa ≈ 3.17-3.7), a mobile phase pH of around 2.5-3.0 will ensure that the molecule is in its neutral, protonated form.[5][6][7] This non-ionized form has reduced interaction with the residual silanol groups on the stationary phase, leading to a more symmetrical peak.[9]

Q4: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?

A4: The choice of HPLC column significantly impacts peak shape. For this compound and other acidic compounds, consider the following:

  • High-Purity Silica Columns (Type B): Modern columns are made from high-purity silica with a lower content of acidic silanol groups and metal contaminants, which reduces the sites for secondary interactions.[10]

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), further minimizing unwanted interactions with acidic analytes.

  • Alternative Stationary Phases: Columns with stationary phases like phenyl-hexyl can offer different selectivity and may provide better peak shapes for aromatic acids like this compound due to π-π interactions.[11] For highly polar acidic molecules, specific column chemistries are designed to improve retention and peak shape.[12]

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: My this compound peak is showing significant tailing.

Step 1: Evaluate and Optimize Mobile Phase pH

Question: Is your mobile phase pH appropriate for this compound?

Action:

  • Check the pKa of Phenoxyacetic Acid: The pKa of phenoxyacetic acid is approximately 3.17-3.7.[5][6][7]

  • Adjust Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 pH units below the pKa. A pH in the range of 2.5-3.0 is recommended.[8] This is typically achieved by adding an acidifier like phosphoric acid or formic acid to the aqueous portion of the mobile phase.[13]

  • Use a Buffer: To maintain a stable pH throughout the analysis, use a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.

Expected Outcome: Lowering the mobile phase pH should significantly improve the peak symmetry of this compound.

Step 2: Assess and Optimize the HPLC Column

Question: Are you using a suitable column for acidic compound analysis?

Action:

  • Verify Column Type: Check if you are using a modern, high-purity, end-capped C18 or C8 column. Older columns or those not designed for polar analytes may have more active silanol groups.

  • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column might offer better peak shape due to alternative interactions with the aromatic ring of this compound.[11]

  • Check Column Health: A contaminated or degraded column can lead to poor peak shape.[3] Flush the column with a strong solvent or, if necessary, replace it.

Step 3: Evaluate Buffer Concentration

Question: Is your buffer concentration adequate?

Action:

  • Check Buffer Concentration: A buffer concentration that is too low may not effectively control the pH at the column head, especially with larger injection volumes, leading to peak distortion.

  • Optimize Buffer Strength: A good starting point for buffer concentration is 25-50 mM. Increasing the buffer concentration can sometimes improve peak shape, but be mindful of potential precipitation in high organic mobile phases.[10]

Step 4: Review Other Potential Causes

Question: Have you considered other factors that can cause peak tailing?

Action:

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[3] Try diluting your sample and re-injecting.

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase.

Data Presentation

The following tables illustrate the expected impact of different experimental parameters on the peak tailing factor for phenoxyacetic acid. The tailing factor is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHExpected Tailing FactorRationale
5.0> 2.0At a pH above the pKa, this compound is ionized and strongly interacts with residual silanols.
4.01.5 - 2.0Closer to the pKa, a mix of ionized and non-ionized forms exists, leading to peak distortion.[2]
3.01.2 - 1.5This compound is mostly protonated, reducing secondary interactions.
2.5< 1.2Well below the pKa, this compound is in its non-ionized form, resulting in minimal tailing.[8]

Table 2: Comparison of HPLC Columns for this compound Analysis

Column TypeExpected Tailing Factor (at pH 2.7)Rationale
Standard C18 (non-end-capped)1.3 - 1.6Residual silanols are still active, causing some secondary interactions.
End-capped C18< 1.2End-capping deactivates most residual silanols, leading to improved peak shape.
Phenyl-Hexyl< 1.2Offers alternative π-π interactions which can improve selectivity and peak shape for aromatic compounds.[11]

Table 3: Impact of Buffer Concentration on this compound Peak Tailing

Buffer Concentration (Phosphate, pH 2.7)Expected Tailing FactorRationale
5 mM1.3 - 1.5May have insufficient capacity to control pH at the column head, especially with large injection volumes.
25 mM< 1.2Provides adequate buffering capacity to maintain a consistent low pH environment.
50 mM< 1.2Further ensures robust pH control, potentially offering a slight improvement in peak symmetry.

Experimental Protocols

Detailed HPLC Method for the Analysis of Phenoxyacetic Acid

This protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm, end-capped)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Phenoxyacetic acid reference standard

2. Mobile Phase Preparation (pH 2.7)

  • Aqueous Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 2.7 with phosphoric acid.

  • Organic Phase: Acetonitrile.

  • Mobile Phase Composition: A typical starting condition is a mixture of the aqueous phase and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve the desired retention time.

  • Degassing: Degas the mobile phase before use.

3. Standard Solution Preparation

  • Prepare a stock solution of phenoxyacetic acid in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

4. Sample Preparation

  • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.[14]

5. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 25 mM Phosphate buffer (pH 2.7) : Acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

6. System Suitability Test (SST) Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Procedure: Make at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Step 1: Check Mobile Phase pH Is pH ~2.5-3.0? start->check_ph adjust_ph Adjust pH with Acid/Buffer check_ph->adjust_ph No check_column Step 2: Evaluate Column Using end-capped C18 or Phenyl? check_ph->check_column Yes adjust_ph->check_ph change_column Consider a new or alternative column check_column->change_column No check_buffer Step 3: Check Buffer Concentration Is it 25-50 mM? check_column->check_buffer Yes change_column->check_column adjust_buffer Optimize buffer concentration check_buffer->adjust_buffer No other_causes Step 4: Investigate Other Causes (Overload, Extra-column volume, etc.) check_buffer->other_causes Yes adjust_buffer->check_buffer resolve_other Dilute sample, check tubing, etc. other_causes->resolve_other Yes end Peak Tailing Resolved other_causes->end No resolve_other->other_causes

Caption: Troubleshooting workflow for resolving peak tailing in this compound HPLC analysis.

Chemical_Interactions cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) phenoxy_ionized This compound (Anion) C₆H₅OCH₂COO⁻ silanol_ionized Silanol Group (Ionized) -Si-O⁻ phenoxy_ionized->silanol_ionized Ionic Interaction (Peak Tailing) phenoxy_neutral Phenoxyacetic Acid (Neutral) C₆H₅OCH₂COOH silanol_neutral Silanol Group (Neutral) -Si-OH phenoxy_neutral->silanol_neutral Minimal Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on this compound and silanol group interactions.

References

Validation & Comparative

comparative analysis of the herbicidal activity of different phenoxyacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of different phenoxyacetate compounds, a class of synthetic auxin herbicides widely used for broadleaf weed control. The analysis is supported by experimental data on their efficacy against various weed species and detailed methodologies for the key experiments cited.

Mode of Action: Mimicking a Plant's Own Growth Signals

This compound herbicides, such as 2,4-D, MCPA, mecoprop, and dichlorprop, function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and overall plant development. When applied to susceptible broadleaf weeds, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth. This disruption manifests as twisted stems (epinasty), cupped leaves, and ultimately, vascular tissue damage and plant death. Grasses are generally tolerant to these herbicides due to differences in their vascular structure and their ability to more effectively metabolize the compounds.

Quantitative Comparison of Herbicidal Activity

The following tables summarize the herbicidal efficacy of various phenoxyacetates against common broadleaf weeds. The data is presented as the effective dose required to achieve 50% growth reduction (ED50) or as a qualitative susceptibility rating. It is important to note that direct comparison of ED50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Efficacy (ED50) of this compound Herbicides on Redroot Pigweed (Amaranthus retroflexus)

HerbicideGrowth StageED50 (g a.i./ha)Reference
2,4-D + MCPA2-4 true leavesNot explicitly provided, but effective at lower doses.[1]
2,4-D + MCPA4-6 true leavesNot explicitly provided, but more effective than at the earlier stage when combined with foramsulfuron.[1]

Note: A study on a 2,4-D resistant population of a related species, Amaranthus tuberculatus, reported a GR50 (growth reduction of 50%) of 176 g/ha for the resistant population and 22 g/ha for the susceptible population.[2]

Table 2: Susceptibility of Common Broadleaf Weeds to Various Phenoxy Herbicides

Weed Species2,4-DMCPAMecoprop (MCPP)Dichlorprop (2,4-DP)Reference
Dandelion (Taraxacum officinale)ExcellentGoodGoodGood[3]
Common Chickweed (Stellaria media)PoorFairExcellentFair to Good[3]
White Clover (Trifolium repens)PoorFairExcellentPoor to Fair[3]
Broadleaf Plantain (Plantago major)ExcellentGoodGoodGood[3]
Ground Ivy (Glechoma hederacea)PoorPoorGoodPoor[3]
Common Lambsquarters (Chenopodium album)GoodGoodFairFair[3]
Redroot Pigweed (Amaranthus retroflexus)GoodGoodFairFair[3]

Susceptibility Ratings: E = Excellent, G = Good, F = Fair, P = Poor.[3]

A study on dandelion (Taraxacum officinale) showed that a combination of 2,4-D and MCPA, as well as a combination of bentazone and dichlorprop, resulted in a significant reduction in dandelion dry matter.[4][5] Furthermore, synergistic effects have been observed when mixing phenoxy herbicides. For instance, combining 2,4-D with dichlorprop and dicamba has been shown to enhance the control of multiple herbicide-resistant kochia (Bassia scoparia).[6]

Experimental Protocols

The following is a generalized methodology for conducting herbicide efficacy trials based on common practices cited in the literature.

1. Plant Material and Growth Conditions:

  • Weed seeds are sourced from reputable suppliers or collected from the field.

  • Seeds are germinated in petri dishes or sown in pots containing a standardized soil mix (e.g., a blend of sand, silt, and clay).

  • Plants are grown in a controlled environment, such as a greenhouse, with specified temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Herbicides are applied at various concentrations (dose-response) to determine the ED50.

  • Applications are typically made when the weeds have reached a specific growth stage (e.g., 2-4 true leaves).

  • A precision bench sprayer is used to ensure uniform application of the herbicide solution at a constant pressure and volume.

  • An untreated control group is included in every experiment for comparison.

3. Data Collection and Analysis:

  • Visual assessments of plant injury (phytotoxicity) are conducted at set intervals after treatment (e.g., 7, 14, and 21 days). A rating scale (e.g., 0% = no injury, 100% = plant death) is often used.

  • Plant biomass (fresh or dry weight) is measured at the end of the experiment.

  • The collected data is subjected to statistical analysis, typically using a logistic regression model to calculate the ED50 value, which is the dose of herbicide that causes a 50% reduction in plant growth or biomass compared to the untreated control.[7][8]

Visualizing the Mechanism and Workflow

Signaling Pathway

This compound herbicides disrupt the normal auxin signaling pathway in susceptible plants. The following diagram illustrates a simplified representation of this process.

Auxin_Signaling_Pathway cluster_cell Plant Cell This compound This compound (e.g., 2,4-D, MCPA) Auxin_Receptor Auxin Receptor (TIR1/AFB) This compound->Auxin_Receptor binds Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA promotes binding to ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitin Ubiquitin Aux_IAA->Ubiquitin is tagged by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription of Proteasome 26S Proteasome Ubiquitin->Proteasome targets for degradation Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth leads to

Caption: Simplified signaling pathway of this compound herbicides.

Experimental Workflow

The diagram below outlines a typical workflow for conducting a comparative study on the herbicidal activity of phenoxyacetates.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_data Data Collection & Analysis cluster_results Results Seed_Germination Seed Germination (Target Weed Species) Plant_Growth Plant Growth to Specified Stage Seed_Germination->Plant_Growth Herbicide_Application Herbicide Application (Dose-Response) Plant_Growth->Herbicide_Application Herbicide_Prep Preparation of This compound Solutions Herbicide_Prep->Herbicide_Application Visual_Assessment Visual Assessment of Phytotoxicity Herbicide_Application->Visual_Assessment Biomass_Measurement Biomass Measurement Visual_Assessment->Biomass_Measurement Data_Analysis Statistical Analysis (ED50 Calculation) Biomass_Measurement->Data_Analysis Comparative_Analysis Comparative Analysis of Herbicidal Activity Data_Analysis->Comparative_Analysis

References

Validating Phenoxyacetate Bioactivity: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the bioactivity of phenoxyacetate derivatives is a critical step in assessing their therapeutic potential. This guide provides a comparative overview of common bioactivity assays, presenting supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate validation strategies.

Phenoxyacetates are a versatile class of compounds with a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Accurate and reliable bioactivity data is paramount for advancing these compounds through the drug discovery pipeline. This guide focuses on three key assays used to characterize this compound bioactivity: Peroxisome Proliferator-Activated Receptor (PPAR) agonist assays, Cyclooxygenase-2 (COX-2) inhibition assays, and cytotoxicity assays.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, offering a comparative look at the bioactivity of different this compound derivatives across multiple assay types. This data highlights the diverse potential and varying potency of this class of compounds.

Table 1: PPARγ Agonist Activity of Chiral Phenoxyacetic Acid Analogues

CompoundAntiproliferative Activity (IC50, µM) in Colorectal Cancer CellsPPARγ Transactivation Potential
(R,S)-3StrongLimited
(S)-3StrongestLimited
(R,S)-7StrongLimited

Data from a study on chiral phenoxyacetic acid analogues as PPARγ partial agonists in colorectal cancer cells.[1]

Table 2: COX-2 Inhibitory Activity of Novel Phenoxyacetic Acid Derivatives

CompoundCOX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5d0.06 - 0.099.03 ± 0.15High
5e0.06 - 0.097.00 ± 0.20High
5f0.06 - 0.098.00 ± 0.20High
7b0.06 - 0.095.93 ± 0.12High
10c0.06 - 0.097.00 ± 0.20High
10d0.06 - 0.094.07 ± 0.12High
10e0.06 - 0.094.97 ± 0.06High
10f0.06 - 0.09-High
Mefenamic Acid (Reference)-29.9 ± 0.09-
Celecoxib (Reference)-14.93 ± 0.12-

Data from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[2][3]

Table 3: Cytotoxic Activity of Phenoxyacetamide Derivatives against HepG2 Cells

CompoundIC50 (nM) for PARP-1 InhibitionApoptotic Induction
Compound I1.52Induces early and late apoptosis
Olaparib (Reference)1.49-

Data from a study on novel phenoxyacetamide derivatives as potent apoptotic inducers against HepG2 cells.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for the key assays discussed.

PPARγ Agonist Activity Assay (Transactivation Assay)

This assay determines the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of metabolism and cell proliferation.[1][5]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • Treat the cells with various concentrations of the this compound derivatives or a known PPARγ agonist (positive control) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

In Vitro COX-1 and COX-2 Inhibition Assay

This colorimetric assay is used to screen for inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[3]

Methodology:

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's instructions.

  • Enzyme Inhibition:

    • Add the appropriate enzyme (ovine COX-1 or human COX-2) to wells of a 96-well plate.

    • Add various concentrations of the this compound derivatives or a known COX inhibitor (e.g., celecoxib, mefenamic acid) to the wells.

    • Incubate at 37°C for a specified time.

  • Substrate Addition and Detection:

    • Initiate the reaction by adding arachidonic acid.

    • Add a colorimetric substrate that reacts with the prostaglandin product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

    • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][9]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanisms

Diagrams of signaling pathways and experimental workflows can provide a clearer understanding of the underlying biological processes and experimental designs.

Phenoxyacetate_PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative PPAR PPARγ This compound->PPAR Binds & Activates PPAR_RXR_inactive PPARγ-RXR Heterodimer (Inactive) PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive CoRepressor Co-repressor CoRepressor->PPAR_RXR_inactive Binds to PPAR_RXR_active PPARγ-RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE PPAR_RXR_active->PPRE Binds to CoActivator Co-activator CoActivator->PPAR_RXR_active Recruited TargetGenes Target Gene Transcription PPRE->TargetGenes BiologicalEffects Biological Effects (e.g., Anti-proliferative, Metabolic Regulation) TargetGenes->BiologicalEffects

Caption: this compound-mediated PPARγ signaling pathway.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cluster_key Key A 1. Seed Cells in 96-well Plate B 2. Treat with This compound Derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours (Formazan Formation) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance (570-600 nm) F->G H 8. Analyze Data (Calculate IC50) G->H key_cell Cell Culture & Treatment key_reagent Reagent Addition key_measurement Measurement key_analysis Data Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Toxicity of Phenoxy Herbicides and Other Major Herbicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of phenoxy herbicides and other major herbicide classes, supported by experimental data. The information is intended to assist researchers and professionals in understanding the relative toxicities and mechanisms of action of these widely used agricultural chemicals.

Quantitative Toxicity Data Summary

The following table summarizes the acute oral toxicity (LD50), No-Observed-Adverse-Effect Level (NOAEL), and Acceptable Daily Intake (ADI) for selected herbicides from different classes. These values are primarily based on studies in rats and are expressed in milligrams per kilogram of body weight (mg/kg bw) or milligrams per kilogram of body weight per day (mg/kg bw/day).

Herbicide ClassExample Herbicide(s)Acute Oral LD50 (rat, mg/kg)NOAEL (mg/kg bw/day)ADI (mg/kg bw/day)
Phenoxy Herbicides 2,4-D400-20005 (chronic, rat)[1]0.01[2][3]
MCPA~700-11605.8 (chronic, rat)0.025
Glyphosate Glyphosate>2000 - 5600[4][5]113 (chronic, rat)[6]1.0[6]
Sulfonylureas Metsulfuron-methyl>50001 (2-year, rat)[7]0.01[7]
Chlorsulfuron>50005 (2-year, rat)0.05
Bipyridyls Paraquat110-150[8]0.45 (1-year, dog)[9]0.005[9]
Diquat120-233[10]0.58 (2-year, rat)[11]0.006[12]
Phosphinic Acid Derivatives Glufosinate1600-2000 (rat)[13]1 (overall, dog)[14]0.01[14]

Mechanisms of Action and Signaling Pathways

The toxicity of these herbicides is directly related to their distinct mechanisms of action at the cellular and molecular levels.

Phenoxy Herbicides (e.g., 2,4-D)

Phenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing plant death. In animals, the toxic effects are not related to this hormonal mimicry but rather to other cellular disruptions at high doses.

Phenoxy_Herbicide_Pathway cluster_plant_cell Plant Cell Phenoxy_Herbicide Phenoxy Herbicide (e.g., 2,4-D) Auxin_Receptors Auxin Receptors Phenoxy_Herbicide->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Cell_Division_Elongation Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Division_Elongation Plant_Death Plant Death Cell_Division_Elongation->Plant_Death

Phenoxy Herbicide Mechanism of Action
Glyphosate

Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[15] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, which is a primary reason for its low toxicity to mammals.[15][16]

Glyphosate_Pathway cluster_shikimate Shikimate Pathway (in Plants) Shikimate_3_P Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate_3_P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) EPSP_Synthase->Aromatic_AAs Produces Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Protein_Synthesis Protein Synthesis Aromatic_AAs->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death

Glyphosate's Inhibition of the Shikimate Pathway
Sulfonylureas

Sulfonylurea herbicides inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and plant growth.

Sulfonylurea_Pathway cluster_bcaa Branched-Chain Amino Acid Synthesis (in Plants) Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAAs Catalyzes Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibits Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death

Sulfonylurea's Inhibition of ALS
Bipyridyls (e.g., Paraquat)

Bipyridyl herbicides like paraquat are highly toxic and act by accepting electrons from photosystem I in plants, generating reactive oxygen species (ROS) that cause rapid cell membrane damage and plant death. In animals, paraquat undergoes redox cycling, leading to the production of superoxide radicals and subsequent oxidative stress, particularly in the lungs.

Paraquat_Pathway cluster_ros Redox Cycling and ROS Production Paraquat Paraquat NADPH_reductase NADPH-cytochrome P450 reductase Paraquat->NADPH_reductase Accepts e⁻ from Paraquat_radical Paraquat Radical NADPH_reductase->Paraquat_radical Reduces Paraquat_radical->Paraquat Reoxidized to Oxygen O₂ Paraquat_radical->Oxygen Reacts with Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Cell_Damage Cell Damage (Lipid Peroxidation) Oxidative_Stress->Cell_Damage

Paraquat's Mechanism of Toxicity
Phosphinic Acid Derivatives (e.g., Glufosinate)

Glufosinate inhibits the enzyme glutamine synthetase, which is essential for ammonia detoxification and nitrogen metabolism in plants.[17][18] This leads to a rapid accumulation of ammonia and the depletion of glutamine, causing cell death.[17][18]

Glufosinate_Pathway cluster_gs Glutamine Synthesis (in Plants) Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia (NH₃) Ammonia->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Produces Glufosinate Glufosinate Glufosinate->Glutamine_Synthetase Inhibits Ammonia_Accumulation Ammonia Accumulation Glufosinate->Ammonia_Accumulation Plant_Death Plant Death Ammonia_Accumulation->Plant_Death

Glufosinate's Inhibition of Glutamine Synthetase

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[19]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[19] Observations of effects and mortality are made.[19]

  • Animals: Healthy, young adult rodents (usually rats) are used.[19] Animals are fasted prior to administration of the test substance.[19]

  • Procedure:

    • Following fasting, animals are weighed and the test substance is administered in a single dose via gavage.[19]

    • Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[19]

    • All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes.[19]

  • Data Analysis: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[19]

OECD_401_Workflow Start Animal Acclimation & Fasting Dosing Single Oral Gavage of Test Substance Start->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy of All Animals Observation->Necropsy Analysis LD50 Calculation Necropsy->Analysis

Workflow for OECD Guideline 401
OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[20]

  • Principle: The test substance is administered orally on a daily basis to several groups of experimental animals at different dose levels for 90 days.[21]

  • Animals: Typically, young, healthy rats are used.[21] At least 10 males and 10 females are used per dose group.[21]

  • Procedure:

    • The test substance is administered daily via gavage, in the diet, or in drinking water.[21]

    • Animals are observed daily for signs of toxicity and mortality. Body weight and food/water consumption are measured weekly.[20]

    • At the end of the 90-day period, blood and urine samples are collected for hematology and clinical biochemistry analysis.[21]

    • All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.[21]

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[21]

OECD_408_Workflow Start Animal Selection & Grouping Dosing Daily Dosing for 90 Days Start->Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food/Water Intake Dosing->Monitoring Analysis_InLife Hematology & Clinical Biochemistry Monitoring->Analysis_InLife Necropsy Gross Necropsy & Histopathology Analysis_InLife->Necropsy Analysis_End NOAEL Determination Necropsy->Analysis_End

Workflow for OECD Guideline 408
OECD Guideline 414: Prenatal Developmental Toxicity Study

This test is designed to provide information on the effects of prenatal exposure on the pregnant test animal and the developing organism.

  • Principle: The test substance is administered to pregnant female animals during the period of major organogenesis.

  • Animals: Pregnant rodents (usually rats or rabbits) are used.

  • Procedure:

    • The test substance is administered daily, typically by oral gavage, from implantation to the day before expected delivery.

    • Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

    • Shortly before the expected delivery date, females are euthanized, and the uterus is examined for the number of live and dead fetuses, resorptions, and implantation sites.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The NOAEL for maternal toxicity and developmental toxicity (including teratogenicity) are determined.

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.[22]

  • Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are mutated to require a specific amino acid (e.g., histidine) for growth.[23] The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[23]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, which simulates mammalian metabolism).[23]

    • The bacteria are then plated on a minimal agar medium.[23]

    • After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow) is counted.[23]

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.[23]

OECD_471_Workflow Start Prepare Bacterial Strains (e.g., His- S. typhimurium) Exposure Expose Bacteria to Test Substance +/- S9 Mix Start->Exposure Plating Plate on Minimal Agar Medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Assess for Mutagenicity Counting->Analysis

Workflow for OECD Guideline 471 (Ames Test)

References

A Comparative Analysis of Phenoxyacetate and Benzoate as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of phenoxyacetate and benzoate, two compounds utilized as preservatives in various applications. The following sections detail their mechanisms of action, quantitative antimicrobial performance based on available experimental data, and the methodologies employed in these assessments.

Introduction

The selection of an appropriate antimicrobial preservative is a critical consideration in the development of pharmaceuticals, foods, and cosmetic products. An ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, maintain its efficacy over the product's shelf life, and be non-toxic to the consumer. This guide focuses on a comparative evaluation of this compound and the widely used benzoate, providing a data-driven resource for researchers and formulation scientists.

Mechanisms of Antimicrobial Action

The efficacy of an antimicrobial preservative is intrinsically linked to its mechanism of action at the cellular and molecular levels. This compound and benzoate employ distinct strategies to inhibit microbial growth.

This compound: Targeting the Cell Wall and Membrane

The antimicrobial activity of phenoxyacetic acid and its derivatives is primarily attributed to two key mechanisms:

  • Inhibition of Cell Wall Synthesis: Phenoxyacetic acid derivatives, such as the well-known antibiotic Penicillin V, function by inhibiting penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] By blocking this process, this compound disrupts cell wall synthesis, leading to a compromised cell structure and eventual lysis.[1]

  • Cell Membrane Disruption: Like other phenolic compounds, phenoxyacetic acid and its derivatives can interfere with the integrity of the bacterial cell membrane.[1] This disruption can lead to the leakage of essential intracellular components and a breakdown of vital cellular processes.

Benzoate: A Multi-Pronged Attack on Microbial Viability

Benzoate, in its undissociated form (benzoic acid), exerts its antimicrobial effect through a multi-faceted approach:

  • Disruption of the Cell Membrane: Benzoic acid, being lipophilic, can easily penetrate the microbial cell membrane, altering its permeability.[2][3] This disruption leads to the leakage of essential ions and small molecules, disrupting the cell's internal environment and leading to cell death.[2]

  • Inhibition of Cellular Energy Generation: Once inside the cell, benzoic acid can lower the intracellular pH, creating an inhospitable environment.[4] This acidification inhibits the activity of key enzymes, such as phosphofructokinase, which is crucial for the anaerobic fermentation of glucose, thereby sharply decreasing the cell's energy production.[5]

  • Enzyme Inhibition: Benzoic acid can inhibit the function of various enzymes vital for microbial metabolism, including those involved in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase.[2] This enzymatic inhibition effectively starves the microbial cell.[2]

  • Inhibition of Amino Acid Absorption and Protein Synthesis: Benzoate can interfere with the absorption of amino acids by the cell membrane and can also act on the substructures of the protein synthesis system.[3]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a preservative is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

This compound and its Derivatives

Direct and comprehensive MIC/MBC data for the parent phenoxyacetic acid against a wide range of microorganisms is limited in the available scientific literature. However, studies on its derivatives provide insights into its potential antimicrobial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Phenoxyacetic Acid Derivatives against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57-
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis H37Rv0.06-
4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acidPseudomonas aeruginosa-0.69
2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamideStaphylococcus aureus-0.62

Data compiled from a comparative guide on the in-vitro antibacterial efficacy of phenoxyacetic acid derivatives.[1]

Benzoate

Benzoate has been extensively studied, and its antimicrobial efficacy against a broad spectrum of microorganisms is well-documented.

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Various Microorganisms

MicroorganismMIC (mg/mL)
Bacillus subtilis5.0
Bacillus mycoides10.0
Staphylococcus aureus10.0
Escherichia coli5.0
Pseudomonas aeruginosa20.0
Candida albicans2.5
Fusarium oxysporum>50
Aspergillus flavus>50
Trichoderma harsianum50.0
Penicillium italicum25.0

Data obtained from a study on the antimicrobial effects of sodium benzoate, sodium nitrite, and potassium sorbate.

Experimental Protocols

The quantitative data presented in this guide are derived from established microbiological assays. The following sections detail the methodologies for determining MIC and MBC.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Experimental Workflow:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (this compound or benzoate) is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial viability.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC assay.

Experimental Workflow:

  • Subculturing: A small aliquot from each well of the MIC plate that shows no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable microbial cells compared to the initial inoculum.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed antimicrobial mechanism of this compound and the experimental workflow for MIC determination.

G cluster_cell Bacterial Cell CellWall Cell Wall (Peptidoglycan) Lysis Cell Lysis CellWall->Lysis PBP Penicillin-Binding Proteins (PBPs) CellMembrane Cell Membrane Leakage Leakage of Intracellular Components CellMembrane->Leakage This compound This compound Inhibition Inhibition This compound->Inhibition Disruption Disruption This compound->Disruption Inhibition->CellWall Weakened Cell Wall Inhibition->PBP Inhibits Transpeptidation Disruption->CellMembrane

Caption: Proposed antimicrobial mechanism of this compound.

G Start Start: Prepare Serial Dilutions of Preservative Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Wells Start->Inoculate Inoculum->Inoculate Incubate Incubate Under Optimal Conditions Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Growth Observe->DetermineMIC

Caption: Experimental workflow for MIC determination.

Conclusion

This guide provides a comparative overview of this compound and benzoate as antimicrobial preservatives. Benzoate has a well-established, multi-pronged mechanism of action and a substantial body of quantitative efficacy data against a wide range of microorganisms. In contrast, while the proposed mechanisms of action for this compound are plausible and supported by studies on its derivatives, there is a notable lack of direct quantitative antimicrobial data for the parent compound. This data gap makes a direct, comprehensive comparison of their potency challenging.

For researchers and drug development professionals, the choice between these preservatives will depend on the specific application, the target microbial contaminants, and the formulation's physicochemical properties. The established efficacy and extensive safety data for benzoate make it a reliable choice for many applications. This compound and its derivatives may offer potential in specific contexts, particularly where their unique mechanism of action could be advantageous; however, further research is required to fully elucidate the antimicrobial spectrum and potency of the parent compound.

References

Cross-Validation of Analytical Methods for Phenoxyacetate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phenoxyacetates is critical for applications ranging from environmental monitoring to pharmaceutical analysis. The selection of an appropriate analytical method is a pivotal decision that influences the quality and validity of experimental results. This guide provides an objective comparison of three prevalent analytical techniques for phenoxyacetate detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on experimental data for common phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), providing a comprehensive overview to inform method selection and cross-validation strategies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the quantitative performance data for HPLC-UV, LC-MS/MS, and GC-MS in the analysis of phenoxyacetates, compiled from various validation studies.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) ≥ 0.9995[1]> 0.99[2]Not explicitly stated, but method is described as linear and quantitative[3]
Limit of Detection (LOD) 0.45 µg/mL (for 2,4-D in water)[4]0.00008 - 0.0047 µg/L (for various phenoxyacetic acids in groundwater)[5]1 µg/L (for 2,4-D and MCPA in urine, after derivatization)[6]
Limit of Quantification (LOQ) 2 µg/mL (for 2,4-D in water)[4]Not explicitly stated, but all compounds detected below 0.1 µg/L[5]Not explicitly stated
Accuracy (% Recovery) 80 - 100% (for 2,4-D in spiked water and soil)[4]71 - 118% (at 0.06 µg/L spike)[5]87% for 2,4-D and 94% for MCPA (in urine)[6]
Precision (% RSD) < 2% (Repeatability and reproducibility for MCPA)[7]2 - 5% (within-run), 6 - 15% (between-run at low concentrations)[2]5.5% - 8% (for MCPA and 2,4-D at 30.0 µg/L)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the detection of phenoxyacetates using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenoxyacetates in various matrices due to its robustness and cost-effectiveness.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[8]

  • Chromatographic Column: A C18 column (250 mm × 4.6 mm, 5 µm particle size) is commonly employed.[8]

  • Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid in a volumetric ratio of 80:19.5:0.5 is used.[8]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1 mL/min.[8]

  • Column Temperature: The column is maintained at 40°C.[8]

  • Detection: The UV detector is set to a wavelength of 283 nm for the detection of 2,4-D.[8]

Sample Preparation:

  • Water Samples: For water samples, a pre-concentration step may be necessary for trace analysis.

  • Soil and Sediment Samples: Extraction of 2,4-D from soil and sediment can be performed using an appropriate solvent.[4]

  • Acidification: The sample is acidified to ensure the phenoxyacetic acids are in their non-ionized form, which enhances their retention on the reversed-phase column.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of phenoxyacetates at trace levels in complex matrices.

Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is utilized.[5]

  • Chromatographic Column: A suitable reversed-phase column is used for separation.

  • Mobile Phase: The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.[5]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenoxyacetic acids.[2]

  • Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.[2]

Sample Preparation:

  • Hydrolysis: For biological samples like urine, an acid hydrolysis step may be included to release any conjugated forms of the phenoxyacetates.[2]

  • Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup and pre-concentration, which helps to remove matrix interferences and improve the sensitivity of the method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenoxyacetic acids, a derivatization step is required.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Column: A slightly polar capillary column is typically used for the separation of the derivatized analytes.[6]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injector: Splitless injection is often employed to maximize the transfer of the analyte onto the column.

  • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Sample Preparation and Derivatization:

  • Extraction: The phenoxyacetic acids are first extracted from the sample matrix.

  • Derivatization: The extracted analytes are then derivatized to increase their volatility. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the carboxylic acid group to a pentafluorobenzyl ester.[6]

  • Cleanup: The derivatized extract is further purified using SPE on a silica cartridge before injection into the GC-MS system.[6]

Mandatory Visualization

Cross-Validation Workflow for this compound Detection Cross-Validation Workflow for this compound Detection cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Method C (e.g., GC-MS) A_Sample Sample Collection & Preparation A_Analysis HPLC-UV Analysis A_Sample->A_Analysis A_Data Data Acquisition & Processing A_Analysis->A_Data A_Results Results A A_Data->A_Results Comparison Comparative Statistical Analysis (e.g., t-test, Bland-Altman) A_Results->Comparison B_Sample Sample Collection & Preparation B_Analysis LC-MS/MS Analysis B_Sample->B_Analysis B_Data Data Acquisition & Processing B_Analysis->B_Data B_Results Results B B_Data->B_Results B_Results->Comparison C_Sample Sample Collection & Preparation C_Deriv Derivatization C_Sample->C_Deriv C_Analysis GC-MS Analysis C_Deriv->C_Analysis C_Data Data Acquisition & Processing C_Analysis->C_Data C_Results Results C C_Data->C_Results C_Results->Comparison Conclusion Conclusion on Method Comparability & Selection of Optimal Method Comparison->Conclusion General Analytical Workflow for this compound Analysis General Analytical Workflow for this compound Analysis Start Sample Extraction Extraction (e.g., LLE, SPE) Start->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup No Derivatization Derivatization->Cleanup Yes Analysis Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) Cleanup->Analysis Data Data Analysis & Quantification Analysis->Data Report Report Data->Report

References

comparative study on the binding modes of phenoxyacetate analogues to receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding characteristics of phenoxyacetate analogues, detailing their interactions with various physiological receptors. This guide provides a comparative summary of binding affinities, detailed experimental methodologies, and visual representations of key biological processes.

This compound analogues represent a versatile class of compounds that have been investigated for their therapeutic potential across a range of biological targets. Their structural motif allows for diverse chemical modifications, leading to analogues with varying binding affinities and selectivities for different receptors. This guide provides a comparative overview of the binding modes of these analogues to several key receptors, supported by quantitative data and detailed experimental protocols to aid in ongoing research and drug development efforts.

Comparative Binding Affinities of this compound Analogues

The binding affinities of this compound analogues are highly dependent on the specific substitutions on the phenoxy and acetate moieties, as well as the target receptor. The following table summarizes key binding data for representative analogues against various receptors, collated from multiple studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Analogue/CompoundReceptor TargetBinding Affinity (Kᵢ/Kₐ/IC₅₀)Notes
FFA1 Receptor Agonists
Compound 18 (phenoxyacetamide-based)Free Fatty Acid Receptor 1 (FFA1)EC₅₀ = 38 nMA potent agonist with improved lipophilicity.
TXA2 Receptor Antagonists
4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acidsThromboxane A2 (TXA2) ReceptorPotent antagonistsActivity is enhanced by hydrophobic and electron-withdrawing substituents on the phenylsulfonyl moiety.[1]
PicotamideThromboxane A2 (TXA2) ReceptorKₐ = 325 nMBinds to a single class of platelet TXA2 receptors.[2]
CRTH2 Receptor Antagonists
Alkynylphenoxyacetic acid derivativesChemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2)Kᵢ < 10 nM (for 41 compounds)Optimized to reduce serum protein binding while maintaining high receptor affinity.[3]
Antisickling Agents
Various phenoxyacetic acid derivativesHemoglobinPositive correlation with hydrophobicity (π values)Potency is related to the physicochemical properties of the substituents.[4]

Visualizing Key Biological Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to study these interactions, the following diagrams illustrate a generalized G-protein coupled receptor (GPCR) signaling pathway, relevant to FFA1, TXA2, and CRTH2 receptors, and a typical experimental workflow for a competition radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Analogue Receptor GPCR (e.g., FFA1, TXA2, CRTH2) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation G_alpha (activated) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Generalized GPCR Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Ligand (Constant Concentration) Radioligand_Prep->Incubation Competitor_Prep Unlabeled this compound Analogue (Serial Dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis Data Analysis: Plot % Inhibition vs. [Competitor] Calculate IC₅₀ and Kᵢ Counting->Analysis

Competition Radioligand Binding Assay Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the binding of this compound analogues to their receptors.

Competition Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][6][7][8][9]

a. Materials:

  • Receptor Source: Cell membranes expressing the target GPCR (e.g., FFA1, TXA2, or CRTH2).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-labeled agonist or antagonist).

  • Test Compound: this compound analogue of interest.

  • Assay Buffer: Buffer appropriate for the receptor, typically containing Tris-HCl, MgCl₂, and protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester with glass fiber filters (often pre-treated with polyethyleneimine to reduce non-specific binding).

  • Scintillation Counter and Cocktail.

b. Procedure:

  • Membrane Preparation: Thaw frozen cell pellets containing the receptor of interest on ice. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific binding control), and competitor binding (radioligand + serial dilutions of the this compound analogue).

  • Incubation: Add the membrane preparation, radioligand (at a concentration close to its Kₐ), and either buffer, non-specific control, or the this compound analogue to the appropriate wells. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[1][3][4][10][11]

a. Materials:

  • ITC Instrument: A sensitive isothermal titration calorimeter.

  • Protein: Purified receptor or protein target in a well-defined buffer.

  • Ligand: this compound analogue of interest dissolved in the same buffer as the protein.

  • Matched Buffer: The dialysis buffer for the protein should be used to dissolve the ligand to minimize heats of dilution.

b. Procedure:

  • Sample Preparation: Dialyze the purified protein extensively against the chosen buffer. Dissolve the this compound analogue in the final dialysis buffer. Degas both the protein and ligand solutions to prevent air bubbles.

  • Instrument Setup: Clean the sample cell and syringe thoroughly. Load the protein solution into the sample cell and the ligand solution into the syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature. The instrument measures the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw titration data. Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip. It provides kinetic data (association and dissociation rate constants, kₐ and kₐ) in addition to binding affinity (Kₐ).[5][12][13][14][15]

a. Materials:

  • SPR Instrument: A surface plasmon resonance instrument.

  • Sensor Chip: A sensor chip with a suitable surface for protein immobilization (e.g., a CM5 chip for amine coupling).

  • Protein: Purified receptor or protein target.

  • Ligand: this compound analogue of interest.

  • Running Buffer: A buffer that is compatible with both the protein and the ligand.

  • Immobilization Buffers: Buffers for activating the sensor surface and coupling the protein.

  • Regeneration Solution: A solution to remove the bound analyte from the immobilized protein without denaturing it.

b. Procedure:

  • Protein Immobilization: Activate the sensor chip surface (e.g., using a mixture of NHS and EDC for a CM5 chip). Inject the purified protein over the activated surface to covalently immobilize it. Deactivate any remaining active groups.

  • Binding Analysis: Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline. Inject the this compound analogue (analyte) at various concentrations over the immobilized protein surface and monitor the change in the SPR signal in real-time. This is the association phase.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized protein. This is the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kₐ), the dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).

References

Evaluating the Reproducibility of Experimental Data Involving Phenoxyacetate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data involving phenoxyacetate and its derivatives, focusing on key therapeutic areas to aid researchers in evaluating the consistency and reliability of published results. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a critical assessment of reproducibility and inform the design of future studies.

I. Comparative Efficacy Data of Phenoxyacetic Acid Derivatives

The following tables summarize quantitative data from various studies on phenoxyacetic acid derivatives, providing a basis for comparing their biological activities. Variations in reported efficacy can stem from differences in experimental setup, cell lines, or animal models, highlighting the importance of standardized protocols.

Table 1: Anti-inflammatory and Anticonvulsant Activity of Phenoxyacetic Acid Derivatives

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Paw Edema Inhibition (%)Anticonvulsant Activity (% Protection, PTZ model)Seizure Latency Prolongation (Pilocarpine model, %)Reference
5f 0.08 ± 0.0146.5190136.89[1][2]
7b 0.06 ± 0.0163.35100188.58[1][2]
10c 0.09 ± 0.01Not Reported80Not Reported[1]
Celecoxib 0.05 ± 0.0241.65Not ApplicableNot Applicable[1][3]
Mefenamic Acid 1.98 ± 0.02Not ReportedNot ApplicableNot Applicable[3]
Valproic Acid Not ApplicableNot ApplicableReferenceReference[1][2]

IC50: Half-maximal inhibitory concentration. PTZ: Pentylenetetrazol.

Table 2: Anticancer Activity of Phenoxyacetamide and Phenoxyacetic Acid Derivatives

CompoundCell LineAssayIC50 (µM)Alternative CompoundAlternative IC50 (µM)Reference
Compound I (Phenoxyacetamide derivative) HepG2CytotoxicityNot specified (effective in vivo)5-Fluorouracil8.3 ± 1.8[4]
Indole-3-pyrazole-5-carboxamide analogue (18) HCC cell linesCytotoxicity0.6 - 2.9SorafenibNot specified[4]
Pyridazine hydrazide with phenoxy acetic acid HepG2Cytotoxicity6.9 ± 0.75-Fluorouracil8.3 ± 1.8[4]
4-Cl-phenoxyacetic acid Breast cancer cellsCytotoxicity0.194 ± 0.09 µg/mlCisplatin0.236 ± 0.07 µg/ml[5]

HCC: Hepatocellular Carcinoma. IC50 values are a key metric for comparing cytotoxic potency.

II. Experimental Protocols: A Foundation for Reproducibility

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key assays used in the evaluation of this compound derivatives.

A. In Vitro COX-2 Inhibition Assay

This assay is fundamental for assessing the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is pre-incubated with the test compound or reference drug (e.g., celecoxib) for a specified time at a controlled temperature (e.g., 25°C).

  • Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Quantification : The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination : The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated from the dose-response curve.

Potential Sources of Variability: Purity of the recombinant enzyme, incubation times and temperatures, and the specific EIA kit used can all influence the final IC50 values.

B. In Vivo Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization : Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration : Test compounds, a reference drug (e.g., celecoxib), or a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation : After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

  • Edema Measurement : Paw volume or thickness is measured at various time points (e.g., hourly for 5 hours) using a plethysmometer or calipers.

  • Data Analysis : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Potential Sources of Variability: Animal strain, age, and sex, as well as the concentration and source of carrageenan, can lead to variations in the inflammatory response.

C. Cell Viability and Cytotoxicity Assays

These assays are critical for evaluating the anticancer effects of this compound derivatives.

Protocol (e.g., Neutral Red Uptake Assay):

  • Cell Seeding : Cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment : Cells are treated with various concentrations of the test compound or a reference drug (e.g., 5-Fluorouracil) for a specified duration (e.g., 24 or 48 hours).

  • Neutral Red Staining : The treatment medium is replaced with a medium containing neutral red dye, which is taken up by viable cells into their lysosomes.[6]

  • Dye Extraction and Quantification : After incubation, the cells are washed, and the incorporated dye is extracted. The absorbance is measured using a spectrophotometer, which correlates with the number of viable cells.

  • IC50 Calculation : The IC50 value is determined from the dose-response curve.

Potential Sources of Variability: Cell line passage number, initial cell seeding density, and incubation times can significantly impact the results.

III. Visualizing Pathways and Workflows

Understanding the molecular pathways and experimental processes is key to interpreting and reproducing research. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway and a general experimental workflow for evaluating this compound derivatives.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of this compound Derivatives This compound This compound Derivative COX2 COX-2 Enzyme This compound->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Promotion

Caption: Proposed mechanism of anti-inflammatory action for this compound derivatives.

G cluster_1 General Experimental Workflow for this compound Derivative Evaluation Start Compound Synthesis and Characterization InVitro In Vitro Screening (e.g., COX-2, Cytotoxicity) Start->InVitro HitIdentification Hit Identification (Potent & Selective Compounds) InVitro->HitIdentification InVivo In Vivo Efficacy Studies (e.g., Paw Edema, Xenograft) HitIdentification->InVivo Toxicity Toxicology and Safety Assessment InVivo->Toxicity LeadOptimization Lead Optimization Toxicity->LeadOptimization

Caption: A typical workflow for the preclinical evaluation of novel compounds.

IV. Alternatives to this compound

The choice of an alternative to this compound depends on the specific research or therapeutic context.

  • For Anti-inflammatory Research :

    • Celecoxib : A selective COX-2 inhibitor, often used as a positive control in anti-inflammatory studies.[3]

    • Mefenamic acid : A non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[3]

  • For Cancer Therapy Research :

    • 5-Fluorouracil (5-FU) : A chemotherapy agent commonly used in the treatment of various cancers, including hepatocellular carcinoma.[4]

    • Sorafenib : A kinase inhibitor used in the treatment of advanced hepatocellular carcinoma.[4]

    • Dichloroacetate (DCA) : An investigational drug that targets cancer metabolism and has shown synergistic effects with other chemotherapies.[7]

V. Conclusion and Recommendations

Evaluating the reproducibility of experimental data for this compound and its derivatives requires a meticulous comparison of methodologies and a critical eye on the reported quantitative data. This guide provides a framework for such an evaluation by consolidating data and protocols from various studies.

For researchers entering this field, it is recommended to:

  • Adhere to detailed, standardized protocols : This will minimize inter-laboratory variability.

  • Use appropriate positive and negative controls : This is essential for validating assay performance.

  • Characterize all reagents and biological materials thoroughly : This includes cell line authentication and compound purity analysis.

  • Report data and methods transparently : This allows for accurate interpretation and replication by other researchers.

By fostering a culture of rigorous and transparent research, the scientific community can enhance the reproducibility of findings and accelerate the development of novel therapeutics based on the this compound scaffold.

References

phenoxyacetate versus glyphosate: a comparative review of environmental impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two widely used herbicides, phenoxyacetates and glyphosate, reveals distinct environmental profiles. While both are effective for weed control, their mechanisms of action, persistence in the environment, and toxicity to non-target organisms differ significantly. This guide provides a detailed comparison supported by experimental data to inform researchers, scientists, and drug development professionals.

Phenoxyacetate herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins that induce uncontrolled growth in broadleaf weeds.[1][2] Glyphosate, on the other hand, inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[3][4] These fundamental differences in their modes of action underpin their varying environmental impacts.

Physicochemical Properties and Environmental Fate

The environmental behavior of a herbicide is largely dictated by its physicochemical properties, which influence its persistence and mobility.

PropertyPhenoxyacetates (2,4-D)Glyphosate
Water Solubility High (900 mg/L for 2,4-D acid)[5]High
Soil Adsorption (Koc) Low (70-117 L/kg for 2,4-D)[6]High (Tightly binds to soil)
Soil Half-life (t½) Short (typically < 7 to 10 days for 2,4-D)[5][7]Variable (2 to 197 days, typical field half-life of 47 days)[8][9]
Aquatic Half-life (t½) Can persist under certain conditionsVariable (a few days to 91 days)[8][10]

Phenoxyacetates, with their high water solubility and low soil adsorption, have a greater potential for leaching into groundwater, although their rapid degradation can mitigate this risk.[6][11] Glyphosate, in contrast, binds tightly to soil particles, which limits its leaching potential but can lead to its accumulation in the topsoil.[12] The degradation of both herbicide types is primarily mediated by soil microorganisms.[12][13]

Ecotoxicity to Non-Target Organisms

The impact of herbicides on organisms other than the target weeds is a critical aspect of their environmental risk assessment. The following tables summarize the acute toxicity data for phenoxyacetates and glyphosate across various non-target organisms.

Mammalian and Avian Toxicity
OrganismPhenoxyacetates (2,4-D) - LD50Glyphosate - LD50
Rat (oral) 375 - 666 mg/kg[7]>5,000 - 5,600 mg/kg[1][14]
Mouse (oral) 370 mg/kg[7]>10,000 mg/kg[1]
Rabbit (dermal) >2,000 mg/kg>5,000 mg/kg[1]
Mallard Duck (oral) >1,000 mg/kg[7]>2,000 - >4,640 mg/kg[1][14]
Bobwhite Quail (dietary) >5,620 ppm[15]>4,500 - 4,640 mg/kg[1][14]

Based on LD50 values, glyphosate is generally less acutely toxic to mammals and birds than 2,4-D.

Aquatic Toxicity
OrganismPhenoxyacetates (2,4-D/MCPA) - LC50/EC50Glyphosate - LC50/EC50
Rainbow Trout (96-hr LC50) Highly variable by form (amine vs. ester)[7]86 mg/L[1]
Bluegill Sunfish (96-hr LC50) Highly variable by form (amine vs. ester)[7]120 mg/L[1]
Daphnia magna (48-hr EC50) >230 mg/L (DMA salt)[16]780 mg/L[1]
Green Algae (EC50) 0.19 - 0.25 mg/L (MCPA)[16]1.6 - 3 mg/L (EC10)[17]
Aquatic Plants (Lemna gibba EC50) -152 µg/L (MCPA)[18]

The aquatic toxicity of phenoxyacetates can vary significantly depending on the formulation, with ester forms generally being more toxic to fish.[7][19] Glyphosate's toxicity to aquatic organisms can also be influenced by the surfactants present in its commercial formulations.[17] Some studies indicate that certain aquatic plants and algae are particularly sensitive to phenoxyacetates.[16][18]

Soil Organism Toxicity
OrganismPhenoxyacetates (2,4-D) - LC50Glyphosate - LC50
Earthworm (Contact) Low to moderate toxicity>5,000 ppm (Roundup)[1]
Soil Microorganisms Temporary reduction in populations[20]Can enhance or inhibit microbial activity[12]

Both herbicides can have transient effects on soil microbial populations, which are crucial for soil health and nutrient cycling. The impact appears to be dependent on the specific microbial species and environmental conditions.[12][20]

Experimental Protocols

The data presented in this review are derived from standardized ecotoxicological studies. Key experimental methodologies are outlined below.

Determination of Herbicide Half-life in Soil

A common method for determining the half-life of a herbicide in soil involves laboratory incubation studies. A known concentration of the herbicide is applied to a specific soil type under controlled temperature and moisture conditions. Soil samples are collected at various time intervals and analyzed for the remaining herbicide concentration using techniques like High-Performance Liquid Chromatography (HPLC). The half-life is then calculated using first-order degradation kinetics.[21][22][23] Field dissipation studies are also conducted to assess persistence under real-world conditions.[21]

Aquatic Toxicity Testing

Acute toxicity to aquatic organisms is typically assessed through standardized tests. For fish, a 96-hour lethal concentration (LC50) test is common, where fish are exposed to a range of herbicide concentrations to determine the concentration that is lethal to 50% of the test population. For aquatic invertebrates like Daphnia magna, a 48-hour immobilization effective concentration (EC50) test is used. Algal toxicity is often evaluated through a 72- or 96-hour growth inhibition test, measuring the reduction in cell density.[24]

Earthworm Toxicity Testing

The acute toxicity of herbicides to earthworms can be evaluated using a filter paper contact test or a soil bioassay. In the contact test, earthworms are exposed to filter paper treated with different concentrations of the herbicide for 48 hours, and the LC50 is determined.[25] The 14-day soil bioassay involves exposing earthworms to artificially contaminated soil to assess mortality and sublethal effects.[25]

Signaling Pathways and Mechanisms of Action

The distinct modes of action of phenoxyacetates and glyphosate lead to different physiological responses in plants.

This compound Signaling Pathway

This compound herbicides mimic the plant hormone auxin. They bind to auxin-binding proteins, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, plant death due to metabolic disruption.

Phenoxyacetate_Pathway This compound This compound (e.g., 2,4-D) ABP Auxin-Binding Proteins (ABPs) This compound->ABP Binds to Auxin_Genes Auxin-Responsive Genes ABP->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

This compound Herbicide Signaling Pathway
Glyphosate Signaling Pathway

Glyphosate targets and inhibits the EPSPS enzyme in the shikimate pathway. This blockage prevents the synthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The depletion of these amino acids and the accumulation of shikimate disrupt various physiological processes, leading to plant death.[3][4]

Glyphosate_Pathway Glyphosate Glyphosate EPSPS EPSP Synthase (EPSPS) Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) EPSPS->Aromatic_AA Blocks Synthesis of Shikimate_Pathway Shikimate Pathway Protein_Synthesis Protein Synthesis & other vital functions Aromatic_AA->Protein_Synthesis Essential for Plant_Death Plant Death Protein_Synthesis->Plant_Death Depletion leads to

Glyphosate Herbicide Signaling Pathway

Conclusion

This compound herbicides and glyphosate present different environmental risk profiles. Phenoxyacetates are generally more acutely toxic to a range of non-target organisms but are less persistent in the soil. Glyphosate exhibits lower acute toxicity to many organisms but has a longer and more variable soil half-life, with a strong tendency to bind to soil particles. The choice of herbicide should consider the specific ecological context, including soil type, proximity to water bodies, and the sensitivity of local non-target species. This comparative review provides a foundation for informed decision-making in weed management and for guiding future research in the development of more environmentally benign herbicides.

References

A Comparative Guide to the Synthesis of Phenoxyacetic Acid: An Evaluation of a Novel Solvent-Recycling Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. Phenoxyacetic acid, a crucial building block in the pharmaceutical and agrochemical industries, has traditionally been synthesized via the Williamson ether synthesis. This guide provides a detailed comparison of this established method with a recently developed approach that incorporates solvent and wastewater recycling to improve yield and reduce environmental impact.

This comparative analysis delves into the experimental protocols and performance metrics of both the traditional and a modified, more sustainable synthetic route for phenoxyacetic acid. The data presented aims to provide an objective assessment to inform methodological choices in a laboratory and industrial setting.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the traditional synthesis of phenoxyacetic acid and a novel, optimized approach with solvent recycling.

ParameterTraditional SynthesisNew Synthetic Route (with Solvent Recycling)
Yield ~75%[1]>95%[2]
Product Purity High, requires recrystallization>98%[2]
Reaction Time 5 hours[1]2 hours[2]
Solvent Usage Single-useRecycled (>95% utilization)[2]
Wastewater Generation GeneratedReduced by >95%[2]
Key Reagents Phenol, Chloroacetic Acid, Sodium HydroxideSodium Phenolate, Sodium Chloroacetate
Initial Reaction Temp. Ice water bath[1]90°C[2]
Reflux Temperature 102°C[1]Not specified, heating under reflux

Experimental Protocols

Traditional Synthesis of Phenoxyacetic Acid

This method represents the classical Williamson ether synthesis approach to producing phenoxyacetic acid.

Methodology:

  • 55 mmol of monochloroacetic acid is dissolved in 15 mL of deionized water in an ice water bath.[1]

  • The pH of the solution is adjusted to 8-9 using a 30% NaOH solution to form sodium chloroacetate.[1]

  • In a separate vessel, 45 mmol of NaOH is dissolved in a mixture of 15 mL of deionized water and 5 mL of ethanol.[1]

  • 45 mmol of phenol is slowly added to the NaOH solution with constant stirring.[1]

  • After stirring for 20 minutes, the sodium chloroacetate solution is added to the sodium phenolate solution.[1]

  • The resulting mixture is refluxed at 102°C for 5 hours.[1]

  • After cooling, the mixture is filtered and the filtrate is washed with dilute hydrochloric acid.[1]

  • The crude product is dried in a vacuum to obtain phenoxyacetic acid.[1]

New Synthetic Route with Solvent and Wastewater Recycling

This innovative approach modifies the traditional synthesis to enhance efficiency and sustainability.

Methodology:

  • 800 g of a sodium phenolate solution (containing 190 g of phenol, 2 mol, and 80 g of sodium hydroxide, 2 mol) is added to a 2000 mL reaction flask.[2]

  • The solution is stirred and heated to 90°C.

  • 900 g of a sodium chloroacetate solution (containing 243 g of chloroacetic acid, 2.43 mol, and 100 g of sodium hydroxide, 2.5 mol) is added.[2]

  • The mixture is heated under reflux for 2 hours.[2]

  • After cooling to 50°C, hydrochloric acid is added to adjust the pH to 0.[2]

  • The solution is transferred to a liquid funnel, and 3000 g of dichloroethane is added for extraction to obtain a solution of phenoxyacetic acid.[2]

  • The solvent and wastewater from the reaction are recycled for use in subsequent batches, achieving over 95% solvent utilization and reducing wastewater discharge by more than 95%.[2]

Visualizing the Methodologies

To further elucidate the processes, the following diagrams illustrate the logical and experimental workflows of the compared synthetic routes.

Comparison of Synthetic Routes for Phenoxyacetic Acid cluster_traditional Traditional Synthesis cluster_new New Synthetic Route trad_start Start trad_reagents Prepare Sodium Phenolate and Sodium Chloroacetate Separately trad_start->trad_reagents trad_mix Mix Reactants trad_reagents->trad_mix trad_reflux Reflux for 5 hours trad_mix->trad_reflux trad_workup Acidification and Filtration trad_reflux->trad_workup trad_product Phenoxyacetic Acid (Yield: ~75%) trad_workup->trad_product trad_end End trad_product->trad_end new_start Start new_reagents Prepare and Heat Sodium Phenolate Solution new_start->new_reagents new_add Add Sodium Chloroacetate Solution new_reagents->new_add new_reflux Reflux for 2 hours new_add->new_reflux new_workup Acidification and Extraction new_reflux->new_workup new_product Phenoxyacetic Acid (Yield: >95%) new_workup->new_product new_recycle Recycle Solvent and Wastewater new_product->new_recycle new_end End new_recycle->new_end

Caption: A logical workflow comparing the traditional and new synthetic routes.

Experimental Workflow of the New Synthetic Route start Start: Reaction Flask add_phenolate Add Sodium Phenolate Solution start->add_phenolate heat_phenolate Heat to 90°C with Stirring add_phenolate->heat_phenolate add_chloroacetate Add Sodium Chloroacetate Solution heat_phenolate->add_chloroacetate reflux Heat under Reflux (2 hours) add_chloroacetate->reflux cool Cool to 50°C reflux->cool acidify Acidify with HCl (pH 0) cool->acidify extract Extract with Dichloroethane acidify->extract product Obtain Phenoxyacetic Acid Solution extract->product recycle Recycle Solvent and Wastewater product->recycle end End recycle->end

Caption: A detailed experimental workflow for the new synthetic route.

Caption: The fundamental chemical transformation in the synthesis of phenoxyacetic acid.

References

Comparative Docking Analysis of Phenoxyacetate Derivatives Against Key Therapeutic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of phenoxyacetate derivatives with various therapeutically relevant enzyme targets. The information is compiled from recent research to offer insights into the binding affinities and potential inhibitory activities of this class of compounds. This document is intended to aid in the rational design and development of novel this compound-based drug candidates.

Quantitative Docking and Inhibition Data

The following tables summarize the key quantitative data from various studies, including docking scores, binding energies, and experimental inhibition values (IC50), to facilitate a clear comparison of the performance of different this compound derivatives against their respective enzyme targets.

Table 1: Comparative Docking Scores of this compound Derivatives against Cyclooxygenase-2 (COX-2)

Compound Name/IDDocking Score (kcal/mol)Interacting ResiduesReference
(2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) (RKS-1)-8.9SER-530, TRY-355[1][2]
RKS-2-8.5SER-530, TRY-355[2]
RKS-3-8.7SER-530, TRY-355[2]
Diclofenac Sodium (Standard)Not explicitly statedNot explicitly stated[1]

Table 2: Comparative Docking Scores and Binding Free Energy of Phenoxyacetamide Derivatives against Dot1-like protein (DOT1L)

Compound IDGlide ScoreBinding Free Energy (kJ/mol)Reference
L01Not explicitly statedHigh binding affinity[3]
L03-12.281-303.9 +/- 16.5[3]
L04Not explicitly statedHigh binding affinity[3]
L05Not explicitly statedHigh binding affinity[3]

Table 3: Comparative Docking and Inhibition Data of Phenoxy Acetamide Derivatives against Poly (ADP-ribose) polymerase-1 (PARP-1)

Compound IDBinding EnergyIC50 (nM)Key InteractionsReference
Compound IStable1.52Gly 863, Ser 904, Tyr 896[4]
Compound IINot explicitly statedNot explicitly statedGly 863, His 904[4]
Olaparib (Standard)Not explicitly stated1.49Not explicitly stated[4]

Table 4: Comparative Docking Scores of Phenyl Acetic Acid (PAA) Derivatives against Pim kinase and Urease

DerivativeTarget EnzymeDocking ScoreReference
3-chloro-PAADNA-7.809[5]
2-propyl PAAPim kinaseNotable inhibitory effects[5]
4-propyl-PAAUrease-8.5250[5]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol

A generalized workflow for the molecular docking of this compound derivatives against their target enzymes is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The protein structure is then prepared for docking by adding polar hydrogens, assigning Kollman charges, and defining the active site grid box.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field. Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[1][6] The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented as a docking score in kcal/mol.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

In Vitro Enzyme Inhibition Assay

For experimental validation, the inhibitory activity of the compounds is determined using appropriate biochemical assays. For instance, for COX-2, an in vitro cyclooxygenase inhibition assay is used to determine the IC50 values of the compounds.[7] For PARP-1, an inhibition assay is performed to measure the percentage of inhibition and calculate the IC50 value.[4]

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathways of key enzymes targeted by this compound derivatives.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Retrieve Protein Structure (e.g., from PDB) PrepareProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepareProtein GridBox Define Active Site Grid Box PrepareProtein->GridBox Docking Molecular Docking (e.g., AutoDock Vina) GridBox->Docking DrawLigand Draw 2D Structure of This compound Derivative ConvertTo3D Convert to 3D and Energy Minimize DrawLigand->ConvertTo3D PrepareLigand Prepare Ligand for Docking (Add charges, define rotatable bonds) ConvertTo3D->PrepareLigand PrepareLigand->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: A generalized workflow for in silico molecular docking studies.

COX2_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound Derivatives This compound->COX2 Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

PARP1_Signaling_Pathway DNADamage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNADamage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Apoptosis in Cancer Cells RepairProteins Recruitment of DNA Repair Proteins PAR->RepairProteins DNA_Repair DNA Repair RepairProteins->DNA_Repair Phenoxyacetamide Phenoxyacetamide Derivatives Phenoxyacetamide->PARP1 Inhibition DOT1L_Signaling_Pathway MLL MLL Fusion Proteins (in Leukemia) DOT1L DOT1L Recruitment MLL->DOT1L H3K79 Histone H3 Lysine 79 (H3K79) Methylation H3K79 Methylation H3K79->Methylation DOT1L GeneExpression Aberrant Gene Expression Methylation->GeneExpression Leukemogenesis Leukemogenesis GeneExpression->Leukemogenesis Phenoxyacetamide Phenoxyacetamide Derivatives Phenoxyacetamide->DOT1L Inhibition

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Phenoxyacetate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of phenoxyacetate and its derivatives is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is mandatory.

General Disposal Protocol for this compound Waste

This compound waste should be treated as hazardous waste. Do not dispose of it down the drain. The following is a general protocol for its collection and disposal.

  • Waste Segregation and Collection:

    • Collect all this compound waste in a designated, properly labeled hazardous waste container.[1]

    • Ensure the container is made of a compatible material and has a tightly fitting cap.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name (e.g., "Waste Phenoxyacetic Acid").

    • Indicate the primary hazards associated with the compound.

  • Storage:

    • Store the sealed waste container in a designated secondary containment area.[3]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2][4]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or equivalent authority to arrange for the pickup and final disposal of the hazardous waste container.[3]

    • Waste must be disposed of in accordance with all federal, state, and local regulations.[2][4]

Specific Disposal Procedures for this compound Derivatives

The following table summarizes disposal considerations for various this compound compounds.

CompoundRecommended Disposal ProcedureCitations
Allyl this compound For spills, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[4]
Methyl this compound For spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.[2]
Phenoxyacetic acid For small spills, use appropriate tools to place the solid in a waste disposal container. Clean the contaminated surface with water.[5]
Phenoxyacetyl-CoA A detailed chemical deactivation protocol is recommended prior to disposal (see below).[3]

Experimental Protocol: Chemical Deactivation of Phenoxyacetyl-CoA

This protocol outlines the methodology for the safe deactivation of Phenoxyacetyl-CoA waste through alkaline hydrolysis, followed by oxidation and neutralization.[3]

Materials:

  • Phenoxyacetyl-CoA aqueous waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (5-6% sodium hypochlorite)

  • pH indicator strips or a calibrated pH meter

  • Glass stir bar and magnetic stir plate

  • Appropriately sized glass beaker or flask

  • Labeled hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all steps within a certified chemical fume hood.

    • Place the beaker containing the Phenoxyacetyl-CoA waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis:

    • While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This will initiate the hydrolysis of the thioester bond.

  • Odor Neutralization (Oxidation):

    • To neutralize the odor from the resulting thiol, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume) to the mixture while stirring.

    • The sodium hypochlorite will oxidize the thiol.

    • Continue stirring for an additional 15-20 minutes.

  • Neutralization of the Final Solution:

    • The solution will be basic after the deactivation steps. It must be neutralized before final disposal.

    • Slowly add 1 M HCl to the solution while continuing to stir.

    • Periodically check the pH of the solution using pH paper or a pH meter.

    • Continue adding HCl dropwise until the pH is in the neutral range (pH 6-8). Be cautious, as this neutralization reaction can be exothermic.[3]

  • Final Waste Collection:

    • Once neutralized, carefully transfer the solution into a designated hazardous waste container.

    • Clearly label the container with its contents (e.g., "Neutralized Phenoxyacetyl-CoA waste, containing sodium this compound and oxidized coenzyme A degradation products in aqueous solution").[3]

    • Store the sealed container in a designated secondary containment area while awaiting pickup for final disposal.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start cluster_ppe Safety Precautions cluster_characterization Waste Characterization cluster_deactivation Deactivation Protocol cluster_collection Waste Collection cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_complex Is it a complex derivative (e.g., Phenoxyacetyl-CoA)? fume_hood->is_complex hydrolysis Alkaline Hydrolysis (NaOH) is_complex->hydrolysis Yes collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_complex->collect_waste No oxidation Oxidation (Bleach) hydrolysis->oxidation neutralization Neutralization (HCl) to pH 6-8 oxidation->neutralization neutralization->collect_waste store_waste Store in a Designated Secondary Containment Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs final_disposal Dispose According to Regulations contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling phenoxyacetate and its derivatives, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.

Immediate Safety and Handling Precautions

This compound and its derivatives may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle these compounds with care in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5] Always consult the specific Safety Data Sheet (SDS) for the this compound compound you are using, as hazards can vary between different forms.

Personal Protective Equipment (PPE)

A thorough risk assessment is critical in determining the appropriate level of PPE.[5] The following table summarizes the recommended personal protective equipment for handling this compound compounds.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Safety glasses with side shields.Chemical safety goggles or a face shield.[1][4][5]
Hand Protection Disposable nitrile gloves. Inspect for tears before use.[4][6]Double-gloving or wearing thicker, chemical-resistant gloves.
Body Protection Laboratory coat.Chemical-resistant apron or gown.[1][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use in a chemical fume hood is strongly recommended.[1][5]If aerosols may be generated, a NIOSH-approved respirator may be necessary.[1][5]
Foot Protection Closed-toe shoes.Chemical-resistant boots may be required in case of large spills.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Preparation and Work Area :

    • Conduct all work with this compound in a well-ventilated chemical fume hood.[1][4][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][5]

    • Prepare a designated hazardous waste container for all contaminated materials.[4][5]

  • Handling the Compound :

    • Wear the appropriate PPE as outlined in the table above.[7]

    • Avoid inhalation of any dust or aerosols.[7][8]

    • Prevent contact with skin and eyes.[1][2]

    • After handling, wash hands thoroughly with soap and water.[1][9]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Chemical Fume Hood prep_safety_equipment Ensure Access to Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_waste Prepare Labeled Waste Container prep_safety_equipment->prep_waste handling_ppe Don Appropriate PPE prep_waste->handling_ppe handling_avoid_exposure Avoid Inhalation and Contact handling_ppe->handling_avoid_exposure handling_hygiene Wash Hands After Handling handling_avoid_exposure->handling_hygiene disp_deactivate Chemical Deactivation (if required) handling_hygiene->disp_deactivate disp_collect Collect in Hazardous Waste Container disp_deactivate->disp_collect disp_contact_ehs Contact EHS for Pickup disp_collect->disp_contact_ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Liquid Waste : Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Solid Waste : Place contaminated items such as gloves, absorbent materials, and pipette tips in a separate, sealed hazardous waste bag or container.[5]

  • Decontamination : For some derivatives like Phenoxyacetyl-CoA, chemical deactivation through alkaline hydrolysis may be recommended before disposal. This process breaks down the compound into less hazardous substances.[4]

  • Final Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[4]

Emergency Procedures: In Case of Exposure or Spill

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical aid.[1][7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Spill Response

For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][5] Place the absorbed material into a suitable, sealed container for chemical waste.[7] For large spills, evacuate the area and contact your institution's EHS department immediately.[11] Do not attempt to clean up large spills by yourself.[11]

cluster_actions Immediate Actions cluster_assessment Assessment cluster_reporting Reporting start Exposure Occurs remove_person Remove Person from Exposure start->remove_person remove_clothing Remove Contaminated Clothing remove_person->remove_clothing flush_area Flush Affected Area (15+ min) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident

Caption: Emergency Protocol for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxyacetate
Reactant of Route 2
Reactant of Route 2
Phenoxyacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.